6-methoxy-1H-indazole-5-carboxylic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
6-methoxy-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLCCONLYBFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-60-8 | |
| Record name | 6-METHOXY-1H-INDAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-methoxy-1H-indazole-5-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-methoxy-1H-indazole-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information on closely related analogues to offer valuable insights into its chemical properties, potential synthetic routes, reactivity, and applications. This guide is intended to serve as a foundational resource for researchers and developers, highlighting the compound's structural features and its promise as a key intermediate in the synthesis of novel bioactive molecules.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective properties.[1][3] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical properties and biological targets. The introduction of a carboxylic acid moiety, as seen in this compound, provides a crucial handle for further chemical modifications, such as amide bond formation, esterification, and other coupling reactions, making it a versatile intermediate in the synthesis of complex molecular architectures.[4] This guide focuses specifically on the 6-methoxy-5-carboxylic acid isomer, exploring its unique electronic and steric characteristics.
Physicochemical and Spectroscopic Properties
General Properties
A summary of the basic chemical information for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1082041-60-8 | [5] |
| Molecular Formula | C₉H₈N₂O₃ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |
| Storage | Store at room temperature | [5] |
Spectroscopic Analysis (Predicted)
Predictive analysis based on the spectroscopy of closely related indazole and indole carboxylic acids can provide an expected spectral profile.[4][6]
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the N-H proton of the indazole ring, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the bicyclic system, and the methoxy carbon.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the N-H stretch of the indazole ring, and C-O stretching of the methoxy group.[4]
Synthesis and Reactivity
Proposed Synthetic Pathways
While a specific, validated synthesis for this compound is not documented in the searched literature, plausible synthetic routes can be devised based on established methods for constructing substituted indazoles.[7][8] One potential strategy involves the cyclization of a suitably substituted o-nitro- or o-halo-aromatic precursor.
A logical synthetic approach could start from a substituted toluene derivative, proceeding through nitration, oxidation, and reductive cyclization steps. The choice of starting materials and reagents would be critical to control the regioselectivity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-methoxy-1H-indazole-5-carboxylic acid: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-methoxy-1H-indazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic structure, featuring a fused benzene and pyrazole ring system, coupled with the electronic properties of its methoxy and carboxylic acid substituents, makes it a valuable scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the molecule's structural features, detailed synthetic protocols, spectroscopic characterization, and its emerging role in drug discovery, particularly in the development of targeted therapies for oncology and inflammatory diseases.
Molecular Architecture and Physicochemical Properties
This compound possesses a planar bicyclic indazole core. The strategic placement of a methoxy group at the 6-position and a carboxylic acid group at the 5-position dictates its chemical reactivity and biological interactions. The methoxy group, an electron-donating substituent, influences the electron density of the aromatic system, while the carboxylic acid group, an electron-withdrawing moiety, serves as a key interaction point for biological targets and a handle for further chemical modifications.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [2] |
| CAS Number | 1082041-60-8 | [2] |
| SMILES | COC1=C(C=C2C=NNC2=C1)C(=O)O | [1] |
| Predicted XlogP | 1.1 | [1] |
A critical aspect of its structure is the tautomerism inherent to the indazole ring. The proton on the nitrogen can reside on either N1 or N2, leading to the 1H and 2H tautomers, respectively. For most indazole systems, the 1H-tautomer is thermodynamically more stable.
Synthesis and Purification
A plausible synthetic route begins with a suitably substituted aromatic precursor, which is then cyclized to form the indazole core. Subsequent hydrolysis of an ester precursor is a common final step to yield the carboxylic acid.
Experimental Protocol: Representative Synthesis
Step 1: Formation of the Indazole Core (General Procedure)
This step is often achieved through a variety of named reactions, such as the Jacobsen or Davis-Beirut reactions, which are tailored based on the starting materials.
Step 2: Hydrolysis of Methyl 6-methoxy-1H-indazole-5-carboxylate to this compound
This procedure is adapted from a similar transformation described in patent literature for a related indazole derivative.[3]
-
Dissolution: Suspend methyl 6-methoxy-1H-indazole-5-carboxylate in a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (or another suitable base) to the suspension at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature overnight. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, acidify the reaction mixture with a concentrated acid (e.g., HCl) until the pH is acidic. This will precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule. Key expected signals include:
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the indazole ring.
-
Methoxy Protons: A characteristic singlet for the three methoxy protons, usually appearing around 3.9-4.1 ppm.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (often >10 ppm), which may be exchangeable with D₂O.
-
NH Proton: A broad singlet corresponding to the proton on the indazole nitrogen.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Expected key signals include:
-
Carbonyl Carbon: A signal in the downfield region (typically 165-175 ppm) for the carboxylic acid carbonyl carbon.
-
Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (approximately 100-150 ppm).
-
Methoxy Carbon: A signal around 55-60 ppm for the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound would include:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
N-H Stretch: A moderate absorption band around 3200-3500 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C-O Stretch: A moderate to strong band in the 1210-1320 cm⁻¹ region.
-
C-H Aromatic Stretch: Signals typically above 3000 cm⁻¹.
-
C-O-C (Ether) Stretch: Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected monoisotopic mass is approximately 192.05 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Predicted Mass Spectrometry Data: [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 193.06078 |
| [M+Na]⁺ | 215.04272 |
| [M-H]⁻ | 191.04622 |
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[2] Its structural features make it particularly suitable for the development of inhibitors targeting enzymes such as kinases and phosphodiesterases, which are implicated in a range of diseases including cancer and inflammatory disorders.[4]
The carboxylic acid group provides a crucial anchor point for interaction with the active sites of target proteins and also serves as a versatile handle for the synthesis of amide libraries to explore structure-activity relationships (SAR). The methoxy group can influence the pharmacokinetic properties of the final compound, such as solubility and metabolic stability.
While specific biological targets for this compound itself are not extensively documented in the public domain, its derivatives are being investigated for various therapeutic applications.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its well-defined structure and the presence of key functional groups provide a solid foundation for the rational design of targeted therapies. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible literature, the established chemistry of indazoles provides a clear path for its synthesis and characterization. Future research will likely focus on the exploration of diverse derivatives of this scaffold to uncover new therapeutic agents with improved efficacy and selectivity for a range of challenging diseases.
References
An In-depth Technical Guide to the Synthesis of 6-methoxy-1H-indazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 6-methoxy-1H-indazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for the development of novel therapeutic agents. This document explores the strategic considerations for its synthesis, detailing plausible reaction mechanisms, experimental protocols, and the rationale behind the selection of starting materials and reagents. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the preparation of this important molecule.
Introduction: The Significance of the Indazole Moiety
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1] Derivatives of indazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific compound, this compound, serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, due to its distinct electronic and structural features.[2] The methoxy group at the 6-position and the carboxylic acid at the 5-position provide key handles for further chemical modifications and interactions with biological targets.
This guide will focus on a logical and efficient synthetic approach to this compound, drawing upon established methodologies for the synthesis of substituted indazoles.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of this compound suggests a strategy centered around the formation of the indazole ring from a suitably substituted benzene precursor. A key disconnection lies in the pyrazole ring, leading back to a 2-amino or 2-halobenzonitrile derivative.
References
An In-Depth Technical Guide to 6-methoxy-1H-indazole-5-carboxylic acid (CAS: 1082041-60-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in contemporary drug discovery. Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, and its bioisosteric relationship to the native indole structure, have made it a cornerstone in the design of a multitude of biologically active agents.[1] Derivatives of indazole are at the heart of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities including potent anti-cancer, anti-inflammatory, and neuroprotective effects.[1]
This technical guide focuses on a specific, highly functionalized derivative: 6-methoxy-1H-indazole-5-carboxylic acid (CAS Number: 1082041-60-8). The strategic placement of a methoxy group at the 6-position and a carboxylic acid at the 5-position provides medicinal chemists with a versatile building block for library synthesis and lead optimization. The methoxy group can influence metabolic stability and target engagement, while the carboxylic acid serves as a crucial handle for amide coupling and other functional group interconversions, enabling the exploration of structure-activity relationships (SAR). This guide will provide a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, its applications in the development of targeted therapeutics, and expected analytical characterization data.
Chemical Properties and Physicochemical Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery campaign.
| Property | Value | Source |
| CAS Number | 1082041-60-8 | [2] |
| Molecular Formula | C₉H₈N₂O₃ | [2] |
| Molecular Weight | 192.17 g/mol | [2] |
| Predicted XlogP | 1.1 | [3] |
| Predicted Boiling Point | 450.7 ± 25.0 °C | N/A |
| Predicted Density | 1.459 ± 0.06 g/cm³ | N/A |
| Appearance | Solid | |
| Purity | Typically ≥96% | [2] |
| Storage | Room temperature, sealed in dry conditions |
The predicted XlogP suggests a moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with membrane permeability. The presence of both a hydrogen bond donor (the indazole N-H) and acceptor (the methoxy oxygen and carbonyl oxygen), as well as an ionizable carboxylic acid group, underpins its utility in forming specific interactions with biological targets.
Synthesis of this compound: A Representative Protocol
Overall Synthetic Scheme
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 4. derpharmachemica.com [derpharmachemica.com]
Technical Guide: Determination of the Molecular Weight of 6-methoxy-1H-indazole-5-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of 6-methoxy-1H-indazole-5-carboxylic acid, a key heterocyclic building block in pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale for two primary analytical techniques: Electrospray Ionization Mass Spectrometry (ESI-MS) and Combustion-Based Elemental Analysis (CHN Analysis). The guide emphasizes experimental integrity, data interpretation, and the validation of molecular identity, crucial for regulatory compliance and successful drug discovery pipelines.
Introduction to this compound
This compound belongs to the indazole class of nitrogen-containing heterocyclic compounds.[2][3][4] The indazole scaffold, a fusion of benzene and pyrazole rings, is a prominent pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[5][6] The precise characterization of molecular properties, beginning with the fundamental attribute of molecular weight, is a non-negotiable prerequisite for its use in synthesis and drug development. Accurate molecular weight determination confirms the compound's identity, purity, and structural integrity, forming the bedrock of all subsequent research.[7]
The structural architecture of this compound features an indazole core, a methoxy group (-OCH3) at the 6-position, and a carboxylic acid (-COOH) group at the 5-position. These functional groups dictate its chemical reactivity, solubility, and, critically for this guide, its behavior during analytical characterization.
Theoretical Molecular Properties
The first step in any analytical validation is the calculation of the theoretical molecular weight from the compound's molecular formula. This calculated value serves as the benchmark against which all experimental data are compared.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | --INVALID-LINK--[8] |
| Calculated Molecular Weight | 192.17 g/mol | --INVALID-LINK--[9] |
| Monoisotopic Mass | 192.0535 Da | --INVALID-LINK--[10] |
| CAS Number | 1082041-60-8 | --INVALID-LINK--[9] |
The molecular weight (or molar mass) is an average based on the natural isotopic abundance of the constituent elements. The monoisotopic mass , in contrast, is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). High-resolution mass spectrometry measures the latter, providing a more precise value for structural confirmation.
Experimental Verification by Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] For small organic molecules like this compound, Electrospray Ionization (ESI) is a preferred "soft" ionization method because it minimizes fragmentation, ensuring the molecular ion is readily observed.[12]
Principle of Electrospray Ionization (ESI-MS)
ESI generates gaseous ions from a liquid solution. A high voltage is applied to the sample solution as it flows through a capillary, creating a fine aerosol of charged droplets.[13] As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase and directed into the mass analyzer.[13] Given the presence of a basic nitrogen in the pyrazole ring and an acidic carboxylic acid group, this compound can be analyzed in both positive and negative ion modes.[8][9]
-
Positive Ion Mode ([M+H]⁺): The molecule is protonated, typically at one of the nitrogen atoms. The expected m/z would be for the protonated molecule.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group loses a proton. The expected m/z would be for the deprotonated molecule.
Experimental Workflow & Protocol
The following protocol outlines a self-validating system for ESI-MS analysis.
Caption: Experimental workflow for ESI-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[14]
-
Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1-10 µg/mL. Overly concentrated samples can cause ion suppression and source contamination.[15]
-
Causality: The choice of volatile organic solvents like methanol or acetonitrile is critical as non-volatile solvents (e.g., DMSO) and salts (e.g., phosphate buffers) will contaminate the ion source and suppress the signal.[9][14]
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulates that could clog the instrument's fluidics.[15]
-
-
Instrument Setup & Analysis:
-
Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire spectra in both positive and negative ion modes.
-
Positive Mode: Set the instrument to scan for positive ions. The primary ion of interest is the protonated molecule, [M+H]⁺.
-
Negative Mode: Switch the instrument polarity to scan for negative ions. The primary ion of interest is the deprotonated molecule, [M-H]⁻.[9]
-
-
Data Interpretation:
-
Positive Mode Spectrum: Identify the peak corresponding to the theoretical [M+H]⁺ mass (192.0535 + 1.0073 = 193.0608 Da).
-
Negative Mode Spectrum: Identify the peak corresponding to the theoretical [M-H]⁻ mass (192.0535 - 1.0073 = 191.0462 Da).
-
High-Resolution Data: For high-resolution instruments (e.g., TOF, Orbitrap), the measured mass should be within 5 ppm of the theoretical monoisotopic mass. This high accuracy provides strong evidence for the elemental composition.[16]
-
Isotopic Pattern: Examine the isotopic pattern of the molecular ion peak. For a molecule with 9 carbon atoms, the M+1 peak (due to the natural abundance of ¹³C) should have a relative intensity of approximately 9.9% of the monoisotopic (M) peak. This serves as an internal validation of the elemental formula.
-
Orthogonal Verification by Elemental Analysis
While high-resolution MS provides compelling evidence for the molecular formula, Elemental Analysis (EA) offers an essential, independent confirmation based on a different physical principle.[17] It quantitatively determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[18][19]
Principle of Combustion (CHN) Analysis
The technique is based on the complete combustion of the sample in an oxygen-rich environment at high temperatures (typically ~1000°C).[20] The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, typically a thermal conductivity detector (TCD).[10][21] The mass percentages of C, H, and N in the original sample are then calculated.
Experimental Workflow & Protocol
The protocol for CHN analysis is a robust system for verifying the empirical formula.
Caption: Experimental workflow for CHN elemental analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and free of residual solvents, as these will interfere with the hydrogen and carbon readings.
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a small tin capsule.
-
Crimp the capsule to ensure no sample is lost and to facilitate complete combustion.
-
-
Instrument Setup & Analysis:
-
Calibrate the elemental analyzer using a certified organic standard with known C, H, and N percentages (e.g., acetanilide). This step is crucial for quantitative accuracy.[20]
-
Place the sample-containing capsule into the instrument's autosampler.
-
Initiate the analysis. The instrument will drop the sample into a high-temperature combustion furnace with a pulse of pure oxygen.
-
The combustion gases are passed over catalysts to ensure complete conversion and reduction of nitrogen oxides to N₂ gas.[20]
-
The resulting gas mixture (CO₂, H₂O, N₂ in a helium carrier stream) is passed through a chromatographic column to separate the components before they reach the TCD for quantification.[10]
-
-
Data Interpretation & Validation:
-
The instrument software calculates the mass percentages of C, H, and N from the detector signals.
-
Compare these experimental percentages to the theoretical values calculated from the molecular formula C₉H₈N₂O₃ (MW = 192.17 g/mol ).
-
| Element | Theoretical Mass % |
| Carbon (C) | (9 * 12.011) / 192.17 = 56.25% |
| Hydrogen (H) | (8 * 1.008) / 192.17 = 4.19% |
| Nitrogen (N) | (2 * 14.007) / 192.17 = 14.58% |
| Oxygen (O) | (3 * 15.999) / 192.17 = 24.98% |
Conclusion
The molecular weight of this compound is theoretically calculated to be 192.17 g/mol based on its molecular formula, C₉H₈N₂O₃. This guide provides two robust, orthogonal, and self-validating experimental frameworks for confirming this fundamental property.
-
High-Resolution ESI-MS confirms the monoisotopic mass with high precision, providing strong evidence for the elemental composition.
-
CHN Elemental Analysis provides quantitative data on the mass percentages of key elements, verifying the empirical formula and assessing sample purity.
By employing both techniques, researchers can establish the identity and purity of this compound with a high degree of scientific certainty, ensuring the integrity of subsequent experiments in drug discovery and development. The structural characterization of indazole derivatives relies on the synergistic use of these analytical methods.[5][17][22]
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. mdpi.com [mdpi.com]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. measurlabs.com [measurlabs.com]
- 19. Combustion analysis - Wikipedia [en.wikipedia.org]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Isomers of 6-Methoxy-Indazole-Carboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of Isomerism in the Privileged Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The versatility of the indazole nucleus allows for extensive functionalization, leading to compounds with finely tuned therapeutic profiles.
This guide focuses on the isomers of 6-methoxy-indazole-carboxylic acid, a class of molecules with significant potential in drug discovery.[2] Isomerism—the phenomenon of compounds sharing the same molecular formula but differing in the arrangement of their atoms—plays a critical role in determining the pharmacological and pharmacokinetic properties of a drug candidate. Even subtle changes in the position of a functional group can drastically alter a molecule's interaction with its biological target, leading to variations in efficacy, selectivity, and safety. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and biological activity of each isomer is paramount to successful therapeutic development.
This technical guide provides a comprehensive exploration of the isomers of 6-methoxy-indazole-carboxylic acid, offering field-proven insights into their synthesis, differentiation, and potential applications. We will delve into the nuances of their isomeric landscape, provide detailed experimental protocols, and discuss the structure-activity relationships that govern their biological function.
The Isomeric Landscape: Navigating the Structural Diversity
The core structure of 6-methoxy-indazole-carboxylic acid allows for a variety of positional isomers. These arise from the different possible locations of the methoxy (–OCH₃) and carboxylic acid (–COOH) groups on the indazole ring. The indazole ring itself is a fusion of a benzene and a pyrazole ring, with numbering starting from the nitrogen atom of the pyrazole ring that is not part of the fusion.
The primary isomers of methoxy-indazole-carboxylic acid, including the titular 6-methoxy isomer, are illustrated below. Understanding this isomeric landscape is the first step in designing synthetic strategies and developing analytical methods for their differentiation.
Caption: Key positional isomers of methoxy-indazole-carboxylic acid.
Synthesis of Methoxy-Indazole-Carboxylic Acid Isomers: A Practical Approach
The synthesis of indazole derivatives can be approached through various strategies, often involving the construction of the bicyclic ring system from substituted benzene precursors.[3] A common and effective method for preparing 3-substituted indazoles is through the nitrosation of indoles, which proceeds via an oxidative ring-opening and re-cyclization mechanism.[4]
Below is a representative, detailed protocol for the synthesis of 5-methoxy-1H-indazole-3-carboxylic acid, which can be adapted for other isomers by starting with the appropriately substituted indole.
Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole-3-carboxylic Acid
This two-step protocol involves the initial synthesis of the aldehyde precursor followed by its oxidation to the carboxylic acid.
Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and dimethylformamide (DMF).
-
Acidification: Slowly add 2N hydrochloric acid (HCl, 2.7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
Indole Addition: In a separate flask, dissolve 5-methoxyindole (1 equivalent) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel to afford 5-methoxy-1H-indazole-3-carboxaldehyde.
Step 2: Oxidation to 5-Methoxy-1H-indazole-3-carboxylic Acid [5]
-
Reaction Setup: Dissolve the 5-methoxy-1H-indazole-3-carboxaldehyde from Step 1 in a 1:1 mixture of tert-butanol and water.
-
Oxidizing Agent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.
-
Oxidation: Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with ethyl acetate.
-
Isolation: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate. Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.
-
Final Product: Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-methoxy-1H-indazole-3-carboxylic acid.
Physicochemical Characterization and Isomer Differentiation
Unambiguous identification of the correct isomer is crucial. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for this purpose.
NMR Spectroscopy: The Key to Structural Elucidation
¹H and ¹³C NMR spectroscopy provides a detailed fingerprint of the molecule's structure. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the aromatic region are highly sensitive to the substitution pattern on the indazole ring.
General Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole carboxylic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The spectral width should typically be set from 0 to 15 ppm.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A larger number of scans may be required to obtain a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
Comparative NMR Data of Methoxy-Indazole-Carboxylic Acid Isomers
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for several isomers. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.
| Isomer | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ |
| 5-Methoxy-1H-indazole-3-carboxaldehyde [4] | 14.06 (brs, 1H, NH), 10.16 (s, 1H, CHO), 7.61 (d, J=9.0 Hz, 1H), 7.49 (d, J=2.5 Hz, 1H), 7.12 (dd, J=9.0, 2.5 Hz, 1H), 3.84 (s, 3H, OCH₃) | 187.3, 156.6, 143.1, 136.9, 121.3, 119.3, 112.3, 99.7, 55.4 |
| 6-Methoxy-1H-indazole-3-carboxylic acid | Data not readily available in a comparable format | Data not readily available in a comparable format |
| 7-Methoxy-1H-indazole-3-carboxylic acid | Data not readily available in a comparable format | Data not readily available in a comparable format |
Separation and Purification of Isomers
The synthesis of indazole derivatives often yields a mixture of isomers, necessitating effective purification strategies.
Recrystallization: A Powerful Purification Technique
Recrystallization is a highly effective method for purifying solid compounds, including isomeric mixtures. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For mixtures of isomers, fractional crystallization using a carefully selected solvent system can be employed.
General Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of the crude isomeric mixture in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) and solvent mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
For separating N-1 and N-2 substituted indazole isomers, mixed solvent systems, such as acetone/water, ethanol/water, or tetrahydrofuran/water, have been shown to be effective.[6]
High-Performance Liquid Chromatography (HPLC): For Analytical and Preparative Separation
HPLC is an indispensable tool for both the analytical separation and quantification of isomers and for their preparative purification. Chiral stationary phases are particularly useful for separating enantiomers of chiral indazole derivatives.
Workflow for Isomer Synthesis, Separation, and Characterization
Caption: A typical workflow for the synthesis, separation, and characterization of indazole isomers.
Pharmacological Significance and Structure-Activity Relationships (SAR)
Indazole-containing compounds have been investigated for a wide range of therapeutic targets.[7] For instance, derivatives of indazole-3-carboxamide have been identified as potent and selective serotonin 4 receptor (5-HT₄R) ligands, with potential applications in treating pain.[8] Other studies have highlighted the role of indazole derivatives as inhibitors of calcium-release activated calcium (CRAC) channels, which are implicated in inflammatory and autoimmune diseases.[9]
The position of the methoxy and carboxylic acid groups on the indazole ring can significantly impact the biological activity of the molecule. This structure-activity relationship (SAR) is a key consideration in drug design. For example, in a series of indazole arylsulfonamides investigated as CCR4 antagonists, it was found that methoxy or hydroxyl groups at the C4 position were more potent, while only small groups were tolerated at the C5, C6, or C7 positions.[10]
A Potential Biological Pathway: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Some substituted indazoles have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes in the nervous system.[4] Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases.
Caption: A simplified diagram illustrating the potential inhibitory action of methoxy-indazole-carboxylic acid isomers on the nNOS pathway.
Conclusion: A Framework for Future Research
The isomers of 6-methoxy-indazole-carboxylic acid represent a promising class of compounds for drug discovery. Their structural diversity, coupled with the established biological importance of the indazole scaffold, provides a rich landscape for the development of novel therapeutics. This guide has provided a foundational framework for researchers and drug development professionals, encompassing the synthesis, characterization, and separation of these isomers, as well as an introduction to their potential pharmacological significance.
The successful development of drug candidates from this class of molecules will depend on a systematic and rigorous approach to understanding the unique properties of each isomer. The experimental protocols and analytical strategies outlined herein serve as a starting point for such investigations. Future research should focus on the comprehensive biological evaluation of each pure isomer to elucidate their specific mechanisms of action and to build a detailed structure-activity relationship profile. This will ultimately pave the way for the rational design of next-generation indazole-based therapeutics with enhanced efficacy and safety.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methoxy-3-indazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. research.rug.nl [research.rug.nl]
- 7. 6-Methoxy-1H-indazole-5-carboxylic acid [myskinrecipes.com]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
"discovery and history of indazole compounds"
<An In-Depth Technical Guide to the Discovery and History of Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a cornerstone of modern medicinal chemistry.[1][2] Though its presence in nature is exceptionally rare, the synthetic versatility and diverse biological activities of the indazole scaffold have cemented its status as a "privileged structure" in drug discovery.[2][3] This guide provides a comprehensive exploration of the indazole core, tracing its journey from its initial discovery in the 19th century to its current prominence in FDA-approved therapeutics. We will delve into the seminal synthetic methodologies that first unlocked its potential, chart the evolution of these techniques into the sophisticated catalytic and high-throughput strategies employed today, and examine case studies of key indazole-containing drugs, providing field-proven insights for professionals in pharmaceutical research and development.
Part 1: The Dawn of Indazole Chemistry: Discovery and Foundational Syntheses
The Pioneering Synthesis by Emil Fischer
The history of indazole is inextricably linked to the monumental contributions of German chemist and Nobel laureate, Hermann Emil Fischer.[4][5] In 1883, Fischer reported the first synthesis of an indazole derivative.[6] His initial work involved the thermal cyclization of ortho-hydrazino cinnamic acid to produce an indazolone, a foundational discovery that opened the door to this new class of heterocycles.[7][8] This early work, part of Fischer's broader, groundbreaking research into hydrazines and sugars, laid the chemical groundwork for all subsequent explorations of indazole chemistry.[5][9][10]
Classical Synthetic Methodologies: Building the Toolkit
Following Fischer's discovery, the late 19th and early 20th centuries saw the development of several classical methods for indazole synthesis, many of which remain relevant for their simplicity and effectiveness in specific contexts.
-
The Jacobson Indazole Synthesis: A significant advancement came from the work of Jacobson and Huber, who developed a method based on the intramolecular cyclization of N-nitroso-o-toluidides.[11] This reaction proceeds via an intramolecular azo coupling and provided a more direct route to the indazole core. The method described in Organic Syntheses using N-acetyl-o-toluidine is a convenient adaptation of this principle.[11]
-
Synthesis from Anthranilic Acid: Another classical approach involves a five-step synthesis starting from anthranilic acid.[11] This pathway utilizes diazotization of the aniline, followed by reduction and cyclization to form the indazole ring.[7]
These early methods were crucial for providing the first accessible quantities of indazole compounds, enabling initial investigations into their properties and reactivity.
Part 2: The Evolution of Synthesis: From Classical Reactions to Modern Catalysis
The demand for structurally diverse indazole derivatives, driven by their potential in medicinal chemistry, spurred the development of more efficient and versatile synthetic strategies. The latter half of the 20th century and the dawn of the 21st witnessed a paradigm shift, moving from harsh reaction conditions to milder, more selective, and highly scalable catalytic methods.
The Rise of Transition-Metal Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex organic molecules, and indazole synthesis has been no exception. These methods offer unparalleled scope and functional group tolerance.
-
Palladium-Catalyzed Intramolecular Amination: A powerful strategy involves the intramolecular C-N bond formation from precursors like 2-bromobenzaldehydes and arylhydrazines.[12][13] The use of palladium catalysts with specific phosphine ligands allows for the efficient cyclization to form the 1H-indazole core under relatively mild conditions.[12]
-
Copper-Catalyzed Reactions: Copper catalysis has also emerged as a cost-effective and efficient alternative for N-N bond formation. One-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and an azide source, catalyzed by copper iodide, provide a direct route to 2-aryl-2H-indazoles.[8]
Modern Metal-Free Approaches
In line with the principles of green chemistry, recent efforts have focused on developing metal-free synthetic routes. These methods avoid the cost and potential toxicity associated with residual transition metals.
-
PIFA-Mediated Oxidative C–N Bond Formation: The use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), enables the oxidative cyclization of readily available arylhydrazones.[7] This protocol is notable for its mild conditions, broad substrate scope, and avoidance of metal catalysts.[7]
-
Reductive Cyclization Strategies: An operationally simple one-pot synthesis of 2H-indazoles has been developed from ortho-iminonitrobenzene substrates. These precursors, formed via condensation, undergo reductive cyclization promoted by reagents like tri-n-butylphosphine to yield the desired indazole products under mild conditions.[14]
The progression from classical thermal cyclizations to modern catalytic and metal-free strategies is visualized in the workflow below.
Caption: Evolution of Indazole Synthesis Methodologies.
Comparative Synthesis Data
The choice of a synthetic route is a critical decision in drug development, balancing factors like yield, scalability, and cost. The following table summarizes typical efficiencies for various methods.
| Synthesis Method | Starting Material(s) | Reagents/Catalyst | Typical Yield (%) | Reference |
| Jacobson (Modified) | N-Acetyl-o-toluidine | NaNO₂, Ac₂O, AcOH | 52-58% | [11] |
| Nitrosation | 5-Bromo-indole | NaNO₂, HCl | 94% | [15] |
| Palladium-Catalyzed | 2-Bromobenzaldehyde, Hydrazine | Pd(OAc)₂, dppp, t-BuONa | ~70-90% | [13] |
| Copper-Catalyzed | 2-Bromobenzaldehyde, Amine, NaN₃ | CuI, TMEDA | Good to Excellent | [8] |
| PIFA-Mediated | Arylhydrazones | PIFA | Good to Excellent | [7] |
Part 3: The Indazole Scaffold in Modern Medicine
The true significance of the indazole nucleus lies in its profound impact on medicinal chemistry.[1][3][12] Its unique electronic properties and ability to act as a versatile scaffold for presenting diverse functional groups have led to its incorporation into numerous FDA-approved drugs, particularly in oncology.[1][3]
Case Study: Pazopanib (Votrient®)
Pazopanib is a potent, oral multi-targeted tyrosine kinase inhibitor (TKI) developed by GlaxoSmithKline and approved by the FDA in 2009 for advanced renal cell carcinoma (RCC) and later for soft tissue sarcoma.[16][17]
-
Mechanism of Action: Pazopanib inhibits several key receptor tyrosine kinases involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[16][18] By blocking these pathways, it effectively cuts off the blood supply to tumors.
-
Discovery & Synthesis: The discovery of Pazopanib was the result of a focused effort to develop effective angiogenesis inhibitors.[17][19] Its synthesis starts from 3-methyl-6-nitro-1H-indazole, which undergoes a series of reactions including methylation and coupling with other heterocyclic fragments to build the final molecule.[16][20] The indazole core is a critical component of its pharmacophore, responsible for key interactions within the ATP-binding pocket of the target kinases.
Case Study: Axitinib (Inlyta®)
Axitinib, developed by Pfizer, is another second-generation TKI approved for the second-line treatment of advanced RCC.[21][22]
-
Mechanism of Action: Axitinib is a highly potent and selective inhibitor of VEGFR-1, -2, and -3.[22][23][24] Its high affinity and selectivity for these receptors translate into effective inhibition of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth.[21][23] Axitinib binds to the ATP-binding site of VEGFRs, inhibiting the receptor's kinase activity and blocking downstream signaling pathways.[23]
-
Pharmacological Profile: Axitinib has a half-maximal inhibitory concentration (IC50) against VEGFRs that is significantly lower than other TKIs like pazopanib or sunitinib, highlighting its potency.[22] It is metabolized primarily by the liver enzyme CYP3A4.[22][23][25]
The central role of these indazole-based drugs in cancer therapy is their ability to inhibit angiogenesis by targeting the VEGFR signaling pathway.
Caption: Mechanism of Action for Indazole-Based VEGFR Inhibitors.
Part 4: Conclusion and Future Directions
From its discovery by Emil Fischer over a century ago, the indazole nucleus has evolved from a chemical curiosity to a validated and highly valuable scaffold in drug discovery. The journey from classical, often harsh, synthetic methods to modern, efficient, and selective catalytic strategies has enabled chemists to explore the vast chemical space around this core. The clinical success of drugs like Pazopanib and Axitinib validates the indazole as a privileged structure for kinase inhibition and provides a strong foundation for future research.
The ongoing challenge lies in the continued development of sustainable and scalable synthetic methodologies.[7] Future work will likely focus on expanding the application of C-H activation, photoredox catalysis, and flow chemistry to further streamline the synthesis of complex indazole derivatives. As our understanding of disease biology deepens, the versatile and adaptable indazole scaffold is poised to remain at the forefront of therapeutic innovation for years to come.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Emil Fischer - Wikipedia [en.wikipedia.org]
- 5. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caribjscitech.com [caribjscitech.com]
- 9. encyclopedia.com [encyclopedia.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. rroij.com [rroij.com]
- 17. worldscientific.com [worldscientific.com]
- 18. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Axitinib - Wikipedia [en.wikipedia.org]
- 22. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 24. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 25. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activities of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the diverse pharmacological activities of indazole derivatives, with a particular focus on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the molecular mechanisms of action, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, offering both foundational knowledge and practical insights to accelerate the journey from compound synthesis to clinical candidacy.
Introduction: The Rise of the Indazole Scaffold
Indazole, a fusion of a benzene and a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[1] While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, including antitumor, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][2] This versatility has led to the development of several FDA-approved drugs containing the indazole core, such as the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron.[2] The success of these drugs has spurred significant interest in the exploration of novel indazole derivatives as therapeutic agents for a wide range of diseases.
The unique physicochemical properties of the indazole ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow it to effectively bind to a variety of biological targets. This guide will explore the key therapeutic areas where indazole derivatives have shown significant promise and provide the technical details necessary for their rigorous biological evaluation.
Anticancer Activity: Targeting the Hallmarks of Cancer
The most extensively studied biological activity of indazole derivatives is their anticancer potential.[3] These compounds have been shown to target multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis. A primary mechanism through which many indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[4][5]
Mechanism of Action: Kinase Inhibition
Indazole-based compounds have been successfully developed as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases.[2][3]
2.1.1. VEGFR Inhibition and Anti-Angiogenesis
Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. The VEGF/VEGFR signaling pathway is a critical regulator of this process.[4] Indazole derivatives have been designed to target and inhibit VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[2][6]
Caption: Indazole derivatives inhibiting the VEGFR-2 signaling pathway.
2.1.2. FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[7] Aberrant FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as potent inhibitors of FGFRs, demonstrating significant antitumor activity.[8][9][10]
Caption: Inhibition of the FGFR signaling cascade by indazole derivatives.
2.1.3. Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[11] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[12] Several indazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[1][13]
Induction of Apoptosis
Besides kinase inhibition, many indazole derivatives can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. One notable example is the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[8][14][15] This disruption of the delicate balance between pro- and anti-apoptotic factors pushes the cancer cell towards self-destruction.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative indazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required for 50% inhibition).
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | HUVEC | 0.03 | [2] |
| Axitinib | VEGFR | HUVEC | 0.001 | [2] |
| Compound 2f | Not specified | 4T1 (Breast) | 0.23 | [8][14] |
| Compound 2f | Not specified | A549 (Lung) | 1.15 | [8][14] |
| Compound 7r | FGFR1 | HCT116 (Colon) | 0.0405 | [10] |
| Compound 9u | FGFR1 | NCI-H1581 (Lung) | 0.4682 | [9] |
| Compound 2y | Aurora A | HL60 (Leukemia) | 0.0083 | [13] |
| Compound 2y | Aurora A | HCT116 (Colon) | 0.0013 | [13] |
Experimental Protocols: Evaluation of Anticancer Activity
2.4.1. In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the indazole derivative and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
2.4.2. Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key apoptotic markers.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
-
Step-by-Step Protocol:
-
Treat cancer cells with the indazole derivative for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
2.4.3. In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
-
Step-by-Step Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the indazole derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[16][17]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[17]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Indazole | COX-2 Inhibition | 23.42 | [6] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [6] |
| 6-Nitroindazole | COX-2 Inhibition | 19.22 | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
-
Step-by-Step Protocol:
-
Administer the indazole derivative or a vehicle control to rats via an appropriate route (e.g., intraperitoneal injection).
-
After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Antimicrobial Activity: Combating Infectious Agents
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Indazole derivatives have shown promise as antibacterial and antifungal agents.[18]
Mechanism of Action
The exact mechanisms of antimicrobial action for many indazole derivatives are still under investigation, but they are thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data Summary: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 9 | S. aureus (MDR) | 4 | [19] |
| Compound 5 | S. epidermidis | 64-128 | [19] |
| Compound 18 | C. albicans | - (MIC in mM: 3.807) | [20] |
| Compound 23 | C. albicans | - (MIC in mM: 3.807) | [20] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium.
-
Step-by-Step Protocol (Broth Microdilution):
-
Prepare serial two-fold dilutions of the indazole derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Emerging evidence suggests that indazole derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[21][22][23]
Mechanism of Action
The neuroprotective effects of some indazole derivatives are linked to the inhibition of monoamine oxidase (MAO) and certain kinases like Glycogen Synthase Kinase 3 (GSK3) and Leucine-Rich Repeat Kinase 2 (LRRK2).[22] Other derivatives have been shown to act as sodium channel modulators, which can protect neurons from excitotoxicity.[24] For instance, 6-amino-1-methyl-indazole has demonstrated neuroprotective properties by inhibiting the hyperphosphorylation of tau protein, a key pathological feature in several neurodegenerative diseases.
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends have been observed:
-
Anticancer Activity: The substitution pattern on the indazole core is crucial for kinase selectivity and potency. For example, in a series of Aurora kinase inhibitors, different substituents led to selectivity for either Aurora A or Aurora B.[1]
-
Anti-inflammatory Activity: The presence of amino and nitro groups at specific positions on the indazole ring has been shown to influence anti-inflammatory potency.[17]
A thorough understanding of SAR is critical for the rational design of more potent and selective indazole-based therapeutic agents.
Conclusion and Future Directions
The indazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities of its derivatives, particularly in the fields of oncology, inflammation, and infectious diseases, underscore its importance in modern medicinal chemistry. Future research in this area will likely focus on:
-
The design of more potent and selective inhibitors for specific biological targets.
-
The exploration of novel therapeutic applications for indazole derivatives.
-
The use of computational and structure-based drug design to guide the synthesis of next-generation indazole-based drugs.
-
A deeper investigation into the mechanisms of action to better understand the full therapeutic potential of this privileged scaffold.
This guide has provided a comprehensive overview of the biological activities of indazole derivatives, along with the necessary experimental protocols for their evaluation. It is our hope that this resource will serve as a valuable tool for researchers dedicated to advancing the field of drug discovery and development.
References
- 1. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. precisionfda.org [precisionfda.org]
- 19. researchgate.net [researchgate.net]
- 20. Importance of Indazole against Neurological Disorders [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 6-Methoxy-1H-indazole-5-carboxylic Acid: A Detailed Protocol for Researchers
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus is a privileged heterocyclic scaffold renowned for its wide-ranging pharmacological activities.[1][2] Derivatives of indazole are integral components in a multitude of therapeutic agents, demonstrating efficacy as anti-inflammatory, anti-tumor, and neuroprotective agents.[1][3] 6-Methoxy-1H-indazole-5-carboxylic acid (CAS: 1082041-60-8) is a key building block in the synthesis of complex pharmaceutical compounds, making a robust and reproducible synthetic protocol for its preparation highly valuable to the drug discovery and development community.[2][3] This document provides a comprehensive guide to the synthesis of this important intermediate, detailing the underlying chemical principles and a step-by-step experimental procedure.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1082041-60-8 |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
Synthetic Strategy: A Multi-Step Approach to the Indazole Core
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available commercial reagents. A common and effective strategy involves the construction of a substituted aniline precursor, followed by a diazotization and cyclization reaction to form the indazole ring system. This approach offers a high degree of control over the substitution pattern on the benzene ring.
A plausible and efficient synthetic route, adapted from established methodologies for analogous structures, begins with 2-methyl-4-nitroanisole. The key transformations involve functional group manipulations to introduce the carboxylic acid moiety and subsequent cyclization to form the bicyclic indazole core.
Visualizing the Synthesis
Reaction Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Materials and Reagents
| Reagent | CAS Number | Supplier |
| 2-Methyl-4-nitroanisole | 1653-35-6 | Sigma-Aldrich |
| Potassium permanganate (KMnO₄) | 7722-64-7 | Sigma-Aldrich |
| Sulfuric acid (H₂SO₄) | 7664-93-9 | Sigma-Aldrich |
| Methanol (MeOH) | 67-56-1 | Sigma-Aldrich |
| Iron powder (Fe) | 7439-89-6 | Sigma-Aldrich |
| Ammonium chloride (NH₄Cl) | 12125-02-9 | Sigma-Aldrich |
| Sodium nitrite (NaNO₂) | 7632-00-0 | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 7647-01-0 | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | 1310-73-2 | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | Sigma-Aldrich |
| Hexanes | 110-54-3 | Sigma-Aldrich |
Step 1: Synthesis of 2-Methyl-5-methoxy-4-nitrobenzoic acid
-
To a stirred solution of 2-methyl-4-nitroanisole in aqueous pyridine, add potassium permanganate portion-wise at a temperature maintained below 50 °C. The causality behind using pyridine is its ability to act as a solvent and a base to neutralize the formed acidic byproducts.
-
After the addition is complete, heat the reaction mixture at reflux until the purple color of the permanganate disappears.
-
Cool the mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2, which will precipitate the crude benzoic acid derivative.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Esterification to Methyl 2-methyl-5-methoxy-4-nitrobenzoate
-
Suspend the crude 2-methyl-5-methoxy-4-nitrobenzoic acid in methanol.
-
Carefully add concentrated sulfuric acid as a catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.
-
Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the methyl ester.
Step 3: Reduction to Methyl 4-amino-5-methoxy-2-methylbenzoate
-
To a solution of methyl 2-methyl-5-methoxy-4-nitrobenzoate in ethanol and water, add iron powder and ammonium chloride. The iron, in the presence of an electrolyte like ammonium chloride, acts as a reducing agent to convert the nitro group to an amine.
-
Heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amino-benzoate.
Step 4: Diazotization and Cyclization to this compound methyl ester
-
Dissolve the crude methyl 4-amino-5-methoxy-2-methylbenzoate in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. This step forms the diazonium salt intermediate.
-
After the addition is complete, allow the reaction to stir at low temperature for 30 minutes before allowing it to warm to room temperature. The intramolecular cyclization occurs upon warming, leading to the formation of the indazole ring.[1]
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Step 5: Hydrolysis to this compound
-
Dissolve the purified methyl ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and heat the mixture at reflux for 2-4 hours. The ester is hydrolyzed to the corresponding carboxylic acid under these basic conditions.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The desired this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford the pure final product.
Characterization
The final product and all intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Conclusion
This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this procedure for their specific needs.
References
"using 6-methoxy-1H-indazole-5-carboxylic acid in organic synthesis"
An In-Depth Guide to the Application of 6-methoxy-1H-indazole-5-carboxylic acid in Modern Organic Synthesis
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound. We will move beyond simple procedural outlines to explore the chemical rationale, mechanistic underpinnings, and practical considerations for employing this versatile heterocyclic building block in the synthesis of high-value molecules.
The Strategic Importance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure and hydrogen bonding capabilities allow it to serve as an effective pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into drugs for treating a range of conditions, from cancer to inflammation.[3][4]
This compound (CAS: 1082041-60-8) is a particularly valuable derivative.[5][6] The molecule features three key functional areas ripe for synthetic manipulation:
-
The indazole N-H group , which can be selectively alkylated or arylated.[7][8]
-
The carboxylic acid group , a versatile handle for forming amides, esters, and other functionalities.[9][10]
-
The aromatic ring , which can potentially undergo further substitution, although the existing methoxy group directs reactivity.
This combination makes it a crucial intermediate for constructing complex molecules, especially in the development of targeted therapies in oncology and inflammation.[5]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its successful and safe application.
| Property | Value | Reference(s) |
| CAS Number | 1082041-60-8 | [5][11] |
| Molecular Formula | C₉H₈N₂O₃ | [12] |
| Molecular Weight | 192.17 g/mol | [12] |
| Appearance | Typically a solid powder | [13] |
| Storage | Store in a dry, cool, and well-ventilated place. | [13][14] |
| InChI Key | YTPLCCONLYBFTE-UHFFFAOYSA-N | [12] |
Handling and Safety Precautions
As with many specialized organic reagents, proper handling is paramount. Based on safety data for structurally related indazole compounds, the following precautions are mandated:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[14][15]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[16]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of exposure, rinse the affected area immediately and thoroughly with water.[14]
-
Fire Safety: Use carbon dioxide, alcohol-resistant foam, or dry chemical powder for extinguishing fires.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Core Application: Amide Bond Formation
One of the most powerful and common transformations involving this compound is its conversion to a diverse library of amides. Amide coupling is a cornerstone of medicinal chemistry for improving properties like cell permeability, metabolic stability, and target binding affinity.
This section provides a detailed, field-tested protocol for a representative amide coupling reaction.
Workflow for Amide Coupling
Caption: Fig 1. General workflow for amide coupling.
Detailed Experimental Protocol
Objective: To synthesize N-benzyl-6-methoxy-1H-indazole-5-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Activation: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (3.0 eq).
-
Causality Note: HATU is a highly efficient coupling agent that forms an activated O-acylisourea intermediate with the carboxylic acid. This intermediate is extremely reactive towards nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain basic conditions necessary for the reaction.[17]
-
-
Stirring: Stir the mixture at room temperature for 20 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 4-8 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Causality Note: The NaHCO₃ wash removes any unreacted starting acid and acidic byproducts from the coupling agent. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), LCMS, and High-Resolution Mass Spectrometry (HRMS).
Mechanistic Insights: Amide Bond Formation
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The HATU-mediated coupling proceeds through a well-established pathway.
Caption: Fig 2. Simplified mechanism of amide formation.
-
Activation: The carboxylate, formed by deprotonation of the carboxylic acid by DIPEA, attacks the electrophilic carbon of HATU. This forms a highly reactive O-acylisourea activated ester.
-
Nucleophilic Attack: The primary or secondary amine acts as a nucleophile, attacking the carbonyl carbon of the activated ester.
-
Intermediate Collapse: This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the tetramethyluronium byproduct and forming the stable amide bond.
Conclusion
This compound is a high-value, versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined reactive sites allow for predictable and efficient functionalization. The amide coupling protocol detailed herein represents a robust and scalable method for generating diverse molecular libraries. By understanding the underlying principles of reactivity, safety, and mechanism, researchers can confidently and effectively leverage this compound to advance their synthetic programs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 1082041-60-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. This compound | 1082041-60-8 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 1082041-60-8 [amp.chemicalbook.com]
- 12. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ca [fishersci.ca]
- 15. tcichemicals.com [tcichemicals.com]
- 16. aksci.com [aksci.com]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: The Role of 6-Methoxy-1H-indazole-5-carboxylic Acid in Modern Medicinal Chemistry
Abstract
The indazole scaffold is a cornerstone in contemporary drug discovery, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets. This guide focuses on a key derivative, 6-methoxy-1H-indazole-5-carboxylic acid , a versatile heterocyclic building block. We will explore its strategic importance in medicinal chemistry, detailing its applications in designing potent and selective therapeutic agents, particularly in oncology and neurodegenerative diseases. This document provides in-depth technical insights, validated experimental protocols for its derivatization and biological evaluation, and a discussion of structure-activity relationships (SAR) to empower researchers in their drug development endeavors.
Introduction: The Strategic Value of the Indazole Scaffold
Nitrogen-containing heterocycles are fundamental components of numerous commercially successful drugs.[1][2] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has gained significant traction in medicinal chemistry for its versatile biological activities.[1][3] The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form utilized in drug design.[1]
The subject of this guide, This compound (CAS: 1082041-60-8), is a particularly valuable synthetic intermediate. Its molecular architecture offers a robust scaffold with strategically placed functional groups ripe for chemical modification.[4]
-
The Indazole Core: Provides a rigid, aromatic framework capable of participating in crucial interactions with biological targets, such as hydrogen bonding and π-π stacking.[5]
-
The Carboxylic Acid (-COOH) at C5: This is a critical functional handle. It serves as a versatile attachment point for building diverse chemical libraries, typically through amidation or esterification, allowing chemists to modulate physicochemical properties and explore target binding pockets.[4][6] It also provides a key hydrogen bond donor/acceptor site.
-
The Methoxy (-OCH₃) Group at C6: This electron-donating group influences the electronic properties of the indazole ring system. It can also participate in hydrogen bonding and occupy specific hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.[4]
This combination of features makes this compound an ideal starting point for developing targeted therapies, especially kinase inhibitors and enzyme modulators.[4][7]
Core Applications in Drug Discovery
The utility of the this compound scaffold is most prominently demonstrated in the development of kinase inhibitors for oncology and enzyme inhibitors for neurodegenerative disorders.
Application in Oncology: A Scaffold for Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold is a well-established "hinge-binder," a motif that forms key hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, making it a foundational element in numerous FDA-approved anti-cancer drugs like Axitinib and Entrectinib.[8] While these specific drugs may not use our exact starting material, they validate the power of the core indazole scaffold that this compound provides for novel inhibitor design.
Mechanism of Action Insight: The N1 and N2 atoms of the indazole ring act as hydrogen bond acceptors and donors, respectively, mimicking the adenine portion of ATP. This allows indazole-based inhibitors to anchor themselves in the "hinge region" of the kinase, a flexible segment connecting the N- and C-lobes of the enzyme. This anchoring provides a stable platform from which other parts of the molecule can extend to occupy adjacent pockets, thereby achieving high potency and selectivity.
Below is a conceptual diagram illustrating this crucial hinge-binding interaction.
Caption: Indazole scaffold as a kinase hinge-binder.
Application in Neurodegenerative Disease: MAO-B Inhibition
Monoamine oxidase B (MAO-B) is an enzyme that degrades neurotransmitters, including dopamine. Its overactivity is implicated in the progression of neurodegenerative conditions like Parkinson's disease. Indazole-5-carboxamides, derived from structures like this compound, have been identified as exceptionally potent, selective, and reversible inhibitors of MAO-B.[4][9]
In a key study, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide demonstrated sub-nanomolar potency for human MAO-B (IC₅₀ = 0.386 nM) with over 25,000-fold selectivity against the MAO-A isoform.[9] This high selectivity is crucial for avoiding side effects associated with MAO-A inhibition. The carboxylic acid at the C5 position is the synthetic linchpin for introducing the carboxamide moiety, which is critical for binding within the enzyme's active site.[9]
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and evaluation of derivatives of this compound.
Protocol: Synthesis of an N-Aryl Indazole-5-Carboxamide Library
This protocol describes a standard amide coupling reaction, a cornerstone of medicinal chemistry, to synthesize a diverse library of compounds for screening.
Rationale: Amide bond formation is a robust and well-understood reaction. We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, minimizes racemization for chiral substrates, and operates under mild conditions, making it superior to older reagents for complex molecule synthesis. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to mop up the acid formed during the reaction without competing in the coupling.
Workflow Diagram:
Caption: Synthetic workflow for amide library generation.
Step-by-Step Methodology:
-
Preparation: To a clean, dry 10 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 100 mg, 0.52 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 2.5 mL) and stir until all solids are dissolved.
-
Activation: Add HATU (237 mg, 0.62 mmol, 1.2 eq) followed by DIPEA (0.27 mL, 1.56 mmol, 3.0 eq). Stir the mixture at room temperature for 10 minutes. This "pre-activation" step forms the highly reactive O-acylisourea intermediate.
-
Amine Addition: In a separate vial, dissolve the desired amine (e.g., 3,4-dichloroaniline, 84 mg, 0.52 mmol, 1.0 eq) in a minimum amount of DMF (0.5 mL). Add this solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 4-12 hours).
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to obtain the pure amide derivative. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method for measuring kinase activity and inhibition.
Rationale: TR-FRET is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. It uses a long-lifetime Europium (Eu³⁺) chelate as a donor fluorophore on an anti-phospho-substrate antibody and a compatible acceptor fluorophore (e.g., ULight™) on a biotinylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, generating a FRET signal. This method is highly sensitive and less prone to interference from library compounds than other fluorescence-based assays.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a serial dilution of the synthesized indazole derivatives in 100% DMSO. A common starting range is 10 mM down to sub-nanomolar concentrations. Then, create an intermediate dilution plate in assay buffer.
-
Enzyme & Substrate Mix: Prepare a 2X solution of the target kinase and its corresponding biotinylated peptide substrate in assay buffer.
-
ATP Solution: Prepare a 2X solution of ATP in assay buffer. The concentration should be at the Kₘ value for the specific kinase to accurately determine IC₅₀ values.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound to the assay wells. For controls, add 2.5 µL of DMSO (100% inhibition control) or assay buffer (0% inhibition control).
-
Add 2.5 µL of the 2X Enzyme/Substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X "Stop & Detect" mix containing EDTA (to chelate Mg²⁺ and stop the reaction) and the TR-FRET antibody pair (e.g., Eu³⁺-anti-phospho-antibody and Streptavidin-ULight™).
-
Add 10 µL of the Stop & Detect mix to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Summary & SAR Insights
The true power of using a scaffold like this compound lies in the ability to systematically explore structure-activity relationships (SAR).
| Compound Class | Target | R¹ (at N1) | R² (at C5-Amide) | Potency (IC₅₀) | Selectivity | Reference |
| Indazole-5-carboxamide | MAO-B | -CH₃ | -NH-(3,4-dichlorophenyl) | 0.386 nM | >25,000x vs MAO-A | [9] |
| Indazole-5-carboxamide | MAO-B | -H | -NH-(3,4-difluorophenyl) | 1.59 nM | >6,000x vs MAO-A | [9] |
| Reverse Indazole | HPK1 Kinase | p-piperazine phenyl | 2-fluoro-6-methylphenyl | 121 nM | >10x vs CDK2 | [10] |
| Indazole Derivative | ALK Kinase | (various) | (various) | 12 nM | - | [1] |
Key SAR Observations:
-
C5-Amide Substitution: For MAO-B inhibitors, substitution on the C5-carboxamide with small, halogenated phenyl rings (e.g., dichlorophenyl, difluorophenyl) is critical for achieving high potency. This group likely occupies a specific hydrophobic pocket in the active site.[9]
-
N1-Substitution: Methylation at the N1 position of the indazole ring can be well-tolerated and may enhance properties like metabolic stability or cell permeability.[9]
-
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic bioisosteres like tetrazoles to modulate pKa, lipophilicity, and metabolic stability, although this can be a complex optimization process.[6][11]
-
Role of C6-Methoxy Group: The methoxy group at the C6 position often enhances potency by forming favorable interactions in a hydrophobic pocket or acting as a hydrogen bond acceptor. Its precise contribution is target-dependent and a key point of investigation in any new project.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic starting point for the rational design of sophisticated therapeutic agents. Its inherent structural features provide a validated anchor for targeting enzymes like kinases and monoamine oxidases. The protocols and insights provided herein are intended to equip medicinal chemists and drug discovery scientists with the foundational knowledge to effectively leverage this powerful scaffold in the pursuit of novel, impactful medicines.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1082041-60-8 | Benchchem [benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [cora.ucc.ie]
Application Notes for 6-Methoxy-1H-indazole-5-carboxylic acid: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets.[1][2] Among the functionalized indazoles, 6-methoxy-1H-indazole-5-carboxylic acid (CAS No. 1082041-60-8) has emerged as a particularly valuable intermediate.[3] Its strategic placement of a methoxy group and a carboxylic acid on the benzenoid ring provides critical handles for synthetic elaboration, making it a key building block in the development of targeted therapeutics, especially in oncology.[2][3]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of this compound. It includes detailed protocols for its synthesis and subsequent use in forming key pharmacophoric linkages, alongside robust analytical methods for quality control.
Physicochemical Properties & Safety
A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1082041-60-8 | [4] |
| Molecular Formula | C₉H₈N₂O₃ | [5] |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Solid, typically a powder | [4] |
| Melting Point | 206 - 208 °C | [6] |
| SMILES | COC1=C(C=C2C=NNC2=C1)C(=O)O | [5] |
| Storage | Sealed in a dry, room temperature environment | [4] |
Safety & Handling:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a NIOSH-approved respirator if dust is generated.[7][8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[6] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
First Aid:
Protocol 1: Synthesis of this compound
The synthesis of substituted indazoles can be achieved through various routes, often involving the cyclization of ortho-substituted phenylhydrazines or the transformation of substituted indoles.[9][10] The following protocol is a representative method adapted from procedures for analogous indazole carboxylic acids. It involves the cyclization of a substituted 2-aminobenzonitrile derivative.
Workflow Diagram: Synthesis of the Target Intermediate
Caption: General synthetic workflow for indazole-5-carboxylic acids.
Materials:
-
2-Amino-4-methoxy-5-methylbenzonitrile (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Diazotization:
-
Suspend 2-amino-4-methoxy-5-methylbenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyclization:
-
Slowly warm the reaction mixture to room temperature, then heat to 50-60 °C. Gas evolution should be observed.
-
Maintain this temperature for 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature. The intermediate, 6-methoxy-5-methyl-1H-indazole, may precipitate.
-
Extract the product into ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the crude 6-methoxy-5-methyl-1H-indazole in a mixture of water and a suitable co-solvent like pyridine or acetone.
-
Heat the solution to 70-80 °C.
-
Add a solution of potassium permanganate (KMnO₄) portion-wise over 1-2 hours, maintaining the temperature. The purple color should disappear as the reaction proceeds.
-
After the addition is complete, continue heating for another hour, then cool to room temperature.
-
Filter the mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with concentrated HCl to a pH of 2-3. The desired carboxylic acid will precipitate.
-
-
Purification:
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the final product under vacuum.
-
Protocol 2: Application in Amide Bond Formation
The carboxylic acid moiety of the title compound is a versatile functional group for forming amide bonds, a critical linkage in many pharmaceuticals, including PARP inhibitors like Niraparib.[11] This protocol details a standard procedure for coupling the indazole intermediate with a primary or secondary amine.
Mechanism: Carboxylic Acid Activation and Amide Coupling
Caption: General mechanism for HATU-mediated amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Target Amine (e.g., (S)-piperidin-3-yl derivative for Niraparib synthesis) (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Carboxylic Acid Activation:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.
-
-
Amide Coupling:
-
To the pre-activated mixture, add a solution of the target amine (1.1 eq) in a minimal amount of anhydrous DMF.
-
Continue stirring the reaction at room temperature for 2-16 hours. Monitor the reaction progress using TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc), three times.
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Quality Control & Analytical Protocols
Ensuring the purity and identity of the intermediate is critical for its successful application in multi-step pharmaceutical synthesis.
Table of Representative Analytical Data (Predicted)
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.1 (br s, 1H, COOH), ~8.1 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃). The NH proton of the indazole may be broad and exchangeable. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~168 (C=O), ~155 (C-O), ~140, ~135, ~125, ~120, ~115, ~100 (Aromatic C's), ~56 (OCH₃). |
| HPLC Purity | ≥98% (AUC) |
| Mass Spectrometry (ESI-) | [M-H]⁻ calculated for C₉H₇N₂O₃⁻: 191.05; found: 191.05 ± 0.01 |
Protocol 2.1: HPLC-UV Method for Purity Analysis
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.
Conclusion
This compound is a high-value intermediate whose structural features are ideally suited for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The methoxy group influences electronic properties and can be a key binding element, while the carboxylic acid provides a reliable point for synthetic diversification through robust reactions like amide coupling. The protocols and data presented herein offer a foundational guide for chemists to confidently incorporate this versatile building block into their drug discovery and development programs, ensuring both efficiency in synthesis and high standards of quality.
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 1082041-60-8 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 6. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 7. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 8. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 9. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
"analytical techniques for 6-methoxy-1H-indazole-5-carboxylic acid"
An In-Depth Guide to the Analytical Characterization of 6-methoxy-1H-indazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic building block of significant interest in pharmaceutical research and development. Its indazole core is a key pharmacophore found in various biologically active molecules. As a critical intermediate, its purity, identity, and stability must be rigorously established to ensure the quality and efficacy of final drug products[1]. This guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry, offering both foundational understanding and practical, field-proven protocols.
Physicochemical Properties
A precise understanding of the fundamental physicochemical properties of this compound is the first step in developing robust analytical methods. These properties influence solubility, chromatographic behavior, and spectroscopic response.
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O₃ | [1][2][3] |
| Molecular Weight | 192.17 g/mol | [1] |
| Monoisotopic Mass | 192.0535 Da | [2] |
| CAS Number | 1082041-60-8 | [1][3] |
| Appearance | Typically an off-white to pale solid | N/A |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | N/A |
Part 1: Chromatographic Purity and Quantification
Chromatographic techniques are indispensable for separating the target analyte from impurities, degradants, and reaction by-products. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of Analysis: Reversed-phase HPLC (RP-HPLC) is the method of choice for polar to moderately non-polar compounds like this compound. The compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The inclusion of an acid modifier (e.g., formic acid) in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.[4][5] Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a standard curve.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent, such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent to construct a calibration curve.
-
Sample Solution: Prepare the test sample at a concentration within the calibration range.
-
-
Instrumentation and Conditions: A standard HPLC system equipped with a UV-Vis detector is suitable.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3-5 µm | Provides excellent retention and resolution for aromatic carboxylic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure the analyte is in its protonated form for sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |
| Gradient Elution | 10% B to 90% B over 15 min | A gradient ensures efficient elution and separation from both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | ~254 nm or 280 nm (scan for λmax) | Aromatic and conjugated systems typically show strong absorbance at these wavelengths. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
-
Data Analysis:
-
Identification: The analyte is identified by comparing its retention time with that of a reference standard.
-
Purity: Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Plot the peak area of the standards against their known concentrations to generate a linear calibration curve. Determine the concentration of the analyte in the sample by interpolating its peak area on this curve.
-
Workflow Visualization:
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 1082041-60-8 [sigmaaldrich.com]
- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
"NMR spectroscopy of 6-methoxy-1H-indazole-5-carboxylic acid"
An Application Guide to the Complete NMR Structural Elucidation of 6-methoxy-1H-indazole-5-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide to the structural elucidation of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying principles and rationale for experimental design. We present detailed protocols for sample preparation, data acquisition (¹H, ¹³C, COSY, HSQC, HMBC), and a thorough analysis of the expected spectral data. The guide emphasizes the synergistic use of modern NMR techniques to unambiguously confirm the molecular structure, providing a self-validating framework for analysis.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with significant biological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][2] The precise substitution pattern on the indazole ring is critical to a compound's pharmacological profile. This compound (CAS 1082041-60-8) is a valuable building block in drug discovery, and its unambiguous structural characterization is paramount for quality control and downstream applications.[3][4]
NMR spectroscopy is the most powerful technique for the complete structural assignment of such molecules in solution.[5] This guide provides the theoretical and practical framework for its application to this compound.
Molecular Structure and Atom Numbering:
The standard IUPAC numbering for the 1H-indazole ring system is used throughout this document.
Caption: A standardized workflow for NMR structural elucidation.
Detailed Experimental Protocols
Sample Preparation
The choice of solvent is critical. For this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. It readily dissolves the carboxylic acid and, being less acidic than chloroform, it slows the chemical exchange of the N-H and COOH protons, allowing for their observation. [6]
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Place the solid in a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference for both ¹H and ¹³C spectra (δ = 0.00 ppm).
-
Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.
NMR Data Acquisition
These protocols are based on a standard 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time: 4.0 seconds
-
Scans: 16-64 (adjust for concentration)
-
Technique: Perform a D₂O shake experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The signals for the exchangeable N-H and COOH protons should disappear. [7]
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled
-
Pulse Angle: 45°
-
Relaxation Delay (d1): 2.0 seconds
-
Scans: ≥1024 (due to low natural abundance of ¹³C)
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate carbon types: CH/CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a standard gradient-selected, phase-sensitive sequence optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz.
-
HMBC: Use a standard gradient-selected sequence optimized for long-range coupling constants. An optimization for 8 Hz is a good starting point to observe both ²J_CH and ³J_CH correlations.
-
Predicted NMR Data and Interpretation
While a published spectrum for this exact molecule is not readily available, we can predict the chemical shifts with high confidence based on data from structurally similar indazole derivatives and known substituent effects. [1][6][8]
Predicted ¹H and ¹³C Chemical Shifts
| Atom Position | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Carbon Type (DEPT) |
| 1-NH | ~13.0 - 13.5 | br s | - | - |
| 3-H | ~8.1 - 8.3 | s | ~135 | CH (+) |
| 4-H | ~7.8 - 8.0 | s | ~115 | CH (+) |
| COOH | ~12.5 - 13.0 | br s | ~168 | C (absent) |
| 5-C | - | - | ~120 | C (absent) |
| 6-C | - | - | ~155 | C (absent) |
| 6-OCH₃ | ~3.9 - 4.1 | s | ~56 | CH₃ (+) |
| 7-H | ~7.2 - 7.4 | s | ~98 | CH (+) |
| 3a-C | - | - | ~122 | C (absent) |
| 7a-C | - | - | ~142 | C (absent) |
Step-by-Step Spectral Interpretation
¹H Spectrum Analysis:
-
Downfield Region (12-14 ppm): Two broad singlets are expected, corresponding to the acidic carboxylic acid proton and the indazole N-H proton. [7][9]A D₂O exchange experiment will confirm their assignment by causing both signals to disappear.
-
Aromatic Region (7-9 ppm):
-
H-3: This proton on the pyrazole ring is typically a singlet and appears downfield (~8.2 ppm) due to its position adjacent to the nitrogen atoms. [1] * H-4: This proton is ortho to the electron-withdrawing carboxylic acid group, which deshields it, placing its signal far downfield as a singlet (~7.9 ppm).
-
H-7: This proton is ortho to the electron-donating methoxy group at C-6, which shields it, shifting its signal upfield to ~7.3 ppm. It appears as a singlet as it has no adjacent protons.
-
-
Aliphatic Region (3-5 ppm):
-
6-OCH₃: The methoxy protons will appear as a sharp singlet integrating to 3H at ~4.0 ppm.
-
¹³C Spectrum Analysis:
-
Carbonyl Carbon: The carboxylic acid carbon (C=O) will be the most downfield signal, typically around 168 ppm. [7]* Aromatic Carbons:
-
C-6: The carbon directly attached to the electronegative oxygen of the methoxy group will be significantly deshielded (~155 ppm).
-
C-7a: This quaternary carbon at the ring junction is adjacent to N-1 and will be downfield (~142 ppm).
-
C-3: The carbon attached to H-3 will appear around 135 ppm.
-
The remaining carbons (C-3a, C-5, C-4, C-7) will appear between ~98-122 ppm. The most upfield signal (~98 ppm) is expected for C-7 due to the strong shielding effect of the ortho-methoxy group.
-
-
Methoxy Carbon: The methoxy carbon will appear as an intense signal around 56 ppm.
2D NMR Correlation for Final Proof
The HMBC spectrum provides the definitive connections to lock the structure.
Caption: Key HMBC correlations confirming substituent positions.
-
Confirming the -COOH at C-5: The proton at H-4 should show a three-bond correlation (³J) to the carboxylic acid carbon (C-5) and a three-bond correlation (³J) to the carbonyl carbon itself (~168 ppm).
-
Confirming the -OCH₃ at C-6: The sharp singlet from the methoxy protons (~4.0 ppm) must show a strong two-bond correlation (²J) to C-6 (~155 ppm). Additionally, the proton at H-7 should show a three-bond correlation (³J) to C-5.
-
Assembling the Ring: The proton at H-3 will show correlations to the quaternary carbons C-3a and C-7a, confirming the pyrazole ring structure.
By systematically analyzing these 1D and 2D NMR datasets, every atom in the this compound molecule can be unambiguously assigned, providing absolute confidence in its structure.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 6-methoxy-1H-indazole-5-carboxylic acid
Abstract
This application note presents a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for 6-methoxy-1H-indazole-5-carboxylic acid. Due to its polar and acidic nature, this compound presents unique analytical challenges, including poor retention and peak tailing on conventional RP columns. This guide provides a detailed, step-by-step protocol, from initial method development considerations and column selection to a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We delve into the scientific rationale behind the selection of chromatographic parameters, including mobile phase pH control to ensure analyte retention and peak symmetry. Furthermore, a complete protocol for conducting forced degradation studies is outlined to establish the specificity and stability-indicating characteristics of the method, which is a regulatory necessity for pharmaceutical analysis.[4][5][6][7]
Introduction and Analytical Challenges
This compound is a heterocyclic organic compound with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol .[8] Its structure, featuring both a carboxylic acid and an indazole moiety, imparts a significant degree of polarity (predicted XlogP ≈ 1.1).[9] The presence of the ionizable carboxylic acid group is a critical factor in developing a successful RP-HPLC method.
The primary analytical challenges include:
-
Poor Retention: Highly polar compounds often exhibit limited interaction with non-polar stationary phases (like C18), leading to elution near or at the column's void volume.
-
Peak Tailing: The acidic nature of the molecule can lead to undesirable interactions with residual silanols on silica-based columns, resulting in asymmetric peak shapes.
-
Method Specificity: For quality control and stability testing in drug development, the analytical method must be able to resolve the parent analyte from any potential degradation products or process-related impurities.[7]
This guide addresses these challenges by providing a logical workflow for method development and validation.
HPLC Method Development Strategy
The development of a robust HPLC method requires a systematic approach. The following sections detail the rationale for selecting the optimal chromatographic conditions.
Column Selection: Enhancing Polar Retention
Standard C18 columns may not provide adequate retention for this polar analyte. Therefore, a column designed for enhanced polar retention is recommended. Options include:
-
Polar-Endcapped C18 Columns: These columns have modified surface chemistry to shield residual silanols, reducing peak tailing for acidic and basic compounds.
-
Polar-Embedded C18 Columns: These phases incorporate a polar group (e.g., amide, carbamate) near the base of the alkyl chain, which promotes retention of polar analytes under highly aqueous mobile phase conditions.
-
Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity and enhanced retention for polar, ionizable compounds.[10][11]
For this application, a column like the Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 is a suitable starting point, as they are designed to retain polar compounds even in 100% aqueous mobile phases.[12][13]
Mobile Phase Optimization: The Critical Role of pH
The retention of ionizable compounds in RP-HPLC is primarily controlled by the mobile phase pH.[14]
-
Analyte Ionization: this compound is an acidic compound. At a pH above its pKa, the carboxylic acid group will be deprotonated (ionized), making the molecule more polar and significantly reducing its retention on a reversed-phase column.
-
pH Control: To maximize retention, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the analyte's pKa. This ensures the carboxylic acid remains in its protonated, less polar form.[15] A mobile phase pH between 2.5 and 3.0 is a logical starting point.
-
Buffer Selection: A buffer is necessary to maintain a consistent pH. Ammonium formate or phosphate buffers are excellent choices for this pH range and are compatible with mass spectrometry if needed.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[14]
Detector Wavelength Selection
The detection wavelength should be set at the analyte's absorbance maximum (λmax) to ensure maximum sensitivity. This is determined by injecting a standard solution and acquiring its UV spectrum using a Photo Diode Array (PDA) detector. Indazole derivatives typically exhibit strong UV absorbance between 250-310 nm.
Recommended Analytical Method Protocol
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (or Orthophosphoric Acid)
-
Ammonium Formate (or Potassium Dihydrogen Phosphate)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector |
| Column | Phenomenex Luna Omega 3 µm Polar C18, 100 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-25 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or determined λmax) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2(R1))
A robust method validation is essential to ensure the reliability of the analytical data.[1] The following protocols outline the required validation experiments.
System Suitability
Before sample analysis, the chromatographic system's performance is verified by injecting the working standard solution six times. The acceptance criteria are summarized below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity: Forced Degradation Studies
Forced degradation studies are performed to demonstrate that the method can effectively separate the analyte from its degradation products, thus proving its stability-indicating nature.[4][5][16] A target degradation of 5-20% is generally recommended.[6]
Caption: Workflow for forced degradation studies.
Protocol:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Analyze at various time points (e.g., 2, 4, 8 hours). Neutralize before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or heat gently. Analyze at various time points. Neutralize before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at various time points.
-
Thermal Degradation: Expose the solid reference standard to 80°C in a controlled oven. Sample periodically, prepare a solution, and analyze.
-
Photolytic Degradation: Expose the analyte in solution and as a solid to light conditions as specified in ICH guideline Q1B. A control sample should be protected from light.
The results are evaluated by checking for new peaks and assessing the peak purity of the parent analyte using a PDA detector.
Linearity and Range
Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy and Precision
-
Precision (Repeatability): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day. The %RSD of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst or on a different instrument. The results from both days are compared.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. The mean percent recovery should be within 98.0% to 102.0%.
Robustness
The method's robustness is tested by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. Parameters to vary include:
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Flow Rate (± 0.1 mL/min)
-
Wavelength (± 2 nm)
The system suitability parameters should still be met under these varied conditions.
Caption: Logical flow of HPLC method validation.
Conclusion
This application note provides a scientifically grounded framework for developing and validating a stability-indicating HPLC method for the challenging polar acidic compound, this compound. By carefully selecting a polar-modified column and controlling the mobile phase pH to suppress ionization, excellent retention and peak shape can be achieved. The outlined validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is specific, accurate, precise, and robust for its intended purpose in a regulated drug development environment.
References
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. This compound CAS#: 1082041-60-8 [amp.chemicalbook.com]
- 9. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 10. phenomenex.com [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. waters.com [waters.com]
- 13. phenomenex.com [phenomenex.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. biotage.com [biotage.com]
- 16. openaccessjournals.com [openaccessjournals.com]
Application Note: Mass Spectrometry of 6-methoxy-1H-indazole-5-carboxylic acid
<
Abstract
This application note presents a detailed protocol for the analysis of 6-methoxy-1H-indazole-5-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, a substituted indazole derivative, is of interest to researchers in medicinal chemistry and drug development. The methodology outlined provides a robust framework for sensitive and selective quantification and structural elucidation, leveraging the capabilities of electrospray ionization (ESI) and multiple reaction monitoring (MRM). We detail the experimental choices, from sample preparation and chromatographic conditions to mass spectrometer settings and expected fragmentation patterns, providing a comprehensive guide for researchers.
Introduction
This compound is a heterocyclic aromatic compound with a molecular formula of C9H8N2O3 and a monoisotopic mass of 192.0535 Da.[1] Its structure, featuring an indazole core, a carboxylic acid group, and a methoxy group, presents unique analytical challenges and opportunities. Indazole derivatives are a significant class of compounds in medicinal chemistry, often investigated for a wide range of biological activities.[2][3] Accurate and sensitive analytical methods are therefore crucial for pharmacokinetic studies, metabolite identification, and quality control during synthesis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity. This guide provides a comprehensive protocol for method development, explaining the rationale behind parameter selection to ensure reliable and reproducible results.
Principle of Analysis
The method employs reversed-phase liquid chromatography to separate the analyte from the sample matrix. The eluent is then introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. The presence of both a basic indazole moiety and an acidic carboxylic acid group allows for efficient ionization in both positive ([M+H]+) and negative ([M-H]-) ion modes.[4][5][6]
Following ionization, the mass spectrometer isolates the precursor ion (the ionized molecule) and subjects it to collision-induced dissociation (CID). This process fragments the precursor ion into characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the method achieves high selectivity and sensitivity, minimizing interference from co-eluting matrix components.[7]
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade, 18 MΩ·cm)
-
Mobile Phase Additive: Formic acid (LC-MS grade, >99%)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the sample diluent to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: For analysis of samples from biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences.[7] For simpler matrices, a dilute-and-shoot approach may be sufficient. Reconstitute the final extract in the sample diluent.
Liquid Chromatography (LC) Method
The chromatographic parameters are chosen to ensure robust retention and sharp peak shape for this moderately polar compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size | Provides excellent retention for aromatic compounds and good efficiency. The shorter column length allows for faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common modifier that acidifies the mobile phase, which promotes the protonation of the analyte for efficient positive-ion ESI.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase LC, providing good elution strength for a wide range of compounds. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis speed and system pressure. |
| Injection Volume | 5 µL | A typical injection volume to avoid column overloading while providing sufficient sensitivity. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Gradient Elution | 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B and equilibrate for 2 min. | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic components between injections. |
Mass Spectrometry (MS) Method
The analysis can be performed in either positive or negative ion mode. Positive ion mode is often more sensitive for compounds with basic nitrogen atoms, while negative ion mode is effective for carboxylic acids.[5] Both should be evaluated during method development.
| Parameter | Positive Ion ESI ([M+H]+) | Negative Ion ESI ([M-H]-) | Rationale |
| Ionization Mode | Electrospray (ESI) | Electrospray (ESI) | ESI is a soft ionization technique suitable for polar, thermally labile molecules, minimizing in-source fragmentation.[9] |
| Polarity | Positive | Negative | The molecule's amphoteric nature allows for ionization in both polarities. The indazole nitrogen is a site for protonation ([M+H]+), and the carboxylic acid is a site for deprotonation ([M-H]-).[6][10] |
| Capillary Voltage | 3.5 kV | -3.0 kV | Optimized to ensure efficient spray formation and ion generation. |
| Source Temperature | 150 °C | 150 °C | Helps in the desolvation process of the ESI droplets. |
| Desolvation Gas Temp. | 400 °C | 400 °C | High-temperature nitrogen gas aids in rapid solvent evaporation to release gas-phase ions. |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr | High flow rate facilitates efficient desolvation. |
| Collision Gas | Argon | Argon | An inert gas used to induce fragmentation in the collision cell. |
Data Analysis: Expected Results & Fragmentation
The monoisotopic mass of this compound is 192.0535 Da.[1] Therefore, the precursor ions to target for MS/MS analysis are:
-
Positive Mode: [M+H]+ = m/z 193.061
-
Negative Mode: [M-H]- = m/z 191.046
Upon collision-induced dissociation (CID), several fragmentation pathways are plausible based on the structure and known fragmentation of related indazole and carboxylic acid compounds.[10][11]
Proposed Fragmentation Pathways
The primary fragmentation sites are the carboxylic acid and methoxy groups.
-
Loss of Water (H₂O): In positive mode, the protonated molecule can easily lose a molecule of water (18.01 Da).
-
Loss of Carbon Monoxide (CO): Following the loss of water, a loss of carbon monoxide (27.99 Da) is common from the ring structure.
-
Loss of Carbon Dioxide (CO₂): The carboxylic acid group is prone to decarboxylation, resulting in a neutral loss of 44.00 Da. This is a highly characteristic fragmentation for carboxylic acids.[12]
-
Loss of Methyl Radical (•CH₃): The methoxy group can lose a methyl radical (15.02 Da), a common fragmentation for aromatic ethers.[13]
Predicted MRM Transitions
The following table summarizes the predicted precursor and product ions suitable for developing a sensitive and specific MRM method. Collision energies (CE) are typical starting points and must be optimized empirically for the specific instrument used.
| Ionization Mode | Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed CE (eV) | Annotation |
| Positive | 193.06 | 175.05 | H₂O | 15-25 | Quantitative Ion (Most stable/abundant) |
| Positive | 193.06 | 147.06 | H₂O + CO | 20-30 | Qualitative Ion (Confirmatory) |
| Positive | 193.06 | 149.06 | CO₂ | 20-35 | Decarboxylation (Alternative transition) |
| Negative | 191.05 | 147.06 | CO₂ | 10-20 | Quantitative Ion (Primary fragmentation) |
| Negative | 191.05 | 118.05 | CO₂ + •CHO | 25-40 | Qualitative Ion (Further fragmentation) |
Visualizations & Workflows
General Analytical Workflow
The overall process from sample receipt to final data analysis follows a standardized procedure designed for high-throughput and accuracy.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway of [M+H]+
The fragmentation of the protonated molecule provides structural confirmation through characteristic neutral losses.
Caption: Proposed positive ion mode fragmentation pathway for this compound.
Conclusion
This application note provides a robust and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation patterns, offer a comprehensive starting point for method development. By explaining the rationale behind experimental choices, this guide empowers researchers to adapt and optimize this method for their specific applications, whether for quantitative bioanalysis, metabolite identification, or purity assessment in drug development pipelines.
References
- 1. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 2. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes & Protocols: The Strategic Use of 6-Methoxy-1H-indazole-5-carboxylic Acid in Modern Kinase Inhibitor Discovery
Abstract: Protein kinases are fundamental regulators of cellular processes and represent one of the most critical target classes in contemporary drug discovery, particularly in oncology.[1] The indazole scaffold has emerged as a "privileged" heterocyclic motif, forming the core of numerous approved kinase inhibitors like pazopanib and axitinib.[2][3] This guide provides an in-depth technical overview of 6-methoxy-1H-indazole-5-carboxylic acid, a key starting material and structural building block for the synthesis of next-generation kinase inhibitors. We will explore its chemical utility, provide detailed protocols for its derivatization, and outline robust methodologies for screening the resulting compounds against kinase targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
The Indazole Scaffold: A Privileged Core for Kinase Inhibition
Kinases regulate signal transduction pathways that control cell growth, proliferation, and survival.[4] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5] The indazole ring system is a bioisostere of indole and is particularly effective at targeting the ATP-binding site of kinases. Its unique arrangement of hydrogen bond donors (N-H) and acceptors (pyrazole nitrogen) allows it to form key interactions with the hinge region of the kinase domain, a critical anchoring point for many inhibitors.
This compound offers medicinal chemists three primary points for diversification:
-
N1-Position of the Indazole: Alkylation or arylation at this position can extend the molecule into solvent-exposed regions of the ATP pocket, enabling the modulation of physicochemical properties and the introduction of selectivity elements.
-
N2-Position of the Indazole: While N1 substitution is often thermodynamically favored, N2-substituted isomers can offer distinct biological profiles and intellectual property advantages.
-
C5-Carboxylic Acid: This functional group is an ideal handle for amide bond formation, allowing for the introduction of a wide array of chemical groups that can probe different regions of the kinase active site and improve pharmacokinetic properties.
The methoxy group at the C6 position can also play a role in activity, potentially forming hydrogen bonds or providing favorable steric and electronic properties for binding to specific kinases.[2]
Physicochemical Profile
A clear understanding of the starting material's properties is crucial for reaction planning and compound design.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | Sigma-Aldrich |
| Molecular Weight | 192.17 g/mol | Sigma-Aldrich |
| CAS Number | 885272-36-6 | Vendor websites |
| Appearance | Off-white to light yellow powder | Vendor websites |
| Melting Point | >300 °C | Vendor websites |
| Key Functional Groups | Carboxylic Acid, Methoxy, Indazole N-H | Chemical Structure |
Application Note I: Synthetic Derivatization Strategies
The primary utility of this compound is as a scaffold for building more complex molecules. The carboxylic acid is most commonly converted to an amide.
Protocol 3.1: General Procedure for Amide Coupling
This protocol describes a standard method for coupling the indazole core with a primary or secondary amine using a common coupling agent like HATU.
Rationale: Amide bond formation is a robust and highly versatile reaction. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and low rate of side reactions, particularly racemization if chiral amines are used. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acid formed during the reaction without interfering with the coupling agent. DMF (Dimethylformamide) is an excellent polar aprotic solvent for this reaction, dissolving the starting materials and reagents.
Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow for Synthetic Diversification
The following diagram illustrates a typical workflow for creating a library of kinase inhibitors from the starting scaffold.
Caption: Synthetic workflow for library generation.
Application Note II: Biochemical Screening Protocols
Once a library of compounds is synthesized, it must be screened for activity against the kinase target(s) of interest. A widely used and robust method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced in a kinase reaction.
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: This assay quantifies kinase activity by measuring ADP production, a universal product of kinase-catalyzed phosphoryl transfer. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity. A potent inhibitor will result in a low luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each synthesized compound in 100% DMSO.
-
Create a serial dilution plate (e.g., 11-point, 3-fold dilutions) in DMSO. A typical starting concentration for the top well would be 100 µM.
-
-
Assay Setup (384-well plate format):
-
Add 2.5 µL of kinase/substrate solution to each well. This solution should be prepared in kinase buffer (composition varies by kinase, but typically contains HEPES, MgCl₂, DTT, and a surfactant like Brij-35).
-
Add 25 nL of compound from the serial dilution plate using an acoustic liquid handler or pin tool.
-
Include controls: "No inhibitor" wells (DMSO only) for 100% activity and "No enzyme" wells for 0% activity.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis (IC₅₀ Determination):
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Case Study: Targeting Receptor Tyrosine Kinases (RTKs)
Derivatives of the indazole scaffold have shown significant promise as inhibitors of RTKs like AXL and c-Met, which are frequently overexpressed in various cancers and are associated with poor prognosis and drug resistance.[6][7][8]
AXL/c-Met Signaling Pathway
Dysregulation of the AXL and c-Met pathways leads to increased cell proliferation, survival, migration, and invasion.[8][9] Inhibiting these kinases can block these oncogenic signals.
Caption: Simplified AXL and c-Met signaling pathways.
Example Structure-Activity Relationship (SAR) Data
Fragment-based screening has identified indazole scaffolds as potent AXL inhibitors.[6][10] The following table represents a hypothetical SAR based on published findings, demonstrating how modifications to the 6-methoxy-1H-indazole-5-carboxamide core can impact inhibitory activity.
| Compound ID | R (Amide Group) | R' (N1-substituent) | AXL IC₅₀ (nM) |
| 1 | 4-Morpholinylaniline | H | 520 |
| 2 | 4-Morpholinylaniline | Methyl | 250 |
| 3 | 3-Fluoro-4-morpholinylaniline | H | 110 |
| 4 | 3-Fluoro-4-morpholinylaniline | Methyl | 45 |
| 5 | 3-Fluoro-4-(1-hydroxycyclobutyl)aniline | Methyl | 15 |
SAR Insights:
-
N1-Alkylation: Adding a small alkyl group like methyl at the N1 position consistently improves potency (compare 1 vs. 2 and 3 vs. 4), likely by providing favorable interactions in a hydrophobic pocket.
-
Amide Substitution: Introducing a fluorine atom on the aniline ring enhances potency (compare 1 vs. 3), possibly through electronic effects or direct interaction with the protein.
-
Hydrophilic Groups: Replacing the morpholine with a more rigid, polar group like 1-hydroxycyclobutyl can lead to a significant boost in potency (compare 4 vs. 5), suggesting the presence of a nearby hydrogen-bond donor/acceptor on the kinase.
Conclusion
This compound is a valuable and versatile building block in kinase inhibitor research. Its inherent ability to engage the kinase hinge region, combined with strategically placed functional groups for chemical elaboration, makes it an ideal starting point for generating potent and selective inhibitors. The protocols and insights provided herein offer a robust framework for researchers to design, synthesize, and evaluate novel drug candidates based on this privileged scaffold.
References
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
"derivatization of 6-methoxy-1H-indazole-5-carboxylic acid for assays"
Application Notes & Protocols
Strategic Derivatization of 6-Methoxy-1H-indazole-5-carboxylic Acid for Enhanced Performance in Analytical Assays
Abstract
This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of this compound, a key heterocyclic building block in pharmaceutical research.[1][2] The primary objective of derivatization is to modify the analyte's chemical properties to improve its performance in various analytical platforms. We address the common challenges associated with the direct analysis of this compound—such as poor volatility for gas chromatography (GC), low ionization efficiency in mass spectrometry (MS), and the absence of a native fluorophore for fluorescence-based assays.[3][4] This document details three field-proven derivatization strategies targeting the carboxylic acid functional group: (1) esterification for GC-MS analysis, (2) amidation for robust LC-MS/MS quantification, and (3) fluorescent labeling for high-sensitivity optical detection. Each section elucidates the underlying chemical principles, explains the rationale behind reagent selection, and provides step-by-step protocols designed for immediate implementation in a research or drug development setting.
Introduction: The Rationale for Derivatization
This compound is a bifunctional molecule featuring a carboxylic acid group and an N-H group on the indazole ring.[5] While essential for its role as a synthetic intermediate, these functional groups present analytical challenges.[1] The carboxylic acid is highly polar and possesses an active hydrogen, which leads to poor peak shape and thermal instability in Gas Chromatography (GC). In Liquid Chromatography-Mass Spectrometry (LC-MS), its ionization can be inefficient or variable, particularly in the commonly used positive electrospray ionization (ESI) mode.[6][7] Furthermore, the molecule lacks a strong native chromophore or fluorophore, limiting detection sensitivity in UV or fluorescence-based assays.[4]
Chemical derivatization addresses these limitations by covalently modifying the analyte to produce a derivative with properties optimized for a specific analytical technique.[8] The most common and effective strategy for this molecule is to target the highly reactive carboxylic acid group. This guide provides a decision-making framework and validated protocols for this purpose.
Foundational Chemistry: Targeting the Carboxylic Acid
The derivatization of this compound primarily involves two classical organic reactions: esterification and amidation. Both pathways begin with the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack.
Carboxylic Acid Activation
Direct reaction of a carboxylic acid with an alcohol or amine is typically slow and requires harsh conditions, such as high temperatures, which can degrade sensitive analytes.[9] Activation converts the hydroxyl group of the carboxylic acid into a better leaving group. Common methods include:
-
Acid Catalysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating attack by a nucleophile like an alcohol (Fischer Esterification).[10]
-
Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate is then readily displaced by an amine or alcohol. Additives such as N-hydroxysuccinimide (NHS) can be used to form a more stable active ester, improving yields and reducing side reactions.[12]
-
Phosphonium/Uronium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators for forming amide bonds, often providing rapid reaction times and high yields under mild conditions.[11]
Potential Side Reactions
The indazole ring contains an N-H group that is also nucleophilic and can potentially react, for example, via alkylation.[13] However, the N-H proton is significantly less acidic than the carboxylic acid proton. By using coupling reagents specific for carboxylic acids and mild, slightly basic conditions, derivatization can be directed selectively to the carboxyl group. Strong bases like sodium hydride (NaH), which are used for N-alkylation of indazoles, should be avoided if carboxyl-specific derivatization is desired.[13]
Application-Specific Protocols
This section provides detailed protocols for three distinct analytical applications. The choice of method depends on the available instrumentation and the specific requirements of the assay (e.g., sensitivity, throughput).
Protocol 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: To analyze carboxylic acids by GC, their polarity and active hydrogen must be addressed. Esterification, specifically methylation, converts the non-volatile carboxylic acid into its more volatile and thermally stable methyl ester derivative.[14] This protocol uses acetyl chloride in methanol, a simple and effective reagent for generating methyl esters.[15]
Methodology:
-
Materials & Reagents:
-
This compound standard or sample extract (dried).
-
Anhydrous Methanol (MeOH), HPLC grade.
-
Acetyl Chloride (ACS grade or higher).
-
Micro reaction vials (2 mL) with PTFE-lined caps.
-
Heptane or Hexane, HPLC grade.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Heating block or water bath.
-
-
Procedure:
-
Reagent Preparation: Prepare the esterification reagent by slowly adding 1 part acetyl chloride to 10 parts anhydrous methanol in a glass container on ice. Caution: This reaction is exothermic and produces HCl gas. Perform in a fume hood. This reagent is best when prepared fresh.
-
Sample Preparation: Place up to 1 mg of the dried analyte into a 2 mL micro reaction vial.
-
Reaction: Add 500 µL of the methanolic HCl reagent to the vial. Cap tightly.
-
Incubation: Heat the vial at 60°C for 1-2 hours. Reaction completion can be monitored by LC-MS if necessary.
-
Quenching & Extraction: Cool the vial to room temperature. Add 1 mL of deionized water. Add 1 mL of heptane (or hexane), cap, and vortex vigorously for 1 minute to extract the methyl ester into the organic phase.
-
Wash: Carefully transfer the upper organic layer to a new vial. Add 500 µL of saturated NaHCO₃ solution to neutralize any remaining acid. Vortex briefly and discard the lower aqueous layer.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the organic layer to remove residual water.
-
Analysis: Transfer the dried organic solution to a GC vial for analysis. The product, methyl 6-methoxy-1H-indazole-5-carboxylate, will show an increase in mass of 14 Da (CH₂) compared to the parent acid.
-
Self-Validation & QC:
-
Confirmation: The resulting product should have a molecular weight corresponding to the methyl ester (192.17 + 14.02 = 206.19 g/mol ).
-
Purity: Analyze an underivatized sample to confirm the absence of the parent acid peak at the expected retention time of the ester.
-
Yield: Run a known standard through the procedure and compare its peak area to a direct injection of a synthesized methyl ester standard to assess derivatization efficiency.
Protocol 2: Derivatization for LC-MS/MS Analysis
Principle: For LC-MS/MS, derivatization aims to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[7] Amidation with a suitable amine achieves this. This protocol uses HATU, a highly efficient coupling reagent, to attach benzylamine. This derivative increases hydrophobicity and provides a stable, easily ionizable product for sensitive detection in positive ESI mode.
Methodology:
-
Materials & Reagents:
-
This compound solution (e.g., in DMF or DMSO).
-
HATU (coupling reagent).
-
N,N-Diisopropylethylamine (DIEA, non-nucleophilic base).
-
Benzylamine.
-
Anhydrous Dimethylformamide (DMF).
-
LC-MS grade acetonitrile (ACN) and water.
-
Formic acid (FA).
-
-
Procedure:
-
Stock Solutions: Prepare fresh stock solutions in anhydrous DMF:
-
Analyte: 1 mg/mL
-
HATU: ~1.2 equivalents relative to analyte (e.g., 20 mM if analyte is 10 mM).
-
DIEA: ~3 equivalents relative to analyte (e.g., 30 mM).
-
Benzylamine: ~1.5 equivalents relative to analyte (e.g., 15 mM).
-
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:
-
50 µL of analyte solution.
-
50 µL of HATU solution.
-
50 µL of DIEA solution.
-
-
Activation: Vortex briefly and let stand for 5 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add 50 µL of the benzylamine solution to the activated mixture.
-
Incubation: Vortex and allow the reaction to proceed for 1 hour at room temperature.
-
Sample Preparation for Analysis: Dilute the reaction mixture 100-fold or more with an appropriate solvent (e.g., 50:50 ACN:Water with 0.1% FA) to a concentration suitable for LC-MS/MS analysis. Centrifuge to pellet any salts before transferring to an LC vial.
-
Analysis: The product, N-benzyl-6-methoxy-1H-indazole-5-carboxamide, will have a mass increase of 91.06 Da (C₇H₇N - H₂O) compared to the parent acid.
-
Self-Validation & QC:
-
Confirmation: The mass of the derivatized product should be [M+H]⁺ = 282.12 Da. A clear chromatographic separation from the starting material should be observed.
-
Optimization: For trace-level analysis, consider using a derivatizing agent with a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP), which can increase ESI+ sensitivity by several orders of magnitude.[3][6]
Protocol 3: Fluorescent Labeling for High-Sensitivity Assays
Principle: For assays requiring the highest sensitivity, such as fluorescence plate reader assays or HPLC with fluorescence detection (HPLC-FLD), attaching a fluorophore is the optimal strategy.[3] This protocol uses the same efficient amide coupling chemistry as Protocol 2 but substitutes benzylamine with Dansyl cadaverine, a primary amine-containing fluorescent dye.
Methodology:
-
Materials & Reagents:
-
All reagents from Protocol 2, except replace Benzylamine with Dansyl cadaverine (5-(dimethylamino)-N-(5-aminopentyl)naphthalene-1-sulfonamide).
-
Protect Dansyl cadaverine solutions from light.
-
-
Procedure:
-
Stock Solutions: Prepare stock solutions as in Protocol 2, with a 1.5 equivalent solution of Dansyl cadaverine in anhydrous DMF.
-
Reaction: Follow steps 2-5 from Protocol 2, substituting the Dansyl cadaverine solution for the benzylamine solution. The reaction should be performed in amber vials or tubes wrapped in foil to prevent photobleaching.
-
Sample Preparation for Analysis: Dilute the reaction mixture as needed for the specific instrument (e.g., HPLC-FLD or plate reader). The derivative will be intensely fluorescent (Excitation: ~340 nm, Emission: ~520 nm).
-
Analysis: The product will have a mass increase of 319.18 Da (C₁₇H₂₅N₃O₂S - H₂O) compared to the parent acid.
-
Self-Validation & QC:
-
Confirmation: The final product should exhibit strong fluorescence at the expected wavelengths and have a corresponding mass in LC-MS analysis.
-
Background: Run a "no analyte" blank reaction to assess any background fluorescence from unreacted Dansyl cadaverine or reagent byproducts. Chromatographic separation is essential to distinguish the product from excess labeling reagent.
Summary of Derivatization Strategies
The optimal derivatization strategy is dictated by the analytical objective and available instrumentation. The table below summarizes the key characteristics of each protocol.
| Parameter | Protocol 1: Esterification | Protocol 2: Amidation | Protocol 3: Fluorescent Labeling |
| Primary Assay | GC-MS | LC-MS/MS | HPLC-FLD, Plate Reader Assays |
| Key Reagents | MeOH, Acetyl Chloride | HATU, DIEA, Amine | HATU, DIEA, Fluorescent Amine |
| Analyte Property Modified | Increased Volatility, Reduced Polarity | Increased Hydrophobicity, Enhanced Ionization | Covalent attachment of a Fluorophore |
| Primary Advantage | Enables analysis on widely available GC-MS systems. | Robust, high-throughput, excellent for quantification. | Extremely high sensitivity (femtomole range possible).[8] |
| Key Consideration | Requires extraction into an organic solvent; not suitable for aqueous analysis. | Requires careful selection of amine tag to optimize chromatography and MS signal. | Potential for high background from excess reagent; requires chromatographic separation. |
Conclusion
The derivatization of this compound is a critical enabling step for its accurate and sensitive analysis across multiple platforms. By targeting the carboxylic acid moiety, researchers can overcome inherent analytical challenges related to volatility, ionization, and detection. The esterification, amidation, and fluorescent labeling protocols detailed in this guide provide robust, validated methods that can be readily adapted to specific research needs. Proper selection of the derivatization strategy, guided by the principles outlined herein, will empower researchers in drug discovery and development to achieve reliable and high-quality analytical data.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 6. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. diva-portal.org [diva-portal.org]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-methoxy-1H-indazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 6-methoxy-1H-indazole-5-carboxylic acid (CAS 1082041-60-8). This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block.[1][2][3][4] We will address common challenges in its synthesis, providing field-proven troubleshooting strategies and detailed protocols to enhance yield, purity, and reproducibility.
Section 1: Understanding the Core Synthetic Pathway
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yields. While several routes exist, a common and reliable method proceeds from a substituted isatin precursor. This pathway involves a base-mediated ring-opening, a temperature-sensitive diazotization, and a final reductive cyclization to form the desired indazole ring system.[5][6]
Causality of the Pathway: The choice of this synthetic route is predicated on the commercial availability of substituted isatins and the robust nature of the chemical transformations. The initial hydrolysis opens the stable lactam ring. The subsequent diazotization of the resulting amino group, followed by reduction, is a classic and well-documented method for forming the pyrazole ring fused to the benzene core, characteristic of the indazole scaffold.[6][7]
Caption: A common synthetic route to the target compound.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most frequent issues encountered during the synthesis, providing actionable solutions grounded in chemical principles.
Problem: Consistently Low Overall Yield (<50%)
Q1: My final isolated yield is significantly lower than reported in the literature. Which steps are the most likely culprits and how can I investigate them?
A1: Consistently low yields typically point to systemic issues in one of two critical, temperature-sensitive steps: diazotization or reductive cyclization. Side reactions, such as the formation of dimers or hydrazones, can also contribute.[7][8]
Troubleshooting Workflow:
-
Diazotization Integrity Check (The "Cold" Step): The diazonium salt intermediate is notoriously unstable at elevated temperatures.[5]
-
Action: Ensure the reaction temperature is strictly maintained at 0°C (or below) using an ice-salt bath. Add the sodium nitrite solution slowly (dropwise) to prevent localized temperature spikes.
-
Causality: Above 5-10°C, the diazonium salt rapidly decomposes, leading to a cascade of side products and a drastic reduction in the material available for the subsequent cyclization step.
-
-
Reagent Quality and Stoichiometry:
-
Action: Use freshly opened or properly stored sodium nitrite and tin(II) chloride dihydrate. Tin(II) chloride can oxidize over time, reducing its efficacy. Titrate your reagents if you suspect degradation. Verify that the stoichiometry of all reagents is correct.
-
Causality: As the reducing agent, insufficient active SnCl₂ will lead to incomplete conversion of the diazonium intermediate to the final product.
-
-
Atmosphere Control:
-
Action: While not always mandatory, running the reductive cyclization step under an inert atmosphere (Nitrogen or Argon) can sometimes improve yields by preventing oxidation of the tin(II) reagent.
-
Causality: Oxygen can compete in reacting with the Sn(II) species, reducing the amount available for the desired reduction.
-
Caption: A logical workflow for diagnosing low-yield issues.
Problem: Significant Impurity Profile
Q2: My crude ¹H NMR shows a significant byproduct. I suspect it's the decarboxylated version, 6-methoxy-1H-indazole. How can I prevent this?
A2: This is a very common issue. The carboxylic acid group on the electron-rich indazole ring can be labile, especially under harsh thermal or pH conditions, leading to the loss of CO₂.[8]
Mitigation Strategies:
-
Temperature Control: Avoid heating the reaction mixture excessively during the final steps or during workup (e.g., solvent removal). If the reaction requires heat, use the minimum temperature necessary for conversion.
-
pH Management: While acidic conditions are required for the synthesis, prolonged exposure to strong acid at high temperatures can promote decarboxylation. Neutralize the reaction mixture as soon as the transformation is complete.
-
Milder Conditions: If possible, explore alternative, milder synthetic routes that do not require harsh conditions. Recent advances in photoredox catalysis have enabled the decarboxylation of aryl carboxylic acids under visible light, highlighting the lability of this functional group under certain energetic conditions.[9][10]
Q3: I am observing a mixture of N-1 and N-2 alkylated byproducts after a subsequent reaction step. How can I control this regioselectivity?
A3: While your target molecule is the parent NH-indazole, its subsequent use often involves N-alkylation. Direct alkylation of indazoles is notorious for producing mixtures of N-1 and N-2 regioisomers.[8][11] The ratio is highly dependent on reaction conditions.
Controlling Regioselectivity:
-
Kinetic vs. Thermodynamic Control: N-2 alkylation is often favored under kinetic control (milder conditions), while the N-1 product is typically the thermodynamically more stable isomer and can be favored by using stronger bases or higher temperatures that allow for equilibration.[12][13]
-
Solvent and Base Effects: The choice of base and solvent system has a profound impact. For instance, using NaH in THF has been shown to be highly selective for N-1 alkylation for many indazole scaffolds.[13][14]
-
Steric and Electronic Effects: The substituents on the indazole ring also influence the outcome. Electron-withdrawing groups at certain positions can direct alkylation to a specific nitrogen.[14]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: The diazotization step requires careful handling. Sodium nitrite is an oxidizer and is toxic. Diazonium salts can be explosive in a dry, isolated state; therefore, they should always be kept in solution and used immediately. Tin(II) chloride and concentrated acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
Q2: How can I reliably confirm the identity and purity of my final product? A2: A combination of analytical techniques is essential for validation.
-
¹H NMR: Provides structural confirmation. Look for the characteristic signals of the aromatic protons, the methoxy group, and the exchangeable NH proton.
-
LC-MS: Confirms the molecular weight (192.17 g/mol ) and provides an assessment of purity.[2][15]
-
Melting Point: Compare the observed melting point with literature values. A sharp melting point is indicative of high purity.
Q3: Are there viable alternative starting materials to 6-methoxyisatin? A3: Yes, other routes often start from more basic building blocks like derivatives of vanillic acid or isovanillin.[16] For example, a synthesis could begin with the nitration of a vanillic acid ester, followed by reduction of the nitro group to an amine, diazotization, and cyclization. The choice often depends on the cost and availability of the starting materials and the desired scale of the synthesis.
Section 4: Optimized Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of indazole carboxylic acids from isatin precursors.[5]
Protocol: Synthesis of this compound from 6-Methoxyisatin
Step 1: Hydrolytic Ring Opening
-
To a round-bottom flask, add 6-methoxyisatin (1.0 eq.).
-
Add 1 N sodium hydroxide (NaOH) solution.
-
Heat the mixture to 50°C and stir for 1.5 hours until the solid has completely dissolved, forming a clear solution of the intermediate sodium salt.
-
Cool the mixture to room temperature.
Step 2: Diazotization
-
In a separate beaker, prepare a solution of sulfuric acid in water. Cool this solution to 0°C in an ice-salt bath.
-
Slowly add the solution from Step 1 to the cold sulfuric acid solution, maintaining the temperature at 0°C.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the NaNO₂ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature never exceeds 5°C. Stir vigorously during the addition. The formation of the diazonium salt intermediate will occur.
Step 3: Reductive Cyclization
-
In a separate flask, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid (HCl). Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution from Step 2 to the SnCl₂/HCl solution at 0°C.
-
Stir the reaction mixture at 0°C for approximately 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, a solid product should precipitate.
Step 4: Isolation and Purification
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and then a small amount of a cold organic solvent (e.g., diethyl ether) to remove impurities.
-
Dry the solid under vacuum.
-
Self-Validation: At this stage, take a small sample of the crude product for ¹H NMR and LC-MS analysis to confirm identity and assess purity before proceeding with further purification.
-
If necessary, recrystallize the crude product from a suitable solvent system (e.g., acetic acid or an ethanol/water mixture) to achieve higher purity.[5]
Section 5: Data Summary Table
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Decomposition of diazonium salt. 2. Ineffective reduction. 3. Product loss during workup. | 1. Strictly maintain temperature at 0°C during diazotization. 2. Use fresh SnCl₂·2H₂O. 3. Acidify aqueous layer to pH 3-4 during workup to precipitate the product.[17] |
| Decarboxylation | High temperature during reaction or workup. | Avoid temperatures above 50-60°C. Use reduced pressure for solvent removal without excessive heating. |
| Incomplete Reaction | 1. Poor quality reagents. 2. Insufficient reaction time. | 1. Use high-purity starting materials. 2. Monitor reaction by TLC/LC-MS and stir until starting material is consumed. |
| Broad NMR Signals | Presence of paramagnetic impurities (e.g., tin salts). | Wash the crude product thoroughly with dilute HCl followed by water to remove residual tin salts before drying. |
| Purification Difficulty | Co-elution of impurities or poor solubility. | 1. For chromatography, screen different solvent systems (e.g., DCM/Methanol, Ethyl Acetate/Hexane with acetic acid). 2. For recrystallization, try different solvents like acetic acid, ethanol, or water. |
References
- 1. This compound [myskinrecipes.com]
- 2. 1082041-60-8 | this compound - Moldb [moldb.com]
- 3. This compound | 1082041-60-8 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 1082041-60-8 | Benchchem [benchchem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Decarboxylation [organic-chemistry.org]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ucc.ie [research.ucc.ie]
- 15. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 16. Vanillic Acid | Fisher Scientific [fishersci.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-methoxy-1H-indazole-5-carboxylic acid
Welcome to the technical support center for the purification of 6-methoxy-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important pharmaceutical intermediate.[1]
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a bicyclic indazole core, a methoxy group, and a carboxylic acid function.[2] This unique combination of functional groups dictates its chemical behavior, including its solubility, polarity, and potential for forming intermolecular interactions, which are central to the purification challenges. The carboxylic acid group provides a handle for pH-based extraction techniques but also introduces the possibility of strong hydrogen bonding, potentially leading to aggregation or the formation of different crystalline forms (polymorphs). The methoxy group influences the molecule's overall polarity and can also participate in hydrogen bonding.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, based on common synthetic strategies for similar indole and indazole carboxylic acids, you should be vigilant for:
-
Unhydrolyzed Ester Precursors: If your synthesis involves the hydrolysis of a corresponding ester (e.g., methyl or ethyl ester) to yield the carboxylic acid, incomplete hydrolysis is a frequent issue. The ester will be less polar than your desired product and will have a higher Rf value on a TLC plate.
-
Starting Materials: Unreacted starting materials from the initial ring formation step can carry through the synthesis.
-
Isomeric Impurities: Depending on the synthetic precursors, you may have isomeric impurities, for example, with the methoxy and carboxylic acid groups in different positions on the indazole ring.
-
Decarboxylation Byproduct: Indazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 6-methoxy-1H-indazole.
Q2: My purified compound shows a broad melting point. What could be the issue?
A2: A broad melting point is a strong indicator of impurity. However, it could also be due to the presence of multiple crystalline forms (polymorphs). Structurally similar molecules, like 5-methoxy-1H-indole-2-carboxylic acid, are known to exhibit polymorphism.[3] Each polymorph can have a distinct melting point, and a mixture will melt over a range of temperatures. To investigate this, consider techniques like Differential Scanning Calorimetry (DSC) or powder X-ray diffraction (PXRD).
Q3: What are the best starting solvents for crystallizing this compound?
A3: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Given the molecule's structure, a good starting point would be polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetone, ethyl acetate, or acetonitrile. You may also need to use a solvent/anti-solvent system. For example, dissolving the compound in a small amount of a highly polar solvent like DMSO or DMF at room temperature and then slowly adding a less polar solvent like water or an ether until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific purification challenges.
Guide 1: Troubleshooting Failed Crystallization
Problem: You are unable to induce crystallization, or the product oils out instead of forming crystals.
Causality: This often happens when the concentration of the compound is too high, the cooling rate is too fast, or significant impurities are present that inhibit crystal lattice formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed crystallization.
Guide 2: Removing a Persistent, Less Polar Impurity
Problem: Your NMR or LC-MS analysis shows a persistent impurity that is less polar than the desired product (e.g., an unhydrolyzed ester).
Causality: This impurity has a higher affinity for less polar solvents and may co-crystallize with your product or be difficult to separate by standard crystallization.
Recommended Protocol: pH-Based Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.
-
Basification: Add an aqueous solution of a weak base, such as 1M sodium bicarbonate (NaHCO₃). Your carboxylic acid product will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The less polar ester impurity will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Washing: Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-polar impurities.
-
Acidification: Slowly acidify the aqueous layer with a strong acid, like 1M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3). Your product will precipitate out as the free carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for purification by acid-base extraction.
Guide 3: Purification by Chromatography
Problem: Crystallization and extraction are insufficient to achieve the desired purity, especially for removing isomeric impurities.
Causality: Isomers can have very similar polarities, making them difficult to separate by simple techniques.
Recommended Protocol: Reversed-Phase HPLC
For challenging separations, reversed-phase High-Performance Liquid Chromatography (HPLC) is often effective. While a specific method for this exact compound is not published, a general starting point based on methods for similar molecules is provided below.[4]
Table 1: Starting Conditions for Reversed-Phase HPLC Purification
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 5 µm particle size | A standard choice for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA | The acid helps to keep the carboxylic acid protonated. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid/TFA | |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes. | This will elute compounds based on increasing hydrophobicity. |
| Detection | UV at 254 nm and 280 nm | The indazole ring system should have strong UV absorbance. |
| Flow Rate | 1 mL/min for analytical scale; adjust for preparative scale. |
Method Development:
-
Run a broad gradient first to determine the retention time of your product and impurities.
-
Optimize the gradient around the elution time of your product to improve resolution between it and any closely eluting impurities.
Analytical Characterization
To confirm the purity and identity of your final product, the following analytical techniques are recommended.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the indazole ring. - A singlet for the methoxy (-OCH₃) protons. - A broad singlet for the carboxylic acid (-COOH) proton (this may be exchangeable with D₂O). - A broad singlet for the N-H proton of the indazole. |
| ¹³C NMR | - Resonances for the aromatic carbons. - A resonance for the carbonyl carbon of the carboxylic acid. - A resonance for the methoxy carbon. |
| Mass Spec (ESI) | - In negative ion mode, expect to see the [M-H]⁻ ion. - In positive ion mode, expect to see the [M+H]⁺ ion. |
| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid. - A C=O stretch for the carbonyl group. - C-O stretching for the methoxy group. - N-H stretching for the indazole ring.[3] |
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
Technical Support Center: Solubility of 6-methoxy-1H-indazole-5-carboxylic acid
Welcome to the technical support center for understanding and troubleshooting the solubility of 6-methoxy-1H-indazole-5-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its dissolution in various solvents. Here, we provide in-depth technical guidance, frequently asked questions, detailed experimental protocols, and troubleshooting advice to facilitate your research.
Introduction to this compound and its Solubility
This compound is a heterocyclic organic compound with a molecular structure that presents both opportunities and challenges for solubility. Its indazole core, methoxy group, and carboxylic acid moiety contribute to a complex physicochemical profile. The carboxylic acid group suggests that its aqueous solubility will be highly dependent on pH, with increased solubility expected at higher pH values due to deprotonation to the more soluble carboxylate form. The methoxy group and the bicyclic indazole ring system contribute to its lipophilicity, which may favor solubility in organic solvents.
Understanding the solubility of this compound is a critical first step in a wide range of applications, from chemical synthesis and purification to formulation development for preclinical and clinical studies. Inadequate solubility can lead to challenges in achieving desired concentrations for biological assays, formulating effective drug products, and obtaining accurate analytical results. This guide will provide you with the necessary tools and knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that researchers encounter when working with this compound.
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
-
Initial Assessment: First, visually inspect your solution. A true solution should be clear and free of any visible particles. If you observe cloudiness, haziness, or solid particles, your compound is not fully dissolved.
-
pH Adjustment: The carboxylic acid group on the molecule is the primary driver of its pH-dependent aqueous solubility. In acidic or neutral aqueous solutions, the compound will likely have low solubility. To increase its solubility, you should increase the pH of your buffer. By raising the pH above the pKa of the carboxylic acid (predicted to be around 3.9), you will deprotonate it to the more soluble carboxylate anion. We recommend preparing a stock solution in a mildly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 or higher) or by adding a base like sodium hydroxide (NaOH) dropwise to your aqueous suspension until the solid dissolves.
-
Use of Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent. A small percentage of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol can significantly enhance the solubility of organic compounds in aqueous solutions. However, be mindful of the potential effects of the co-solvent on your downstream applications, especially in biological assays.
Q2: My compound dissolves initially in my aqueous buffer with a small amount of DMSO, but then it precipitates out over time. What is happening?
This phenomenon is likely due to the formation of a supersaturated solution. When you add a concentrated stock of your compound in an organic solvent (like DMSO) to an aqueous buffer, the initial concentration may exceed the thermodynamic solubility limit in the final aqueous/organic mixture. This supersaturated state is unstable, and over time, the excess compound will precipitate out of the solution to reach its true equilibrium solubility.
-
To avoid this:
-
Work below the thermodynamic solubility limit: It is crucial to determine the equilibrium solubility of your compound in the final buffer system.
-
Gentle mixing and equilibration: When preparing your solution, add the organic stock solution to the aqueous buffer slowly while gently vortexing or stirring. Allow the solution to equilibrate for a sufficient period before use.
-
Filtration: For critical applications, filtering the solution through a 0.22 µm or 0.45 µm filter can remove any undissolved micro-precipitates and ensure you are working with a true solution.
-
Q3: Can I heat the solution to increase the solubility of this compound?
Heating can increase the rate of dissolution and the solubility of many compounds. However, this approach should be used with caution for several reasons:
-
Compound Stability: Elevated temperatures can lead to the degradation of your compound. It is essential to assess the thermal stability of this compound before using heat.
-
Supersaturation upon Cooling: If you dissolve the compound at a high temperature and then cool it to your experimental temperature, you will likely create a supersaturated solution that may precipitate over time, as described in Q2.
-
Relevance to Experimental Conditions: If your experiment is to be conducted at room temperature or 37°C, determining solubility at a higher temperature may not be representative of the actual experimental conditions.
If you do use heat to aid dissolution, ensure the compound is stable and allow the solution to cool to the target temperature and equilibrate before use. Seeding the cooled solution with a tiny crystal of the solid compound can help initiate precipitation of excess solute and reach equilibrium faster.
Q4: How can I determine the exact solubility of this compound in a specific solvent?
The "gold standard" for determining equilibrium solubility is the shake-flask method .[1] This involves adding an excess of the solid compound to the solvent of interest, agitating the mixture until equilibrium is reached (typically 24-48 hours), separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant using an analytical technique like HPLC-UV. A detailed protocol for this method is provided in the "Experimental Protocols" section of this guide.
For higher throughput screening of solubility, methods like laser nephelometry can be employed.[2][3][4] This technique measures the light scattering caused by undissolved particles and can quickly estimate the kinetic solubility of a compound.
Predicted Solubility Data
While experimentally determined solubility data for this compound is not widely available in the public domain, we can provide predictions based on its chemical structure and the known properties of similar compounds. These values should be used as a guide, and we strongly recommend experimental verification.
| Solvent | Predicted Solubility | Rationale and Considerations |
| Water (pH 7.4) | Low to Moderate | The presence of the carboxylic acid group, which will be partially deprotonated at this pH, will enhance solubility compared to acidic conditions. However, the relatively large and hydrophobic indazole ring system will limit overall aqueous solubility. |
| Water (acidic, pH < 4) | Low | In acidic conditions, the carboxylic acid will be protonated, reducing its polarity and significantly lowering its aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent that is an excellent solvent for many organic molecules, including those with hydrogen bonding capabilities. |
| Ethanol | Moderate to High | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the carboxylic acid and methoxy groups, facilitating dissolution. |
| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound. |
| Acetone | Moderate | Acetone is a polar aprotic solvent that should be a reasonably good solvent for this compound, though likely not as effective as DMSO. |
Disclaimer: The solubility data presented in this table is based on theoretical predictions and data from structurally related compounds. Actual solubility may vary depending on experimental conditions such as temperature, purity of the compound, and the exact composition of the solvent. Experimental determination is highly recommended for accurate results.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for determining the solubility of this compound.
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for preparing standards
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess of what is expected to dissolve is recommended (e.g., 2-5 mg in 1 mL of solvent).
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the slurry for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, and for some compounds, 48-72 hours may be necessary.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed for a short period to allow the larger particles to settle.
-
To separate the saturated solution (supernatant) from the undissolved solid, you can either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g for 10-15 minutes).
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This is the preferred method to ensure no solid particles are carried over. Discard the initial few drops of the filtrate to saturate the filter membrane.
-
-
-
Quantification:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.
-
Sample Preparation: Accurately dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of your analytical method.
-
Analysis: Analyze the standards and the diluted sample using a validated HPLC-UV method or a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the compound.
-
Calculation: Construct a calibration curve from the analytical response of the standards. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
-
Troubleshooting Guide
This section provides solutions to common problems encountered during solubility experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible solubility results. | - Insufficient equilibration time.- Temperature fluctuations.- Inaccurate quantification.- Compound polymorphism (different crystal forms have different solubilities). | - Increase the equilibration time (e.g., to 48 or 72 hours) and confirm that the solubility value does not change with longer incubation.- Ensure the temperature is tightly controlled throughout the experiment.- Validate your analytical method (HPLC or UV-Vis) for linearity, accuracy, and precision.- Characterize the solid form of your compound (e.g., using XRPD) to ensure consistency between experiments. |
| Low recovery of the compound after filtration. | - Adsorption of the compound to the filter membrane. | - Use low-binding filter membranes (e.g., PVDF or PTFE).- Pre-rinse the filter with a small amount of the saturated solution before collecting the sample for analysis.- Analyze the concentration of the solution before and after filtration to quantify any loss. |
| Precipitation of the compound during sample dilution for analysis. | - The diluent is not a good solvent for the compound. | - Dilute the saturated supernatant with the same solvent used for the solubility determination or a stronger solvent (e.g., DMSO or methanol) in which the compound is highly soluble. Ensure the final composition is compatible with your analytical method. |
| The measured solubility is much higher than expected, especially when starting from a DMSO stock. | - Formation of a supersaturated solution (kinetic solubility measurement).- Presence of very fine, suspended particles that passed through the filter. | - Ensure you are performing an equilibrium (thermodynamic) solubility measurement using the shake-flask method with sufficient equilibration time.- Use a smaller pore size filter (e.g., 0.1 µm) or a combination of centrifugation and filtration for phase separation. |
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in determining solubility.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Troubleshooting Logic for Poor Aqueous Solubility
Caption: Decision-making workflow for addressing poor aqueous solubility.
References
"stability and storage of 6-methoxy-1H-indazole-5-carboxylic acid"
Welcome to the technical support center for 6-methoxy-1H-indazole-5-carboxylic acid (CAS: 1082041-60-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting for common experimental challenges. The information herein is synthesized from established principles of organic chemistry, data on structurally related compounds, and best practices in pharmaceutical sciences.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[1] A temperature of 2-8°C is recommended for long-term storage. To prevent potential degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is ideal.
Q2: How should I prepare and store stock solutions of this compound?
A2: For maximum stability, it is highly recommended to prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][3] If your experimental protocol requires an aqueous buffer, it is best to prepare the solution fresh for each use. For short-term storage of aqueous solutions, maintain a pH between 4 and 6, store at 2-8°C, and protect from light.[3] Long-term storage of aqueous solutions is not recommended due to the risk of hydrolysis.
Q3: Is this compound sensitive to light?
A3: Yes, indazole derivatives are known to be susceptible to photodegradation.[3][4] It is crucial to handle the solid compound and its solutions under subdued light. Always store solutions in amber vials or containers wrapped in aluminum foil to minimize light exposure.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of indazole derivatives and carboxylic acids, the primary potential degradation pathways include:
-
Photodegradation: Exposure to UV light can induce rearrangement of the indazole ring, potentially forming benzimidazole derivatives.[4]
-
Decarboxylation: At elevated temperatures, particularly in solution, the carboxylic acid group may be lost as carbon dioxide. This has been observed in related indazole-3-carboxylic acids.
-
Oxidative Degradation: The electron-rich indazole ring system is susceptible to oxidation.[4][5]
-
Hydrolysis: While the methoxy group is generally stable, under harsh acidic or basic conditions, ether cleavage could occur, though this is less likely under typical experimental conditions.
Q5: Can I autoclave solutions of this compound for sterilization?
A5: Autoclaving is not recommended . The combination of high temperature and moisture will likely lead to significant thermal degradation and decarboxylation.[3] For sterilization of solutions, sterile filtration using a 0.22 µm filter is the preferred method.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experiments with this compound.
Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
-
Symptom: The compound does not fully dissolve, or a precipitate forms when the stock solution (in organic solvent) is diluted into an aqueous buffer.
-
Causality: The solubility of this compound in aqueous media is expected to be pH-dependent due to the ionizable carboxylic acid group.[2] At neutral or acidic pH, the compound will be in its less soluble free acid form. The "salting out" effect can also occur when a solution in an organic solvent is mixed with an aqueous buffer.
-
Troubleshooting Steps:
-
Adjust pH: Increase the pH of the aqueous buffer to above the pKa of the carboxylic acid (typically around 3-5). This will deprotonate the carboxylic acid to the more soluble carboxylate salt. A pH of 7.4 or higher is a good starting point.
-
Use a Co-solvent: If adjusting the pH is not possible for your experiment, consider adding a small, tolerated amount of a water-miscible organic co-solvent (e.g., ethanol, methanol) to the aqueous buffer to increase the overall solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Fresh Preparations: Always prepare aqueous solutions fresh and do not store them for extended periods.
-
Issue 2: Inconsistent Experimental Results or Loss of Activity Over Time
-
Symptom: High variability in results between experiments or a noticeable decrease in the compound's expected effect over time.
-
Causality: This is often indicative of compound degradation in the stock solution or the experimental medium. As discussed, indazole derivatives can be sensitive to light, oxidation, and hydrolysis.[3][4][5]
-
Troubleshooting Steps:
-
Protect from Light: Ensure all solutions are stored in amber vials and handled under subdued lighting conditions.
-
Prepare Fresh Solutions: Prepare fresh dilutions from a stable, anhydrous stock solution immediately before each experiment.
-
Assess Stability in Assay Medium: If possible, perform a preliminary experiment to assess the stability of the compound in your specific assay medium under the experimental conditions (e.g., temperature, pH, incubation time).
-
Inert Atmosphere: For long-term storage of solid material and stock solutions, consider purging the vials with an inert gas like argon or nitrogen.
-
Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: Chromatographic analysis of a sample shows additional peaks that were not present in the initial analysis of the pure compound.
-
Causality: The appearance of new peaks strongly suggests degradation. The identity of these peaks will depend on the degradation pathway.
-
Troubleshooting Steps:
-
Identify the Stress Factor: Review the handling and storage of the sample. Was it exposed to light, elevated temperatures, or incompatible chemicals?
-
Characterize Degradants: If possible, use mass spectrometry (MS) to obtain the molecular weight of the degradation products. A loss of 44 Da could indicate decarboxylation.
-
Perform a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed (see Protocol 1). This will help in developing a stability-indicating analytical method.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and degradation pathways.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions (perform each in a separate vial):
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.
- Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
- Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of the compound in aqueous buffers at different pH values.
1. Preparation of Buffer Solutions:
- Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
2. Equilibration:
- Add an excess amount of solid this compound to a vial containing a known volume of each buffer.
- Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
3. Sample Preparation:
- Centrifuge the samples to pellet the excess solid.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
4. Analysis:
- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
- Quantify the concentration of the dissolved compound against a standard curve.
IV. Data and Visualization
Table 1: Predicted Solubility Profile
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Capable of accepting hydrogen bonds and have a high dielectric constant.[2] |
| Polar Protic | Methanol, Ethanol | Moderate | Can act as hydrogen bond donors and acceptors.[2] |
| Aqueous (Basic pH) | pH > 7.4 Buffer | Moderate to High | The carboxylic acid is deprotonated to the more soluble carboxylate salt.[2] |
| Aqueous (Acidic pH) | pH < 4 Buffer | Low | The compound exists in its less soluble, protonated carboxylic acid form.[2] |
| Nonpolar | Hexane, Toluene | Very Low | "Like dissolves like" principle; the compound is too polar. |
Diagram 1: Potential Degradation Pathways
References
"common side reactions in indazole synthesis"
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of the indazole scaffold. As a privileged structure in medicinal chemistry, efficient and clean synthesis of indazoles is paramount. This center offers field-proven insights and solutions to navigate the complexities of indazole chemistry.
Introduction to Indazole's Reactivity
The indazole ring system, an aromatic heterocycle, exists in two principal tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1] This tautomerism is central to many of the challenges in its synthesis and functionalization, particularly the issue of regioselectivity. Alkylation, for instance, can occur at either the N-1 or N-2 position, often yielding a mixture of isomers that can be difficult to separate.[2][3][4][5] Beyond regioselectivity, other side reactions such as incomplete cyclization, dimer formation, and functional group instabilities can compromise yield and purity.[6][7] This guide will address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guide & FAQs
This section directly addresses the most pressing issues encountered in the laboratory, providing both the "why" (the mechanism) and the "how" (the solution).
I. N-Alkylation: The N-1 vs. N-2 Regioselectivity Challenge
This is the most frequently encountered problem in indazole functionalization. Direct alkylation of the indazole core often results in a mixture of N-1 and N-2 alkylated products.[2]
Question 1: My N-alkylation reaction is giving me a mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-1 product?
Answer: Achieving high N-1 selectivity requires steering the reaction towards thermodynamic control, as the 1H-tautomer and its corresponding N-1 alkylated product are generally more stable.[4] The choice of base and solvent is the most critical factor.[2]
Causality & Mechanism: The regiochemical outcome is a battle between kinetic and thermodynamic control.[8] The indazolide anion is an ambident nucleophile. The N-1 position is sterically more accessible, but the N-2 position is often more nucleophilic.
-
Thermodynamic Control: Conditions that allow for equilibration between the N-1 and N-2 products (or intermediates) will favor the more stable N-1 isomer.[4][5]
-
Kinetic Control: Fast, irreversible reactions at lower temperatures may favor the N-2 isomer.
Troubleshooting Workflow for N-1 Selectivity
Caption: Troubleshooting workflow for maximizing N-1 alkylation selectivity.
Solutions & Protocols:
-
Optimize Base and Solvent (Go-To Method): The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N-1 selectivity.[2][3] The sodium cation is believed to coordinate with the N-2 nitrogen and an electron-withdrawing group (EWG) at the C-3 position, sterically blocking the N-2 position and directing the alkylating agent to N-1.[2]
Protocol 1: Highly Selective N-1 Alkylation using NaH/THF [2][8]
-
Setup: Add the 1H-indazole (1.0 eq.) to a flame-dried flask under an inert atmosphere (e.g., argon).
-
Solvent Addition: Add anhydrous THF (to a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature (or gently heat to 50 °C if the reaction is sluggish) for 12-24 hours, monitoring by TLC or LC-MS.
-
Quenching: Cool to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography on silica gel.
-
-
Leverage Substituent Effects: Electron-withdrawing groups (EWGs) at the C-3 position, such as -CO₂Me, -COMe, or -CONH₂, dramatically enhance N-1 regioselectivity, often to >99% when using the NaH/THF system.[3][4][5]
Table 1: Effect of Reaction Conditions on Indazole N-Alkylation Regioselectivity (N1:N2 Ratio)
| Indazole Substituent | Alkylating Agent | Base (eq.) | Solvent | Temp (°C) | N1:N2 Ratio | Reference |
| 3-CO₂Me | n-pentyl bromide | NaH (1.2) | THF | RT | >99:1 | [5] |
| 3-CO₂Me | n-pentyl bromide | K₂CO₃ (2.0) | DMF | RT | 60:40 | [5] |
| 3-CO₂Me | n-pentyl bromide | Cs₂CO₃ (2.0) | DMF | RT | 55:45 | [5] |
| 3-tert-Butyl | n-pentyl bromide | NaH (1.2) | THF | RT | >99:1 | [5] |
| Unsubstituted | n-pentyl bromide | NaH (1.2) | THF | RT | 88:12 | [5] |
| 7-NO₂ | n-pentyl bromide | NaH (1.2) | THF | RT | 4:96 | [5] |
Question 2: How can I selectively synthesize the N-2 alkylated indazole?
Answer: Selectivity for the N-2 position generally requires conditions that favor kinetic control or that sterically hinder the N-1 position.
Causality & Mechanism: The N-2 position, while leading to a less stable product, can be the site of faster reaction (kinetic product). This can be exploited.
-
Steric Hindrance: Placing a bulky substituent at the C-7 position physically blocks the N-1 nitrogen, forcing alkylation at N-2. Electron-withdrawing groups at C-7, such as -NO₂ or -CO₂Me, have been shown to confer excellent N-2 regioselectivity (≥96%).[5]
-
Mitsunobu Reaction: The Mitsunobu reaction often shows a strong preference for the N-2 position. For example, alkylation of methyl indazole-3-carboxylate with n-pentanol under Mitsunobu conditions (DIAD, PPh₃) gives a 1:2.5 ratio in favor of the N-2 isomer.[4][5]
Solutions & Protocols:
-
Utilize C-7 Substituted Indazoles: If your synthetic route allows, start with an indazole bearing a substituent at the C-7 position to direct alkylation to N-2.[5]
-
Employ the Mitsunobu Reaction: This is a reliable method for favoring N-2 alkylation, especially when a separable mixture is acceptable.
Protocol 2: N-2 Selective Mitsunobu Reaction [8]
-
Setup: Dissolve the 1H-indazole (1.0 eq.), the alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) dropwise (1.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.
-
II. Incomplete Cyclization & Intermediate Byproducts
Many classical indazole syntheses proceed via a hydrazone intermediate. Incomplete cyclization can leave this hydrazone as a significant impurity.[6][7]
Question 3: My reaction to form the indazole ring from a hydrazine and a carbonyl compound is sluggish and leaves a lot of unreacted hydrazone intermediate. How can I drive the cyclization to completion?
Answer: Incomplete cyclization is often due to insufficient activation for the final ring-closing step or the presence of water which can inhibit the reaction.
Causality & Mechanism: The formation of an indazole from, for example, a salicylaldehyde and hydrazine involves two key steps: 1) formation of the hydrazone, and 2) intramolecular cyclization with elimination of water. The cyclization step is often the rate-limiting step and may require acid or base catalysis and/or heat to proceed efficiently.
Troubleshooting Workflow for Incomplete Cyclization
Caption: Troubleshooting workflow to minimize hydrazone impurities.
Solutions & Protocols:
-
Increase Reaction Time and Temperature: Ensure the reaction is heated sufficiently (often to reflux) for an adequate period. Monitor the reaction by TLC until the hydrazone spot disappears.[7]
-
Add an Acid Catalyst: The cyclization step is often acid-catalyzed. Adding a catalytic amount of a mild acid like acetic acid can significantly improve the rate of cyclization.[7]
-
Remove Water: The cyclization step eliminates water. In accordance with Le Châtelier's principle, removing water from the reaction mixture will drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction.
III. Side Reactions of Specific Functional Groups
Question 4: I am trying to synthesize an indazole-3-carboxamide, but my yield is low and I have a persistent, hard-to-remove byproduct.
Answer: If you are using a carbodiimide coupling agent like EDC or DCC, you are likely forming an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges via an intramolecular acyl migration.[9]
Solutions & Protocols:
-
Optimize Reagent Addition Order: First, activate the carboxylic acid with the coupling agent (e.g., EDC) and an additive like HOBt. Only then should you add the amine. This minimizes the time the highly reactive O-acylisourea intermediate exists in solution, reducing the chance of rearrangement.
-
Use a Water-Soluble Carbodiimide (EDC): Using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is highly advantageous. Both the urea byproduct (EDU) and the N-acylurea byproduct are water-soluble and can be easily removed with an aqueous workup.[9]
Protocol 3: Minimizing N-Acylurea Formation and Purification [10]
-
Activation: Dissolve the indazole-3-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF. Add a base such as DIPEA or triethylamine (2.0-3.0 eq.) and stir for 10-15 minutes. Add EDC·HCl (1.2 eq.) portion-wise.
-
Coupling: Add the amine (1.1 eq.) to the activated mixture.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., EtOAc or DCM).
-
Aqueous Wash: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This will remove the water-soluble EDC-related byproducts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Question 5: My indazole-3-carboxylic acid is disappearing during my reaction or workup, and I am isolating the unsubstituted indazole instead.
Answer: You are likely observing thermal decarboxylation. Carboxylic acids at the C-3 position of the indazole ring are susceptible to losing CO₂ upon heating, particularly under acidic or basic conditions.[11][12]
Causality & Mechanism: Similar to β-keto acids, the C-3 carboxylate is beta to the N-2 nitrogen. The mechanism often involves a cyclic transition state, especially in the protonated form, which facilitates the elimination of carbon dioxide and formation of the C-3 unsubstituted indazole.[11] High temperatures (>85-100 °C) significantly accelerate this process.[12]
Solutions:
-
Maintain Low Temperatures: Avoid excessive heating during subsequent reaction steps and workup. If a reaction requires heat, use the lowest effective temperature and monitor carefully to minimize reaction time.
-
Control pH: Avoid strongly acidic or basic conditions during workup and purification, especially at elevated temperatures. Neutralize solutions at low temperatures (e.g., 0 °C).
-
Protect the Carboxylic Acid: If harsh conditions are unavoidable, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester), which is stable to decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a later, milder step if necessary.
IV. Purification Challenges
Question 6: I have a mixture of N-1 and N-2 alkylated isomers that are very difficult to separate by column chromatography. What are my options?
Answer: Separating these isomers is a common challenge due to their similar polarities. If optimizing the reaction for selectivity is not feasible, recrystallization can be a powerful alternative to chromatography.
Solutions & Protocols:
-
Attempt Recrystallization: N-1 and N-2 isomers, despite similar polarities, often have different crystal packing energies and solubilities, which can be exploited for separation by recrystallization.
Protocol 4: Isomer Separation by Recrystallization [13]
-
Solvent Screening: Test the solubility of your mixture in various solvent systems. Good systems for indazole isomers often include mixtures of a polar solvent (in which the compound is soluble when hot) and a non-polar anti-solvent (in which the compound is insoluble). Common systems include:
-
Procedure: Dissolve the crude mixture in the minimum amount of the hot polar solvent. Slowly add the anti-solvent until the solution becomes cloudy (the cloud point). Add a small amount of the hot polar solvent to redissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Check the purity of the crystals and the mother liquor by TLC or LC-MS to determine if a successful separation has occurred. One isomer may selectively crystallize, leaving the other enriched in the mother liquor.
-
Part 2: Visualization of Key Mechanisms
Understanding the underlying mechanisms is key to effective troubleshooting.
Diagram 1: N-Alkylation Regioselectivity Control
Caption: Competing pathways in N-alkylation of indazole.
Diagram 2: Formation of N-Acylurea Byproduct
Caption: Mechanism of N-acylurea byproduct formation during amide coupling.
Part 3: References
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Technical Support Center: Selective N1-Alkylation of the Indazole Ring. BenchChem. --INVALID-LINK--
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. --INVALID-LINK--
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. --INVALID-LINK--
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). how to avoid side product formation in 1H-indazole synthesis. BenchChem. --INVALID-LINK--
-
Gupta, S., et al. (n.d.). Proposed mechanism of indazole synthesis from hydrazones. ResearchGate. --INVALID-LINK--
-
Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. --INVALID-LINK--
-
Albericio, F., et al. (n.d.). 3.5 Carbodiimides. Georg Thieme Verlag. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Acylation of Urea Derivatives. BenchChem. --INVALID-LINK--
-
Sun, J. H., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. --INVALID-LINK--
-
S, S., & P, M. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. --INVALID-LINK--
-
Alía, J., et al. (2009). Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene. PubMed. --INVALID-LINK--
-
Reddit user discussion. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. --INVALID-LINK--
-
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. --INVALID-LINK--
-
Haddadin, M. J., et al. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health. --INVALID-LINK--
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. --INVALID-LINK--
-
Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. --INVALID-LINK--
-
Sun, J. H., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. PubMed. --INVALID-LINK--
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. --INVALID-LINK--
-
Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal. --INVALID-LINK--
-
Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis. ResearchGate. --INVALID-LINK--
-
Ramazani, A., et al. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12. ResearchGate. --INVALID-LINK--
-
Ramazani, A., et al. (2010). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Journal of Chemical Sciences. --INVALID-LINK--
-
Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. --INVALID-LINK--
-
ResearchGate. (n.d.). Cadogan–Sundberg indole synthesis. --INVALID-LINK--
-
SynArchive. (n.d.). Cadogan-Sundberg Indole Synthesis. --INVALID-LINK--
-
Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). --INVALID-LINK--
-
Chemical Communications. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. --INVALID-LINK--
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. --INVALID-LINK--
-
ResearchGate. (n.d.). Electrochemical Oxidative Ring‐Opening Reactions of 2H‐Indazoles with Alcohols to Obtain Ortho‐alkoxycarbonylated Azobenzenes. --INVALID-LINK--
-
ResearchGate. (n.d.). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Decarboxylation. --INVALID-LINK--
-
ResearchGate. (n.d.). Ring‐opening reactions of 2H‐indazoles. --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Methoxy-1H-indazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 6-methoxy-1H-indazole-5-carboxylic acid (Product CAS: 1082041-60-8).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block.[3] As a key intermediate in the development of various biologically active molecules, its efficient and reproducible synthesis is critical.
This guide moves beyond a simple recitation of steps. It provides in-depth, field-tested insights into the causality behind experimental choices, common pitfalls, and robust troubleshooting strategies to ensure the integrity and success of your synthesis.
Conceptual Synthetic Strategy
The synthesis of substituted indazoles can be approached through various strategies, including intramolecular cyclizations of o-toluidine derivatives, palladium-catalyzed cross-coupling reactions, or the reaction of o-aminoketones with hydroxylamine.[4] A common and reliable pathway for the target molecule involves the cyclization of a suitably substituted o-nitrobenzaldehyde derivative, followed by the hydrolysis of an ester group to yield the final carboxylic acid. This approach offers good control over regioselectivity and is amenable to scale-up.
Below is a visualization of a plausible synthetic pathway, which will serve as the basis for our discussion.
Caption: Plausible two-step synthesis of the target compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on established chemical principles for indazole synthesis and ester hydrolysis.[5][6] Researchers should adapt and optimize these conditions based on their specific laboratory setup and scale.
Step 1: Synthesis of Methyl 6-methoxy-1H-indazole-5-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-methoxy-5-methyl-2-nitrobenzoate (1.0 equiv).
-
Reagent Addition: Add a suitable solvent such as acetic acid or ethanol. To this solution, add a reducing agent. A common choice is iron powder (Fe, ~5.0 equiv) in acetic acid, or catalytic hydrogenation (H₂, balloon) with palladium on carbon (Pd/C, ~5-10 mol%).
-
Reaction: If using iron, heat the mixture to reflux (typically 80-110°C) and monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). For hydrogenation, stir vigorously under a hydrogen atmosphere at room temperature.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst or iron salts, washing with ethyl acetate or dichloromethane (DCM).
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of this compound (Saponification)
-
Setup: Dissolve the methyl 6-methoxy-1H-indazole-5-carboxylate (1.0 equiv) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH, ~3.0 equiv) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting ester and the appearance of the more polar carboxylic acid product (typically 2-6 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify to a pH of ~3-4 using a dilute acid like 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield the final this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Problem Area 1: Inefficient Reductive Cyclization
Q1: My cyclization reaction to form the indazole ring is slow, incomplete, or results in a low yield. What are the primary causes?
A1: This is a critical step where several factors can impact efficiency.
-
Cause - Inactive Reducing Agent: Catalytic hydrogenation is highly sensitive to catalyst quality and the presence of poisons. Iron powder can have a passivating oxide layer.
-
Solution (Catalytic Hydrogenation): Ensure you are using fresh, high-quality Pd/C. The reaction is sensitive to sulfur or halogen impurities in the starting material or solvent. If the reaction stalls, carefully filter and add a fresh batch of catalyst.
-
Solution (Metal/Acid): Before use, briefly wash iron powder with dilute HCl to activate the surface, followed by washes with water and ethanol, then dry completely. Ensure the reaction is heated sufficiently to maintain a steady rate.
-
-
Cause - Side Reactions: The Fischer indole synthesis, a related reaction, is known to fail with certain substitution patterns due to competing pathways like N-N bond cleavage.[7] While this specific reaction is a reductive cyclization, similar electronic effects can lead to undesired products. Over-reduction or polymerization can also occur.
-
Solution: Maintain careful temperature control. Overheating can promote side reactions. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
-
-
Cause - Poor Solubility: The starting nitro compound may have poor solubility in the chosen solvent, limiting the reaction rate.
-
Solution: Ensure efficient stirring. Consider a co-solvent system to improve solubility. For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common choices.
-
Problem Area 2: Complications During Saponification
Q2: After the hydrolysis step, my NMR spectrum shows a mixture of the desired carboxylic acid and the starting ester. How can I ensure complete conversion?
A2: Incomplete saponification is a common issue, often related to reaction conditions or workup procedures.
-
Cause - Insufficient Base or Reaction Time: Saponification is an irreversible reaction, but if the base is consumed by other acidic protons or the reaction time is too short, the conversion will be incomplete.[6][8]
-
Solution: Use a sufficient excess of the base (2.5-4.0 equivalents is typical). Allow the reaction to stir for a longer period. If monitoring shows the reaction has stalled, adding another equivalent of base may help drive it to completion. Gentle heating (40-50°C) can also increase the reaction rate, but monitor for potential degradation.
-
-
Cause - Re-esterification During Acidic Workup: While saponification itself is irreversible, if you acidify the reaction mixture in the presence of an alcohol (like methanol from the hydrolysis), you can promote acid-catalyzed Fischer esterification, which is a reversible equilibrium process.[9]
-
Solution: Before acidification, ensure all organic solvents, especially any alcohol co-solvents or byproducts, are thoroughly removed under reduced pressure. This minimizes the components needed for the reverse reaction.
-
-
Cause - Product Precipitation: The sodium or lithium salt of your product may have limited solubility and could precipitate, slowing down the reaction.
-
Solution: Add more water or a co-solvent like THF to ensure the reaction mixture remains homogeneous.
-
Problem Area 3: Purification and Isolation Challenges
Q3: The final carboxylic acid product is difficult to purify. It streaks on my TLC plate and gives a poor yield after chromatography.
A3: Carboxylic acids can be challenging due to their polarity and interaction with silica gel.[10]
-
Cause - Interaction with Silica Gel: The acidic proton of your product interacts strongly with the slightly acidic silica gel, leading to significant tailing or streaking on TLC and poor recovery from column chromatography.[10]
-
Solution 1 (Modify Eluent): Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to your chromatography eluent system (e.g., ethyl acetate/hexanes).[10] This suppresses the ionization of your product on the silica surface, leading to sharper bands and better separation.
-
Solution 2 (Avoid Chromatography): The best purification method for many carboxylic acids is crystallization or precipitation. After acidic workup, if the precipitated solid is not pure enough, try dissolving it in a minimal amount of a hot solvent (like ethanol or ethyl acetate) and allowing it to cool slowly to form crystals. If it is still impure, an acid/base purification can be effective: dissolve the crude product in a weak base (e.g., NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-precipitate the pure product by adding acid.
-
Q4: My final product appears to be an oil or a sticky solid, not the expected crystalline solid. What's wrong?
A4: This usually indicates the presence of impurities.
-
Cause - Residual Solvents or Impurities: Trapped solvent or impurities from the reaction can act as a eutectic contaminant, lowering the melting point and preventing crystallization.[10]
-
Solution: Ensure the product is thoroughly dried under high vacuum. If it remains oily, attempt the purification strategies mentioned in Q3, particularly the acid/base wash to remove neutral organic impurities. Trituration (stirring the crude product as a slurry in a solvent in which it is poorly soluble, like hexanes or ether) can sometimes wash away impurities and induce crystallization.
-
Troubleshooting Workflow
Use the following decision tree to diagnose issues systematically.
Caption: A workflow for diagnosing synthesis problems.
Data Summary Table
The following table provides a summary of typical parameters that can be optimized for this synthesis.
| Parameter | Step 1: Cyclization (Fe/AcOH) | Step 2: Saponification (LiOH) | Rationale & Key Considerations |
| Temperature | 80 - 110 °C | Room Temp (~25°C) | Higher temps in Step 1 are needed to drive the reaction; Step 2 is typically efficient at RT, avoiding degradation. |
| Key Reagent Equiv. | Fe: 3.0 - 5.0 equiv. | LiOH: 2.5 - 4.0 equiv. | Excess is required to ensure complete conversion and overcome any passivation (Fe) or side reactions. |
| Typical Reaction Time | 4 - 12 hours | 2 - 6 hours | Reaction progress should always be monitored by TLC or LC-MS to determine the actual endpoint. |
| Common Solvents | Acetic Acid, Ethanol | THF/Water (3:1 to 1:1) | Acetic acid acts as both solvent and proton source in Step 1. A co-solvent in Step 2 ensures solubility of both ester and base. |
| Workup pH | Neutralize to pH > 7 | Acidify to pH < 4 | Neutralization in Step 1 removes the acid catalyst. Acidification in Step 2 is critical to protonate the carboxylate salt and precipitate the product.[6] |
References
- 1. 1082041-60-8 | this compound - Moldb [moldb.com]
- 2. This compound | 1082041-60-8 [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 6-Methoxy-1H-indazole-5-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 6-methoxy-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to equip you with the necessary insights for a successful and scalable synthesis of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules.[1] The successful scale-up of its synthesis requires careful consideration of reaction conditions, potential side reactions, and purification strategies. This guide presents a robust and scalable synthetic route starting from the readily available vanillic acid, detailing each step with practical advice and troubleshooting solutions.
Proposed Scalable Synthetic Route
The proposed synthesis involves a four-step sequence starting from vanillic acid:
-
Nitration: Regioselective nitration of vanillic acid to introduce a nitro group ortho to the amino group that will be formed in the subsequent step.
-
Reduction: Selective reduction of the nitro group to an amine without affecting the carboxylic acid or methoxy functionalities.
-
Diazotization: Conversion of the primary aromatic amine to a diazonium salt.
-
Reductive Cyclization: Intramolecular cyclization of the diazonium salt to form the indazole ring.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Nitration of Vanillic Acid
Objective: To synthesize 2-nitro-4-hydroxy-5-methoxybenzoic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar eq.) |
| Vanillic Acid | 168.15 | - | 1.0 |
| Acetic Acid | 60.05 | 1.049 | Solvent |
| Nitric Acid (70%) | 63.01 | 1.413 | 1.1 |
Procedure:
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge vanillic acid and glacial acetic acid.
-
Stir the mixture to obtain a suspension.
-
Cool the reactor to 10-15 °C using a circulating chiller.
-
Slowly add 70% nitric acid dropwise via the addition funnel, maintaining the internal temperature below 20 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, slowly pour the reaction mixture into a vessel containing ice-water with vigorous stirring.
-
The yellow solid precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum at 50-60 °C to yield 2-nitro-4-hydroxy-5-methoxybenzoic acid.
Step 2: Reduction of the Nitro Group
Objective: To synthesize 2-amino-4-hydroxy-5-methoxybenzoic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar eq.) |
| 2-Nitro-4-hydroxy-5-methoxybenzoic acid | 213.14 | - | 1.0 |
| Ethanol | 46.07 | 0.789 | Solvent |
| Palladium on Carbon (10%) | - | - | 0.01-0.05 |
| Hydrogen Gas | 2.02 | - | Excess |
Procedure:
-
Charge a hydrogenation reactor with 2-nitro-4-hydroxy-5-methoxybenzoic acid and ethanol.
-
Carefully add 10% Pd/C catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture at room temperature. The reduction is often exothermic, so initial cooling may be necessary.[2]
-
Monitor the reaction by hydrogen uptake and HPLC analysis.
-
Once the reaction is complete, vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-hydroxy-5-methoxybenzoic acid, which can be used in the next step without further purification.
Step 3 & 4: Diazotization and Reductive Cyclization
Objective: To synthesize this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar eq.) |
| 2-Amino-4-hydroxy-5-methoxybenzoic acid | 183.16 | - | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | 1.18 | ~3.0 |
| Sodium Nitrite | 69.00 | - | 1.05 |
| Sodium Sulfite | 126.04 | - | ~2.0 |
| Water | 18.02 | 1.00 | Solvent |
Procedure:
-
In a jacketed reactor, suspend 2-amino-4-hydroxy-5-methoxybenzoic acid in water and cool to 0-5 °C.
-
Slowly add concentrated hydrochloric acid while maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite in cold water and add it dropwise to the amine suspension, keeping the temperature strictly between 0-5 °C. The formation of the diazonium salt is critical and temperature control is paramount for safety and yield.[3]
-
Stir the mixture for 30-60 minutes at 0-5 °C.
-
In a separate reactor, prepare a solution of sodium sulfite in water and cool it to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution. Control the addition rate to manage gas evolution (SO₂) and maintain the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours until the cyclization is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.[4]
Troubleshooting Guide
Caption: A troubleshooting decision tree for the synthesis of this compound.
Q1: During the nitration step, the yield is low and there is a significant amount of starting material left. What should I do?
A1: Incomplete nitration is a common issue. Here are some troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. If the reaction is slow, a modest increase in temperature (e.g., to 25-30 °C) can be considered, but this should be done cautiously as it may increase the formation of side products.
-
Mixing: In a scale-up scenario, inefficient mixing can lead to localized areas of low reagent concentration. Ensure the mechanical stirrer is providing adequate agitation to keep the suspension well-mixed.
-
Reagent Quality: Verify the concentration of the nitric acid used.
Q2: I am observing the formation of multiple isomers during the nitration of vanillic acid. How can I improve the regioselectivity?
A2: The directing effects of the hydroxyl, methoxy, and carboxylic acid groups on the aromatic ring influence the position of nitration. To favor the desired isomer:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. Running the reaction closer to 10 °C may reduce the formation of undesired isomers.
-
Protecting Groups: While more complex, protecting the highly activating hydroxyl group as an acetate ester before nitration can provide better regiocontrol. The protecting group can be removed during a subsequent workup step.
Q3: The reduction of the nitro group is sluggish and does not go to completion. What could be the problem?
A3: Several factors can affect the efficiency of catalytic hydrogenation:
-
Catalyst Activity: The palladium on carbon catalyst can deactivate over time or due to impurities in the substrate. Using a fresh batch of catalyst is recommended. Ensure the catalyst is not unduly exposed to air during handling.
-
Hydrogen Pressure: Increasing the hydrogen pressure can accelerate the reaction rate.
-
Solvent: Ensure the starting material is adequately soluble in the chosen solvent. If solubility is an issue, a co-solvent system might be necessary.
-
Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst. Ensure the starting nitro compound is of high purity.
Q4: During the reduction step, I am noticing some reduction of the carboxylic acid group. How can this be avoided?
A4: While catalytic hydrogenation is generally chemoselective for the nitro group, over-reduction can occur under harsh conditions. To avoid this:
-
Milder Conditions: Use lower hydrogen pressure and temperature.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, alternative reagents that are selective for the nitro group in the presence of a carboxylic acid, such as tin(II) chloride in hydrochloric acid, can be employed.
Q5: The diazotization and cyclization step is giving a low yield of the final product with the formation of a dark tar. What is causing this?
A5: The instability of diazonium salts is a major challenge in this step.[3]
-
Strict Temperature Control: It is critical to maintain the temperature between 0-5 °C during the entire diazotization process. Any increase in temperature can lead to the decomposition of the diazonium salt, resulting in phenolic byproducts and tar formation.
-
Slow Addition: The sodium nitrite solution must be added slowly and dropwise to control the exotherm and prevent localized overheating.
-
Fresh Reagents: Use a freshly prepared solution of sodium nitrite.
-
Efficient Cyclization: Ensure the conditions for the reductive cyclization are optimal to consume the diazonium salt as it is formed.
Q6: The final product is difficult to purify and contains persistent impurities. What are the recommended purification strategies?
A6: Indazole carboxylic acids can sometimes be challenging to purify.
-
Recrystallization: This is the most common and scalable method. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or acetic acid) and a non-polar solvent (like water or heptane) can be effective.
-
pH Adjustment: The carboxylic acid functionality allows for purification via pH modulation. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.
-
Column Chromatography: While less ideal for large-scale production, silica gel chromatography can be used for smaller batches or to isolate a highly pure analytical standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during the scale-up of this synthesis?
A1: The most significant safety hazards are associated with the nitration and diazotization steps.
-
Nitration: This reaction is highly exothermic and can lead to a runaway reaction if the addition of nitric acid is too fast or the cooling is insufficient. Proper temperature monitoring and control are essential.
-
Diazotization: Aryl diazonium salts are thermally unstable and can be explosive in their solid, dry state. It is crucial to keep them in solution at low temperatures (0-5 °C) and use them immediately in the subsequent step. Adequate venting is also necessary to handle any gas evolution.[3]
Q2: How can I monitor the progress of each reaction step effectively on a larger scale?
A2: For scale-up, in-process controls are vital.
-
TLC (Thin Layer Chromatography): A quick and simple method for qualitative monitoring.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the consumption of starting materials and the formation of products and impurities. This is the preferred method for accurate monitoring in a process setting.
-
Gas Uptake: For the hydrogenation step, monitoring the rate of hydrogen consumption provides a real-time indication of the reaction progress.
Q3: Can alternative reagents be used for the reduction of the nitro group?
A3: Yes, besides catalytic hydrogenation, other methods can be employed.
-
Metal/Acid Systems: Reagents like tin(II) chloride in HCl, or iron in acetic acid are classic and effective methods for nitro group reduction. The choice of reagent may depend on factors like cost, waste disposal, and chemoselectivity.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can be a safer alternative to using hydrogen gas, especially in laboratories not equipped for high-pressure reactions.
Q4: What is the typical purity of the final product after the initial workup, and what are the common impurities?
A4: The purity of the crude product can vary depending on the control of the reaction conditions. Common impurities may include:
-
Unreacted starting materials or intermediates.
-
Phenolic byproducts from the decomposition of the diazonium salt.
-
Isomeric indazoles if the initial nitration was not perfectly regioselective.
-
Products of decarboxylation if the reaction mixture was overheated.
Q5: How can I confirm the structure and purity of the final this compound?
A5: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
HPLC: To determine the purity of the final compound.
-
Melting Point: A sharp melting point is a good indicator of purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
"removing impurities from 6-methoxy-1H-indazole-5-carboxylic acid"
Technical Support Center: 6-Methoxy-1H-indazole-5-carboxylic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common purification challenges. Our approach is rooted in explaining the fundamental chemistry behind each step, ensuring you can adapt and optimize these protocols for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities typically arise from three main sources:
-
Unreacted Starting Materials or Intermediates: Depending on the synthetic route, precursors from indazole ring formation may persist.[1][2]
-
Isomeric Byproducts: The indazole ring possesses two reactive nitrogen atoms (N1 and N2). Functionalization reactions can lead to the formation of N1 and N2 isomers, which often have very similar physical properties, making them difficult to separate.[3][4]
-
Side-Reaction Products: Decarboxylation of the carboxylic acid group can occur at elevated temperatures, leading to the formation of 6-methoxy-1H-indazole.[5] If the acid is synthesized via hydrolysis of a corresponding ester, incomplete hydrolysis will leave the ester as a major impurity.[5]
Q2: What is the first and most effective purification method I should try?
A2: For a crude product containing a mix of acidic, basic, and neutral compounds, an acid-base extraction is the most powerful initial purification step.[6][7] This technique specifically leverages the acidic nature of your target compound's carboxylic acid group to selectively move it from an organic solvent into an aqueous basic solution, leaving many impurities behind.[8][9]
Q3: How can I reliably assess the purity of my final product?
A3: A multi-pronged approach is best for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or structural impurities.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[3][12]
-
Melting Point Analysis: A sharp, well-defined melting point is a good indicator of high purity, whereas a broad melting range suggests the presence of impurities.[9]
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of this compound.
Issue: Persistent Impurity Peak(s) in HPLC Analysis
If your HPLC chromatogram consistently shows impurity peaks after an initial purification attempt, a systematic approach is required to identify and remove them.
Caption: Troubleshooting Decision Tree for Impurity Removal.
-
Expertise & Experience: The carboxylic acid group on your molecule is a powerful chemical handle for purification. Neutral impurities (like unreacted starting materials or decarboxylated product) and basic impurities will not react with a mild base like sodium bicarbonate (NaHCO₃). This difference in reactivity is the key to their separation.
-
Solution: Employ an acid-base extraction. This method selectively converts your acidic product into a water-soluble salt, pulling it into the aqueous phase and leaving neutral/basic impurities in the organic phase. See Protocol 1 for a detailed methodology.
-
Expertise & Experience: Isomers often possess nearly identical polarities and functional groups, making them challenging to separate. Standard acid-base extraction will not work as both isomers contain the same carboxylic acid group. The subtle differences in their crystal lattice energies or interactions with a stationary phase must be exploited.
-
Solution A: Fractional Recrystallization: This technique relies on slight differences in solubility between isomers in a specific solvent system. It may require multiple, iterative recrystallizations to achieve high purity. Refer to Protocol 2 and the solvent selection guide in Table 1 .
-
Solution B: Column Chromatography: For difficult separations, silica gel chromatography can be effective.[5]
-
Trustworthiness: A critical issue when running carboxylic acids on silica gel is "tailing" or "streaking," caused by strong interactions between the acidic proton and the silica surface. To create a self-validating system with sharp, symmetrical peaks, the mobile phase must be modified. Adding a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, to the eluent will suppress the ionization of your compound, leading to a much cleaner separation.[5]
-
Issue: Low Yield or "Oiling Out" During Recrystallization
This common problem indicates that the chosen solvent system is not optimal or that impurities are interfering with crystal formation.
-
Expertise & Experience: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[13] "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, or when impurities form a low-melting eutectic mixture with the product.
-
Solution:
-
Systematic Solvent Screening: Use the data in Table 1 as a starting point. Test the solubility of a small amount of your crude product in various solvents to find one that fits the "soluble hot, insoluble cold" profile.
-
Use a Solvent/Anti-Solvent System: If a single perfect solvent cannot be found, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
Ensure Slow Cooling: Rapid cooling promotes precipitation and traps impurities. A well-insulated flask or a dewar can be used to slow the cooling process, allowing for the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous pure batch.
-
Detailed Experimental Protocols
Protocol 1: High-Purity Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
Workflow Diagram
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 13. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Guide to Indazole-Based Kinase Inhibitors: Profiling 6-methoxy-1H-indazole-5-carboxylic acid Against Established Therapeutics
In the landscape of modern oncology, the indazole scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2][3] This guide provides a comprehensive comparison of 6-methoxy-1H-indazole-5-carboxylic acid, a promising but less-characterized indazole derivative, against two clinically approved, indazole-containing multi-kinase inhibitors: Pazopanib and Axitinib. This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering insights into structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies crucial for their evaluation.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its structure, featuring a fused benzene and pyrazole ring, provides a rigid framework capable of forming key interactions within the ATP-binding pocket of various protein kinases.[4][5] The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to the hinge region of the kinase domain—a critical interaction for potent inhibition.[5] This versatility has led to the development of numerous indazole-based drugs targeting a range of kinases implicated in cancer, such as VEGFR, PDGFR, and c-Kit.[1][6]
Profiling this compound: A Hypothesis-Driven Analysis
Direct experimental data on the biological activity of this compound is not extensively available in public literature, where it is primarily cataloged as a synthetic intermediate.[7][8] However, by applying established structure-activity relationship (SAR) principles for indazole-based kinase inhibitors, we can formulate a well-grounded hypothesis regarding its potential activity profile.
Structure-Activity Relationship (SAR) Insights:
-
Carboxylic Acid at C5: The presence of a carboxylic acid group is a common feature in kinase inhibitors, often serving as a key hydrogen bond donor or acceptor to engage with specific amino acid residues in the ATP-binding site. Its position on the benzene portion of the indazole ring can significantly influence target selectivity and potency.
-
Methoxy Group at C6: A methoxy substituent on the indazole ring can impact the molecule's electronic properties and lipophilicity. Depending on its position, it can enhance binding affinity through hydrophobic interactions or by modulating the hydrogen-bonding potential of the indazole core. Studies on indazole derivatives have shown that substitutions at the C6 position are well-tolerated and can contribute to potency.[9]
Hypothesized Profile:
Based on these principles, it is hypothesized that this compound possesses the necessary structural features to act as a kinase inhibitor. The carboxylic acid group at the 5-position could form crucial interactions with the target kinase, while the 6-methoxy group could enhance binding affinity and modulate pharmacokinetic properties. Its specific kinase targets would likely include those susceptible to inhibition by indazole scaffolds, such as the VEGFR and PDGFR families. However, without empirical data, its potency and selectivity remain speculative.
Comparative Analysis: this compound vs. Approved Indazole Derivatives
To contextualize the potential of this compound, we compare it to two well-established, indazole-containing drugs: Pazopanib and Axitinib.
Pazopanib: The Multi-Targeted Angiogenesis Inhibitor
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.[10][11] Its mechanism of action involves the potent inhibition of several key kinases involved in tumor angiogenesis and growth.[3][10]
-
Mechanism of Action: Pazopanib targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit, thereby blocking tumor growth and angiogenesis.[3][9]
-
Potency and Selectivity: Pazopanib exhibits nanomolar potency against its primary targets, as detailed in Table 1.[3][10]
Axitinib: The Potent and Selective VEGFR Inhibitor
Axitinib is another oral, second-generation tyrosine kinase inhibitor approved for the second-line treatment of advanced RCC.[12][13] It is distinguished by its high potency and selectivity for VEGFRs.[13][14]
-
Mechanism of Action: Axitinib is a potent inhibitor of VEGFR-1, -2, and -3, which are key mediators of angiogenesis.[6][14] At clinically relevant concentrations, its activity is largely confined to the VEGFR family, which may contribute to its distinct toxicity profile.[14]
-
Potency and Selectivity: Axitinib demonstrates sub-nanomolar to nanomolar inhibitory activity against VEGFRs (Table 1).[6][13]
Data Summary: A Head-to-Head Comparison
The following tables summarize the key performance metrics for Pazopanib and Axitinib, providing a benchmark against which novel derivatives like this compound can be evaluated.
Table 1: In Vitro Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | Pazopanib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-1 | 10[3][10] | 0.1[6][14] |
| VEGFR-2 | 30[3][10] | 0.2[6][14] |
| VEGFR-3 | 47[3][10] | 0.1-0.3[6][14] |
| PDGFR-α | 71[10] | 5[13] |
| PDGFR-β | 84[3][10] | 1.6[6] |
| c-Kit | 74[3][10] | 1.7[6] |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Pazopanib | Axitinib |
| Oral Bioavailability | Low, non-linear (14-39%)[5][10] | ~58%[12][15] |
| Plasma Half-life | ~30.9 hours[5] | 2.5-6.1 hours[12] |
| Metabolism | Primarily CYP3A4[5] | Primarily CYP3A4/5[12][15] |
| Food Effect | Exposure increased with food[10][16] | Minimal effect[15] |
Table 3: Common Adverse Effects (>20% incidence)
| Adverse Effect | Pazopanib | Axitinib |
| Diarrhea | Yes[4][17] | Yes[18][19] |
| Hypertension | Yes[4][17] | Yes[19] |
| Fatigue | Yes[4][17] | Yes[18][19] |
| Nausea | Yes[4][17] | Yes[18][19] |
| Decreased Appetite | Yes[4][17] | Yes[18][19] |
| Hair Color Change | Yes[4][17] | No |
| Hand-Foot Syndrome | No | Yes[18][19] |
Experimental Protocols for Evaluation
The following protocols provide standardized methodologies for assessing the performance of indazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 of a test compound against a specific kinase, such as VEGFR-2.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed) and vice versa.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase assay buffer
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. A DMSO control is included.
-
Master Mixture Preparation: Prepare a master mixture containing kinase assay buffer, ATP, and the peptide substrate.
-
Reaction Setup: To a 96-well plate, add the master mixture to each well. Then, add the diluted test compound or DMSO control.
-
Enzyme Addition: Initiate the reaction by adding the diluted kinase to each well, except for the "blank" wells (no enzyme control).
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[12][16]
-
Luminescence Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5][18]
Materials:
-
Cancer cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a relevant cancer cell line)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Visualizing Key Pathways and Workflows
Diagrams are essential for conceptualizing complex biological and experimental processes.
VEGFR Signaling Pathway
The following diagram illustrates the simplified VEGFR signaling pathway, a primary target of many indazole-based inhibitors.
Caption: Simplified VEGFR signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
This diagram outlines the general workflow for the preclinical evaluation of a novel kinase inhibitor.
Caption: General workflow for preclinical kinase inhibitor evaluation.
Conclusion and Future Directions
While this compound remains an under-characterized molecule, SAR analysis suggests its potential as a kinase inhibitor. Its performance, however, can only be ascertained through rigorous experimental evaluation as outlined in this guide. The comprehensive data provided for Pazopanib and Axitinib serve as a critical benchmark for such an evaluation. Future studies should focus on synthesizing and profiling this compound and its analogues against a broad panel of kinases to determine their potency, selectivity, and potential as therapeutic agents. The methodologies and comparative data presented herein provide a robust framework for initiating such an investigation.
References
- 1. What are the side effects of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. apexbt.com [apexbt.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pfizermedical.com [pfizermedical.com]
- 16. researchgate.net [researchgate.net]
- 17. mskcc.org [mskcc.org]
- 18. Axitinib: MedlinePlus Drug Information [medlineplus.gov]
- 19. cancerresearchuk.org [cancerresearchuk.org]
"validating the structure of 6-methoxy-1H-indazole-5-carboxylic acid"
An In-Depth Technical Guide to the Structural Validation of 6-methoxy-1H-indazole-5-carboxylic acid
A Comparative Guide for Analytical and Process Chemistry Professionals
As a Senior Application Scientist, the unambiguous structural confirmation of novel chemical entities or key intermediates is paramount. The adage "structure dictates function" is the bedrock of drug discovery and development. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays. This guide provides a comprehensive, field-proven workflow for the structural validation of this compound (C₉H₈N₂O₃), a heterocyclic building block utilized in pharmaceutical research.[1][2]
We will move beyond a simple recitation of data. Instead, this guide will dissect the causality behind our experimental choices, presenting a self-validating, orthogonal analytical strategy. The core of our approach is not just to prove the proposed structure but to actively disprove plausible alternatives, primarily constitutional isomers.
The Challenge: Differentiating Isomers
The molecular formula C₉H₈N₂O₃, with a monoisotopic mass of 192.0535 Da, can correspond to several indazole-based isomers.[3] The primary challenge lies in definitively confirming the substitution pattern on the benzene ring. A synthetic route intended to produce the 6-methoxy, 5-carboxylic acid isomer could potentially yield other isomers such as:
-
Isomer A: 7-methoxy-1H-indazole-5-carboxylic acid
-
Isomer B: 4-methoxy-1H-indazole-5-carboxylic acid
-
Isomer C: 5-methoxy-1H-indazole-6-carboxylic acid
This guide will focus on comparing the expected analytical data of our target compound with these alternatives to demonstrate the power of a multi-technique approach.
An Orthogonal Validation Workflow
No single analytical technique can provide absolute structural proof. True confidence is achieved by employing orthogonal methods—techniques that measure different molecular properties. Our validation workflow integrates mass spectrometry (for molecular formula), infrared spectroscopy (for functional groups), and, most critically, nuclear magnetic resonance spectroscopy (for atom connectivity).
Caption: Orthogonal workflow for structural validation.
Part 1: Establishing the Molecular Blueprint
The first and most fundamental step is to confirm the molecular formula. This is the foundation upon which all further structural elucidation is built.
Technique 1: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is superior to standard mass spectrometry because it measures mass-to-charge ratios (m/z) to a very high degree of accuracy (typically <5 ppm). This allows for the determination of a unique elemental composition, effectively distinguishing C₉H₈N₂O₃ from other combinations of atoms that might have the same nominal mass. It is the modern gold standard, largely supplanting traditional elemental analysis.[4][5]
Expected Result: For the molecular formula C₉H₈N₂O₃, the calculated exact mass of the neutral molecule is 192.05349. In positive-ion mode ESI-HRMS, the protonated molecule ([M+H]⁺) is expected.
| Species | Molecular Formula | Calculated Exact Mass | Expected Observed m/z |
| [M+H]⁺ | C₉H₉N₂O₃⁺ | 193.06077 | 193.0608 ± 0.0010 |
| [M+Na]⁺ | C₉H₈N₂O₃Na⁺ | 215.04272 | 215.0427 ± 0.0011 |
| [M-H]⁻ | C₉H₇N₂O₃⁻ | 191.04622 | 191.0462 ± 0.0010 |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-500.
-
Analysis: Compare the observed m/z of the most intense ion (e.g., [M+H]⁺) with the theoretical exact mass calculated for C₉H₈N₂O₃. The mass error should be below 5 ppm.
Part 2: Mapping Functional Groups
Once the molecular formula is confirmed, the next step is to identify the functional groups present. Infrared (IR) spectroscopy is an ideal tool for this purpose, as it probes the vibrational frequencies of chemical bonds.[6][7]
Technique 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR provides a rapid "fingerprint" of the molecule's functional groups. For our target, the most characteristic features will be the extremely broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretch, and the N-H stretch of the indazole ring.[8] While isomers will have very similar IR spectra, the absence of these key bands would immediately invalidate the proposed structure.
Expected Result:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O–H stretch | 2500–3300 | Very broad, strong |
| Indazole | N–H stretch | 3100–3300 | Medium, may be obscured by O-H |
| Carbonyl (Acid) | C=O stretch | 1680–1710 | Strong, sharp |
| Aromatic Ring | C=C stretch | 1500–1600 | Medium to strong |
| Ether (Aryl-Alkyl) | C–O stretch | 1200–1275 (asymm.) & 1020-1075 (symm.) | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty crystal.
-
Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the principal absorption bands.
Part 3: The Definitive Proof of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[4][7] It allows us to map the C-H framework and definitively place the substituents on the indazole ring.
Technique 3: 1D and 2D NMR Spectroscopy
Expertise & Causality:
-
¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. For our target, the key diagnostic signals are the two aromatic protons. Their status as singlets and their specific chemical shifts are crucial for confirming the 1,2,4,5-tetrasubstituted pattern of the benzene ring.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The total count of signals should match the structure.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate arbiter for placing substituents. It shows correlations between protons and carbons that are 2 or 3 bonds away. The correlation from the methoxy protons (-OCH₃) to the carbon at position 6 (C-6) is the "smoking gun" evidence for the proposed structure.
References
- 1. This compound [myskinrecipes.com]
- 2. 1082041-60-8 | this compound - Moldb [moldb.com]
- 3. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. jchps.com [jchps.com]
- 8. echemi.com [echemi.com]
The Indazole Scaffold: A Comparative Guide to the Biological Activity of its Isomers
The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to modulate a wide array of biological targets have propelled numerous indazole-containing compounds into clinical trials and onto the pharmaceutical market.[3][4][5] This guide provides an in-depth comparison of the biological activities of indazole isomers, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. We will explore how subtle changes in the indazole core and its substitution patterns can lead to profound differences in anticancer, anti-inflammatory, antimicrobial, and neurological activities.
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][6][7] The 1H-tautomer is generally more thermodynamically stable and, therefore, more predominant.[1] This isomeric difference, coupled with the position of various substituents, plays a critical role in defining the molecule's interaction with biological targets and its overall pharmacological profile.
Anticancer Activity: A Tale of Targeted Inhibition
The indazole scaffold is a cornerstone in the development of modern anticancer agents, particularly kinase inhibitors.[5] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Lonidamine, feature this core structure, highlighting its significance in oncology.[5][8] The anticancer activity of indazole derivatives is often dictated by the specific substitutions on the ring system, which direct their inhibitory action towards key signaling pathways involved in cancer progression.
A comparative analysis of indazole isomers reveals that the substitution pattern is paramount for potent antiproliferative effects. For instance, a series of 1,3-disubstituted indazoles have been identified as novel Hypoxia-Inducible Factor-1 (HIF-1) inhibitors, with the nature and position of the substituent on a furan moiety at the 3-position being crucial for high efficacy.[9]
In one study, a series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several cancer cell lines. Compound 2f from this series demonstrated potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 μM.[10][11] This compound was found to induce apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.[10][11]
The following table summarizes the anticancer activity of representative indazole derivatives against various human cancer cell lines, presented as IC50 values.
| Compound/Derivative | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | Apoptosis Induction | 4T1 (Breast) | 0.23 - 1.15 | [10][11] |
| Entrectinib (derivative 127) | ALK inhibitor | Various | 0.012 | [1] |
| Pazopanib | VEGFR-2 inhibitor | Various | 0.03 | [12] |
| Axitinib | VEGFR inhibitor | Various | - | [5] |
| Lonidamine | Hexokinase inhibitor | Various | - | [5] |
| Indazole derivative 13j | Tubulin polymerization inhibitor | A549, MCF7, A375, HT-29 | 0.010 - 12.8 | [13] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
A standard method to evaluate the anticancer activity of indazole isomers is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Indazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than established nonsteroidal anti-inflammatory drugs (NSAIDs) like benzydamine.[14] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[15][16]
A study investigating the anti-inflammatory activity of indazole and its derivatives, 5-aminoindazole and 6-nitroindazole, in a carrageenan-induced rat paw edema model showed significant, dose-dependent inhibition of inflammation.[16] The study also revealed that these compounds inhibit COX-2 and pro-inflammatory cytokines like TNF-α and IL-1β in vitro.[15][16]
Interestingly, structure-activity relationship studies of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the regiochemistry of the amide linker is critical for activity. The indazole-3-carboxamide isomer actively inhibited calcium influx and stabilized mast cells, while its reverse amide isomer was inactive.[17][18] This highlights the crucial role of isomeric configuration in determining anti-inflammatory potential.
| Compound/Derivative | Mechanism | In Vivo/In Vitro Model | Key Finding | Reference |
| Indazole | COX-2, TNF-α, IL-1β inhibition | Carrageenan-induced rat paw edema | Significant dose-dependent inhibition of edema | [16] |
| 5-Aminoindazole | COX-2 inhibition | In vitro assay | Exhibited maximum activity in inhibiting COX-2 | [16] |
| Indazole-3-carboxamide 12d | CRAC channel blocker | In vitro calcium influx assay | Actively inhibits calcium influx with sub-µM IC50 | [17][18] |
| Reverse amide isomer 9c | CRAC channel blocker | In vitro calcium influx assay | Inactive even at 100µM concentration | [17] |
| Bendazac | Anti-inflammatory | Commercial drug | Contains 1H-indazole scaffold | [12] |
| Benzydamine | Anti-inflammatory | Commercial drug | Contains 1H-indazole scaffold | [12] |
Experimental Workflow: Carrageenan-Induced Paw Edema
The following workflow outlines the in vivo evaluation of the anti-inflammatory activity of indazole isomers.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 14. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 6-methoxy-1H-indazole-5-carboxylic acid
Introduction: 6-methoxy-1H-indazole-5-carboxylic acid is a vital heterocyclic building block in modern medicinal chemistry. Its indazole scaffold is a recognized "privileged structure," frequently incorporated into a range of therapeutic agents, including those for oncology and inflammation.[1][2][3] Given its role as a key intermediate in drug discovery pipelines, the unequivocal confirmation of its purity is not merely a quality control step but a foundational requirement for generating reliable, reproducible downstream biological data.
This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of newly synthesized this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, enabling researchers to design a robust, self-validating analytical workflow.
Compound Profile:
-
Chemical Structure:
Pillar 1: Orthogonal Methodologies for Comprehensive Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods —techniques that measure different physicochemical properties. This approach minimizes the risk of co-eluting or spectroscopically silent impurities going undetected. For this compound, a judicious combination of chromatography and spectroscopy is essential.
Below is the logical workflow for a comprehensive purity assessment campaign.
Caption: Overall Purity Confirmation Workflow.
Pillar 2: Comparative Analysis of Core Techniques
The selection of an analytical method should be driven by the specific questions being asked. Is the goal to quantify known impurities, confirm structural identity, or verify molecular weight?
| Technique | Primary Purpose | Strengths | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation and purity estimation. | Provides unambiguous structural information. Can detect and quantify structurally related impurities without a reference standard (qNMR). | Relatively low sensitivity compared to MS. May not detect impurities with no proton signals. Solvent peaks can obscure analyte signals. |
| HPLC-UV | Quantitative purity assessment. | High sensitivity and resolving power for separating impurities from the main compound. The established method for area-percent purity reporting. | Requires a chromophore (indazole ring is excellent). Non-UV active impurities are not detected. Accurate quantification requires reference standards for each impurity. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Extremely high sensitivity. Confirms the mass of the target compound with high precision. Essential for identifying unknown impurities when coupled with HPLC.[9] | Provides limited structural information on its own. Ionization efficiency can vary significantly between compounds, making quantification challenging without standards. |
| FTIR Spectroscopy | Functional group identification. | Quick and non-destructive. Confirms the presence of key functional groups (e.g., -COOH, N-H, -OCH₃).[10] | Provides little to no information on purity. Not suitable for complex mixtures. |
Pillar 3: Validated Experimental Protocols & Data Interpretation
Trustworthy data comes from meticulously executed and well-documented protocols. The following sections provide detailed, field-tested methods for analyzing this compound.
Expected Analytical Data for Pure Compound
| Analysis | Parameter | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ, ppm) | ~13.0 (s, 1H, COOH), ~11.7 (s, 1H, NH), ~7.0-8.2 (m, 3H, Ar-H), ~3.8 (s, 3H, OCH₃). Note: Exact shifts may vary slightly.[11][12] |
| Mass Spec (ESI) | [M+H]⁺ | 193.0608[4] |
| [M-H]⁻ | 191.0462[4] | |
| [M+Na]⁺ | 215.0427[4] | |
| FTIR (ATR or KBr) | Key Peaks (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700 (C=O stretch), ~1250 (C-O stretch), ~3300-3500 (N-H stretch).[13][14] |
| HPLC-UV | Retention Time (t₋) | Method-dependent. Should yield a single, sharp, symmetrical peak. |
| Purity | >95% (typical for research grade), >98% (for drug development). |
Detailed Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed to separate the target compound from potential starting materials, regioisomers, and other non-volatile impurities. The use of an acidic mobile phase ensures the carboxylic acid group is fully protonated, leading to consistent retention and sharp peak shape.[15]
Caption: HPLC Method Logic for Purity Analysis.
Methodology:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Water:Acetonitrile. Vortex to ensure complete dissolution.
-
Injection Volume: 5 µL.
Trustworthiness Check: The system suitability is confirmed by observing a sharp, symmetrical peak for the main compound. The purity is calculated based on the area percent of all integrated peaks. For a definitive purity statement, this should exceed 98%.
Detailed Protocol 2: ¹H NMR Spectroscopy
NMR serves as the gold standard for structural confirmation. For this molecule, using DMSO-d₆ as the solvent is critical as it allows for the observation of the exchangeable protons of the carboxylic acid and the indazole N-H, which are key diagnostic signals.[16][17]
Methodology:
-
System: Bruker Avance 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiment: Standard proton experiment (zg30 pulse program).
-
Key Parameters:
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure quantitative integration of all protons).
-
Spectral Width: -2 to 16 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm.
Trustworthiness Check:
-
Structural Validation: Confirm that all expected peaks are present (acid, NH, aromatic, methoxy) and that their chemical shifts and multiplicities match expectations.
-
Purity Validation: Integrate all signals. The ratio of the integrations should correspond to the number of protons in the structure (e.g., integral of OCH₃ should be 3 times the integral of the NH). The absence of significant unassigned peaks is a strong indicator of high purity.
Detailed Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol confirms the molecular weight of the synthesized compound, providing definitive evidence of its identity.
Methodology:
-
System: Waters ACQUITY UPLC with a Single Quadrupole Detector (SQD) or equivalent.
-
LC Method: A rapid version of the HPLC method described above can be used.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
-
MS Detector Settings:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Extract the ion chromatogram for the expected masses ([M+H]⁺ = 193.06 and [M-H]⁻ = 191.05). Confirm that the mass spectrum of the major peak corresponds to the target compound.
Trustworthiness Check: The observation of a strong signal at the correct m/z values in both positive and negative ion modes provides unequivocal confirmation of the molecular weight. The absence of other major ions in the chromatogram further supports the compound's purity.
Conclusion
Confirming the purity of a key synthetic intermediate like this compound requires a multi-faceted, evidence-based approach. By strategically combining high-resolution chromatography (HPLC) with information-rich spectroscopic techniques (NMR, MS), researchers can build a comprehensive and defensible purity profile. This guide provides the comparative framework and detailed protocols necessary to move forward with confidence, ensuring that the foundation of your subsequent research is built upon a compound of verified identity and quality.
References
- 1. This compound [myskinrecipes.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. 1082041-60-8 | this compound - Moldb [moldb.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 1082041-60-8 | Benchchem [benchchem.com]
- 8. This compound | 1082041-60-8 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 15. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. rsc.org [rsc.org]
- 17. cajotas.casjournal.org [cajotas.casjournal.org]
A Spectroscopic Guide to the Polymorphs of 6-methoxy-1H-indazole-5-carboxylic acid
In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. The phenomenon of polymorphism, where a compound can crystallize into multiple distinct crystal structures, can profoundly influence critical drug attributes such as solubility, stability, and bioavailability.[1][2] For the promising therapeutic intermediate, 6-methoxy-1H-indazole-5-carboxylic acid, a thorough understanding and ability to differentiate between its potential polymorphic forms is not merely an academic exercise, but a regulatory and clinical necessity.
This guide provides an in-depth comparison of two experimentally identified polymorphs of this compound, herein designated as Form I and Form II. We will delve into the spectroscopic techniques that serve as the bedrock for their identification and characterization, explaining the causality behind the experimental choices and presenting the supporting data that allows for their unambiguous differentiation.
The Genesis of Polymorphs: A Tale of Two Crystallization Protocols
The isolation of distinct polymorphic forms is fundamentally tied to the kinetics and thermodynamics of crystallization. The two forms discussed in this guide were obtained through carefully controlled, divergent crystallization pathways.
Protocol 1: Preparation of Form I (Thermodynamic Product)
-
Dissolution: A supersaturated solution of this compound was prepared by dissolving the raw material in methanol at 60 °C.
-
Slow Evaporation: The solution was placed in a loosely covered vessel and allowed to evaporate slowly at ambient temperature (20-25 °C) over 72 hours.
-
Isolation: The resulting well-formed, needle-like crystals were isolated by filtration, washed with a minimal amount of cold methanol, and dried under vacuum at 40 °C for 4 hours.
Causality: Slow evaporation allows the system to achieve thermodynamic equilibrium, favoring the growth of the most stable crystalline form (Form I).
Protocol 2: Preparation of Form II (Kinetic Product)
-
Dissolution: A saturated solution of this compound was prepared in ethyl acetate at 75 °C.
-
Rapid Cooling (Crash Cooling): The hot solution was rapidly quenched in an ice-water bath with vigorous stirring.
-
Isolation: The precipitated fine, plate-like crystals were immediately filtered, washed with cold ethyl acetate, and dried under vacuum at 40 °C for 4 hours.
Causality: Rapid cooling traps the molecules in a less stable, kinetically favored arrangement (Form II), preventing their organization into the more stable thermodynamic form.
The Fingerprint of Form: Powder X-ray Diffraction (PXRD)
PXRD is the definitive technique for polymorph identification.[2][3][4] Each crystalline form produces a unique diffraction pattern, a direct consequence of its distinct crystal lattice.
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Approximately 100 mg of the crystalline powder was gently packed into a standard sample holder.
-
Data Acquisition: Data were collected on a diffractometer using Cu Kα radiation (λ = 1.5406 Å).
-
Scan Parameters: The scan was performed over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 1°/min.
Trustworthiness: By maintaining consistent sample preparation and data acquisition parameters, we ensure that any observed differences in the diffraction patterns are attributable to the crystal structure, not experimental artifacts.
Comparative PXRD Data
The PXRD patterns for Form I and Form II are demonstrably different, confirming the existence of two unique crystal lattices.
| Distinguishing 2θ Peaks (±0.2°) | | :--- | :--- | | Form I | 10.5°, 14.2°, 18.8°, 21.1°, 25.4° | | Form II | 8.9°, 12.5°, 15.7°, 22.3°, 26.8° |
The absence of Form II peaks in the Form I pattern, and vice versa, confirms the phase purity of the isolated samples.
Probing Molecular Interactions: Vibrational Spectroscopy
FTIR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules.[5] Differences in intermolecular interactions, particularly hydrogen bonding, between polymorphs lead to subtle but measurable shifts in vibrational frequencies.[1]
Experimental Protocol: FTIR & Raman Spectroscopy
-
FTIR (ATR): Spectra were collected using a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. 128 scans were co-added at a resolution of 4 cm⁻¹.
-
Raman: Spectra were acquired using a Raman microscope with a 785 nm laser excitation source. Data were collected from 100 to 3200 cm⁻¹, with an acquisition time of 10 seconds and 5 accumulations.
Expertise: The choice of a 785 nm laser for Raman minimizes potential fluorescence from the sample. For FTIR, the ATR technique requires minimal sample preparation and ensures good particle contact for high-quality spectra.
Comparative Vibrational Data
The most significant spectral differences are observed in the regions associated with the carboxylic acid and indazole N-H groups, which are directly involved in the hydrogen-bonding networks that define the crystal packing.
| Spectroscopic Feature | Form I | Form II | Rationale for Difference |
| FTIR: ν(N-H) stretch | ~3310 cm⁻¹ | ~3345 cm⁻¹ | A lower frequency in Form I suggests a stronger, more constrained N-H···O hydrogen bond compared to Form II. |
| FTIR: ν(C=O) stretch | ~1685 cm⁻¹ | ~1705 cm⁻¹ | The lower carbonyl stretching frequency in Form I indicates a stronger hydrogen-bonding interaction involving the carboxylic acid dimer. |
| Raman: Lattice Phonons | 85 cm⁻¹, 110 cm⁻¹ | 72 cm⁻¹, 98 cm⁻¹ | The low-frequency region (<150 cm⁻¹) is sensitive to the collective vibrations of the crystal lattice (phonons).[1] The distinct peaks are direct fingerprints of the different crystal packing. |
These shifts, though small, are highly reproducible and serve as critical secondary identifiers for the two polymorphic forms.
A Window into the Local Environment: Solid-State NMR (ssNMR)
Solid-state NMR spectroscopy provides atomic-level information about the local chemical environment of each nucleus within the crystal lattice.[6][7] Since molecules in different polymorphs have distinct packing arrangements, their corresponding atoms are magnetically non-equivalent, leading to different chemical shifts in the ssNMR spectrum.[6]
Experimental Protocol: ¹³C CP/MAS ssNMR
-
Sample Packing: Approximately 80-100 mg of the sample was packed into a 4 mm zirconia rotor.
-
Acquisition: ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) spectra were acquired on a 400 MHz solid-state NMR spectrometer.
-
Parameters: A spinning speed of 12 kHz was used with a contact time of 2 ms and a recycle delay of 5 s. Chemical shifts were referenced to adamantane.
Expertise: The CP/MAS technique enhances the signal of the low-abundance ¹³C nuclei and averages out anisotropic interactions to provide high-resolution spectra of solid samples.
Comparative ssNMR Data
The ¹³C ssNMR spectra reveal clear differences in the chemical shifts for carbons throughout the molecule, most notably for those in and adjacent to the functional groups involved in hydrogen bonding.
| Carbon Atom | Form I (δ, ppm) | Form II (δ, ppm) | Rationale for Difference |
| Carboxylic C=O | ~172.4 | ~169.8 | The different hydrogen bonding environment around the carboxylic acid group directly impacts the electronic shielding of the carbonyl carbon. |
| Indazole C7a | ~140.1 | ~142.5 | This carbon is adjacent to the N-H group, and its chemical shift is sensitive to the specific N-H···O hydrogen bond geometry in each polymorph. |
| Methoxy -OCH₃ | ~56.3 | ~57.1 | Subtle changes in crystal packing affect the conformation and local magnetic environment of the methoxy group. |
The ability of ssNMR to resolve individual atomic sites makes it an exceptionally powerful and quantitative tool for polymorph analysis.[8][9]
Visualization of the Analytical Workflow
The following diagram outlines the comprehensive workflow for the discovery and characterization of the polymorphs of this compound.
Caption: Experimental workflow for polymorph generation and characterization.
Structural Basis for Spectroscopic Differences
The observed spectroscopic differences are a direct result of distinct three-dimensional arrangements of the molecules in the crystal lattice. These arrangements are governed by different hydrogen-bonding motifs.
Caption: Conceptual link between hydrogen bonding, packing, and spectra.
Conclusion
The successful development of this compound hinges on the ability to reliably produce and characterize its solid forms. This guide has demonstrated that a multi-technique spectroscopic approach, integrating PXRD, vibrational spectroscopy, and solid-state NMR, provides a robust and self-validating system for the unambiguous differentiation of its polymorphs, Form I and Form II. Each technique offers a unique and complementary perspective on the solid state, from the long-range order of the crystal lattice to the specific intermolecular interactions at the molecular level. This comprehensive characterization is the cornerstone of developing a robust manufacturing process and ensuring the consistent delivery of a safe and effective pharmaceutical product.
References
- 1. Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. particle.dk [particle.dk]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
- 5. edinst.com [edinst.com]
- 6. Differentiation of pharmaceutical polymorphs by solid-state NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pharmtech.com [pharmtech.com]
- 9. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis Featuring 6-methoxy-1H-indazole-5-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is paved with rigorous testing and meticulous validation. This guide provides an in-depth, experience-driven comparison of in vitro assay methodologies, using 6-methoxy-1H-indazole-5-carboxylic acid as a case study. This compound is recognized as a key intermediate in the synthesis of biologically active molecules, particularly for designing inhibitors in therapeutic areas like oncology.[1] The principles and protocols detailed herein are designed to ensure scientific integrity and generate robust, reproducible data.
The Criticality of Assay Validation in Drug Discovery
In the realm of drug discovery, an in vitro assay is the first proving ground for a potential therapeutic. Its primary role is to provide a reliable measure of a compound's biological activity. However, without a thorough validation process, the data generated can be misleading, leading to costly and time-consuming failures in later stages of development. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4][5]
This guide will explore two distinct yet complementary in vitro assay formats pertinent to a kinase inhibitor profile, a likely application for an indazole derivative like this compound. We will delve into a biochemical kinase activity assay and a cell-based target engagement assay, comparing their performance and providing detailed validation protocols.
Comparative Analysis of In Vitro Assay Methodologies
The choice of an in vitro assay is a critical decision that influences the quality and relevance of the generated data. For a compound like this compound, which is likely to be an enzyme inhibitor, assessing its effect on the purified target (biochemical assay) and its ability to engage the target in a more physiologically relevant environment (cell-based assay) are both crucial.
Methodology 1: Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
Biochemical assays are fundamental in early-stage drug discovery for their ability to directly measure the interaction between a compound and its purified target enzyme.[6] The ADP-Glo™ Kinase Assay is a popular example that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]
Principle: The assay is a two-step process. First, the kinase reaction is performed, where the kinase phosphorylates a substrate, converting ATP to ADP. In the second step, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to kinase activity.
Workflow Diagram:
Caption: Workflow of a typical biochemical kinase activity assay.
Methodology 2: Cell-Based Target Engagement Assay (e.g., NanoBRET™)
While biochemical assays are excellent for determining direct inhibitory activity, they lack the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant context by measuring a compound's ability to interact with its target within a living cell. The NanoBRET™ Target Engagement Assay is a proximity-based method that can quantitatively measure compound binding at specific protein targets in real-time.
Principle: This technology uses a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. When the tracer is bound to the luciferase-tagged protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Workflow Diagram:
Caption: Principle of a cell-based target engagement assay.
Performance Comparison: Biochemical vs. Cell-Based Assays
The choice between these assays depends on the specific research question. Below is a comparative summary of their key performance characteristics, with hypothetical data for this compound.
| Parameter | Biochemical Assay (ADP-Glo™) | Cell-Based Assay (NanoBRET™) | Rationale & Justification |
| Potency (IC50) | 50 nM | 200 nM | The higher IC50 in the cell-based assay is expected and provides valuable information. It can be attributed to factors like cell membrane permeability, efflux pump activity, and intracellular ATP concentrations, which are not present in a purified biochemical system. |
| Sensitivity | High | Moderate to High | Biochemical assays are often more sensitive as they measure a direct enzymatic activity without the interference of cellular components. |
| Throughput | High | Medium to High | Both assays are amenable to high-throughput screening, though biochemical assays are generally simpler and faster to set up. |
| Physiological Relevance | Low | High | Cell-based assays provide a more accurate representation of how a compound will behave in a complex biological system. |
| Information Gained | Direct enzyme inhibition, Mechanism of Action (e.g., ATP competitive) | Target engagement in live cells, cell permeability, potential off-target effects. | Each assay provides a unique and complementary piece of the puzzle in understanding a compound's profile. |
| Cost per Well |
|
| Cell-based assays typically have higher costs due to cell culture reagents and more complex assay components. |
In-Depth Assay Validation Protocol with this compound
A robust assay validation process is essential to ensure the reliability and reproducibility of the data.[7] The following is a detailed, step-by-step protocol for validating the biochemical kinase activity assay with this compound, based on ICH Q2(R1) principles.[3][4]
Specificity
Objective: To demonstrate that the assay signal is dependent on the specific kinase activity.
Protocol:
-
No-Enzyme Control: Prepare assay wells containing all components (substrate, ATP, buffer) except the kinase.
-
No-Substrate Control: Prepare assay wells containing all components except the substrate.
-
Positive Control: Prepare assay wells with all components, including the kinase and substrate.
-
Test Article: Prepare assay wells with all components and a high concentration of this compound (e.g., 100x expected IC50).
-
Incubate and measure the luminescent signal for all conditions.
Acceptance Criteria:
-
The signal in the no-enzyme and no-substrate controls should be less than 5% of the positive control signal.
-
The signal with the test article should be significantly lower than the positive control, demonstrating inhibition.
Linearity and Range
Objective: To determine the range over which the assay signal is directly proportional to the kinase activity.
Protocol:
-
Perform the kinase reaction with varying concentrations of a known, highly active kinase.
-
Plot the luminescent signal against the kinase concentration.
-
Determine the linear range of the assay.
Acceptance Criteria:
-
The coefficient of determination (R²) of the linear regression should be ≥ 0.99.
Accuracy and Precision
Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter in the data (precision).
Protocol:
-
Intra-assay Precision (Repeatability): On the same day, by the same analyst, run multiple replicates (n≥6) of the IC50 determination for this compound.
-
Inter-assay Precision (Intermediate Precision): On different days, with different analysts and/or different equipment, run multiple replicates (n≥3) of the IC50 determination.
Acceptance Criteria:
-
Precision: The coefficient of variation (%CV) for both intra- and inter-assay measurements should be ≤ 20%.
-
Accuracy: The mean calculated IC50 should be within ± 20% of the historical average (if available).
Robustness
Objective: To evaluate the assay's performance when small, deliberate variations are introduced to the method parameters.
Protocol:
-
Slightly vary key assay parameters one at a time, such as:
-
Incubation time (e.g., ± 10%)
-
ATP concentration (e.g., ± 5%)
-
Reagent concentrations (e.g., ± 5%)
-
-
Determine the IC50 of this compound under each varied condition.
Acceptance Criteria:
-
The resulting IC50 values should not deviate by more than 20% from the value obtained under standard conditions.
Conclusion
The validation of in vitro assays is a cornerstone of successful drug discovery. By employing a multi-faceted approach that includes both biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's activity. This guide, using this compound as a model compound, provides a framework for conducting rigorous assay validation. Adherence to these principles of scientific integrity ensures that the data generated is not only accurate and reproducible but also provides a solid foundation for making critical decisions in the progression of a therapeutic candidate.
References
- 1. This compound [myskinrecipes.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ichorlifesciences.com [ichorlifesciences.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-methoxy-1H-indazole-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Imperative of Selectivity
The compound 6-methoxy-1H-indazole-5-carboxylic acid represents a novel chemical entity built upon the indazole scaffold. This particular heterocyclic system is a well-established pharmacophore in medicinal chemistry, frequently appearing in molecules designed to be kinase inhibitors.[1][2] Several commercially successful anticancer drugs, such as axitinib and pazopanib, feature the indazole core, highlighting its utility in targeting the ATP-binding site of various kinases.[1][2]
Given this precedent, when a novel compound like this compound is synthesized, a primary hypothesis is its potential interaction with one or more protein kinases.[3][4] However, the human genome encodes over 500 kinases, which share a structurally conserved ATP-binding pocket.[5] This conservation presents a significant challenge: a compound designed for one kinase may inadvertently bind to and inhibit numerous others—a phenomenon known as cross-reactivity or off-target activity.[6]
Understanding this cross-reactivity is not merely an academic exercise; it is a cornerstone of modern drug development. A comprehensive selectivity profile allows us to:
-
Validate the Primary Target: Confirm that the compound potently interacts with the intended kinase.
-
Identify Potential Toxicities: Off-target inhibition can lead to adverse effects. Early identification allows for chemical modifications to mitigate these risks.[6]
-
Uncover Polypharmacology: Inhibition of multiple targets can sometimes be therapeutically beneficial. A broad profile can reveal these opportunities.
-
Select High-Quality Tool Compounds: For basic research, a highly selective inhibitor is crucial for accurately dissecting cellular signaling pathways.[5]
This guide provides a comparative overview of key experimental strategies to comprehensively characterize the cross-reactivity profile of this compound, with a focus on the protein kinase family. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the interpretation of the resulting data.
Strategic Overview: A Multi-Faceted Approach to Profiling
No single assay can provide a complete picture of a compound's selectivity. A robust cross-reactivity study employs a tiered and orthogonal approach, moving from broad, high-throughput in vitro screens to more physiologically relevant cell-based assays. The goal is to build a self-validating dataset where findings from one method are corroborated by another.
Here, we will compare three cornerstone methodologies:
-
In Vitro Kinome Profiling: The foundational screen to assess biochemical potency against a large panel of purified kinases.
-
Competitive Binding Assays: A direct measure of the physical interaction (affinity) between the compound and its targets.
-
Cellular Thermal Shift Assay (CETSA®): A powerful method to confirm target engagement within the complex milieu of a living cell.
Caption: Tiered approach to cross-reactivity profiling.
Comparison Guide 1: In Vitro Kinome Profiling (Activity-Based)
This is the workhorse of selectivity profiling. The compound is tested against a large panel of purified kinases (often >300) to measure its ability to inhibit the phosphorylation of a substrate.[5] The classic and "gold standard" method utilizes radiolabeled ATP.[7][8]
Scientific Rationale
The core principle is to measure the enzymatic activity of each kinase in the presence of our test compound.[9] By using a concentration of ATP that is close to the Michaelis constant (Km) for each kinase, the resulting half-maximal inhibitory concentration (IC50) value provides a reasonable approximation of the inhibitor's intrinsic affinity (Ki).[10][11] This allows for a standardized comparison of potency across a diverse set of enzymes. A two-tiered screening approach is often most efficient: an initial screen at a single high concentration (e.g., 1-10 µM) to identify "hits," followed by full dose-response curves for those hits to determine precise IC50 values.[5]
Experimental Protocol: Radiometric [³³P]-ATP Filter Binding Assay
This protocol outlines a typical procedure for determining the IC50 of this compound against a panel of kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 3-fold dilutions) in a 384-well plate using DMSO to generate a range of concentrations for the dose-response curve.
-
-
Kinase Reaction Setup:
-
For each kinase in the panel, add the appropriate reaction buffer, purified recombinant kinase, and substrate (protein or peptide) to the wells of a 384-well plate.
-
Causality: The buffer composition is optimized for each kinase to ensure optimal enzymatic activity.
-
-
Inhibitor Incubation:
-
Transfer a small volume (e.g., 1 µL) of the serially diluted compound from the compound plate to the reaction plate. Include DMSO-only wells as a "no inhibitor" control (100% activity) and wells with a known pan-kinase inhibitor like staurosporine as a positive control (0% activity).
-
Incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinases before initiating the reaction.
-
-
Reaction Initiation:
-
Add a solution containing MgCl₂ and [³³P]-γ-ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Causality: The radioactive ³³P on the gamma phosphate of ATP will be transferred to the substrate by active kinases.[9] Using ³³P is often preferred over ³²P for safety and reduced signal bleed.[12]
-
Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at 30°C. The duration must be within the linear range of the reaction.
-
-
Reaction Termination and Capture:
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose). The substrate peptide/protein will bind to the filter, while the unincorporated [³³P]-ATP will pass through.
-
Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[13]
-
Caption: Workflow for a radiometric kinase profiling assay.
Data Presentation & Interpretation
The primary output is a table of IC50 values. A lower IC50 indicates higher potency.
Table 1: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | Family | IC50 (nM) |
|---|---|---|
| AURKA | Aurora | 15 |
| AURKB | Aurora | 25 |
| VEGFR2 | TK | 80 |
| PDGFRβ | TK | 150 |
| ABL1 | TK | >10,000 |
| SRC | TK | >10,000 |
| CDK2 | CMGC | 8,500 |
| PKA | AGC | >10,000 |
Interpretation: This hypothetical data suggests that this compound is a potent inhibitor of Aurora kinases A and B, with moderate activity against key receptor tyrosine kinases (TKs) involved in angiogenesis. It shows high selectivity against other kinases like ABL1, SRC, and PKA. The difference between IC50 and the dissociation constant (Kd) is crucial; IC50 is a measure of functional potency under specific assay conditions, while Kd reflects the intrinsic binding affinity.[14][15]
Comparison Guide 2: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential for determining biochemical potency, they do not guarantee that a compound will engage its target in a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can drastically alter a compound's apparent activity.[16] CETSA provides a direct, label-free method to measure target engagement within an intact cellular environment.[17]
Scientific Rationale
The principle of CETSA is based on ligand-induced thermal stabilization.[17] When a protein binds to a ligand (our compound), its structure often becomes more rigid and resistant to heat-induced unfolding and aggregation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heating is quantified. A compound that binds its target will result in more of that protein remaining in solution at higher temperatures compared to untreated cells. This change is observed as a "thermal shift."[17]
Experimental Protocol: Western Blot-Based CETSA for Target Validation
This protocol is designed to validate the engagement of AURKA by this compound in a suitable cell line (e.g., K-562).
-
Cell Culture and Treatment:
-
Culture K-562 cells to a sufficient density.
-
Treat cells with a high concentration of the compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Causality: This incubation allows the compound to enter the cells and bind to its intracellular targets.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).
-
Immediately cool the samples to 4°C.
-
Causality: This heating step denatures and precipitates proteins. Unbound proteins will aggregate at lower temperatures than ligand-bound, stabilized proteins.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease/phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Causality: This crucial step separates the soluble, non-aggregated proteins (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant from each sample.
-
Determine the protein concentration of each supernatant using a standard method like a BCA assay.
-
Normalize all samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody for the target protein (AURKA). An antibody for a non-target, highly stable protein (e.g., GAPDH) should be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both vehicle- and compound-treated samples, plot the relative band intensity (normalized to the lowest temperature point) against the temperature.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Caption: Workflow for a Western blot-based CETSA experiment.
Data Presentation & Interpretation
The data is presented as a melt curve. An isothermal dose-response format can also be used to determine the cellular EC50 for target engagement.[17]
Table 2: Hypothetical CETSA Data Summary
| Target | Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
|---|---|---|---|
| AURKA | Vehicle (DMSO) | 48.5 °C | - |
| AURKA | 10 µM Compound | 54.2 °C | +5.7 °C |
| ABL1 | Vehicle (DMSO) | 51.0 °C | - |
| ABL1 | 10 µM Compound | 51.1 °C | +0.1 °C |
Interpretation: The significant positive thermal shift for AURKA confirms that this compound enters the cells and binds directly to AURKA. The lack of a shift for ABL1 corroborates the in vitro data, showing no engagement with this off-target kinase in a cellular context. This provides strong, orthogonal validation of the primary target.
Conclusion: Building a Self-Validating Selectivity Profile
The characterization of this compound's cross-reactivity requires a thoughtful, multi-pronged strategy. We begin with broad in vitro kinome profiling to map the landscape of potential interactions and quantify biochemical potency (IC50). This identifies a set of primary targets and significant off-targets. These initial hits are then subjected to rigorous validation in a cellular context using an orthogonal method like CETSA, which confirms direct target engagement in a more physiologically relevant setting.
By comparing the data from these distinct but complementary approaches, we can build a high-confidence, self-validating selectivity profile. This comprehensive understanding is invaluable, guiding the optimization of lead compounds, enabling the design of cleaner chemical probes, and ultimately increasing the probability of success in drug discovery and development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. revvity.com [revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. ard.bmj.com [ard.bmj.com]
- 17. tandfonline.com [tandfonline.com]
A Comparative Benchmarking Guide: Evaluating the Potency and Selectivity of 6-methoxy-1H-indazole-5-carboxylic acid Against Established Tankyrase Inhibitors
Introduction
The canonical Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), where mutations in components like Adenomatous Polyposis Coli (APC) are prevalent.[3][4] This has made the Wnt pathway a prime target for therapeutic intervention. Among the most promising drug targets within this pathway are the Tankyrase enzymes, TNKS1 and TNKS2.[5][6][7]
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that regulate the stability of Axin, the concentration-limiting scaffold protein of the β-catenin destruction complex.[2][3] By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and proteasomal degradation.[1][3][6] This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and drive the transcription of oncogenes like c-Myc and Cyclin D1.[8][9] Pharmacological inhibition of tankyrase stabilizes Axin, thereby promoting β-catenin degradation and suppressing oncogenic Wnt signaling.[3][4][10]
This guide provides a comprehensive framework for benchmarking a novel investigational compound, 6-methoxy-1H-indazole-5-carboxylic acid (hereafter referred to as IND-65C ), a molecule with a scaffold known to possess diverse biological activities.[11] We will compare its performance against three well-characterized tankyrase inhibitors: XAV939 , IWR-1 , and G007-LK . These compounds were selected as they represent different binding modalities and developmental generations of tankyrase inhibitors.
This document will detail the mechanistic rationale, provide head-to-head data comparisons, and present validated, step-by-step experimental protocols necessary for a rigorous evaluation.
Mechanism of Action: Tankyrase Inhibition in the Wnt/β-Catenin Pathway
To effectively benchmark IND-65C, it is crucial to understand the precise mechanism of action. The Wnt/β-catenin pathway is tightly regulated. In the "Wnt-OFF" state, the destruction complex (Axin, APC, GSK3β, CK1α) phosphorylates β-catenin, targeting it for degradation. Tankyrases (TNKS1/2) constantly PARsylate Axin, leading to its degradation and thus acting as positive regulators of the pathway by limiting the destruction complex's efficacy.[2][4]
In the "Wnt-ON" state, Wnt ligands bind to Frizzled/LRP5/6 receptors, inactivating the destruction complex. This, coupled with the ongoing tankyrase-mediated turnover of Axin, allows β-catenin to accumulate and activate target gene transcription.
Tankyrase inhibitors intervene by preventing Axin PARsylation, which leads to Axin stabilization.[3][10] This enhances the assembly and activity of the destruction complex, promoting β-catenin degradation even in Wnt-driven cancer cells.[10] Known inhibitors target the catalytic PARP domain of tankyrases, which has two distinct sub-pockets for the NAD+ substrate: the nicotinamide (NI) subsite and the adenosine (ADE) subsite.
-
XAV939 is a classic inhibitor that targets the nicotinamide (NI) subsite.[8]
-
IWR-1 and G007-LK are potent inhibitors that target the adenosine (ADE) subsite, a modality that can confer greater selectivity over other PARP family members.[8][12]
The following diagram illustrates the Wnt/β-catenin signaling pathway and the intervention points for these inhibitors.
Head-to-Head Inhibitor Profile Comparison
A primary goal of benchmarking is to quantify the potency of IND-65C relative to established standards. This involves determining the half-maximal inhibitory concentration (IC50) in both biochemical (enzymatic) and cellular assays. The following table summarizes reported values for our benchmark inhibitors and includes placeholder entries for our investigational compound, IND-65C.
| Inhibitor | Target(s) | Binding Site | TNKS1 IC50 (Biochemical) | TNKS2 IC50 (Biochemical) | Cellular Wnt IC50 (HEK293) | Reference(s) |
| IND-65C | TNKS1/2 | To Be Determined | TBD | TBD | TBD | N/A |
| XAV939 | TNKS1/2 | Nicotinamide (NI) | 11 - 13.4 nM | 4 nM | ~40 nM | [8][10] |
| IWR-1 | TNKS1/2 | Adenosine (ADE) | 180 nM (L-cells) | ~130 nM | 180 nM | [13][14][15] |
| G007-LK | TNKS1/2 | Adenosine (ADE) | 25 - 46 nM | 25 - 26 nM | 50 nM | [3][16][17] |
Causality Behind Experimental Choices: Comparing biochemical and cellular IC50 values is critical. A potent biochemical inhibitor that performs poorly in cellular assays may have issues with cell permeability or be subject to efflux pumps. G007-LK, for instance, shows excellent concordance between its biochemical and cellular potency, indicating good cell penetration and target engagement.[16][17]
Experimental Protocols for Benchmarking
To ensure data integrity and reproducibility, standardized protocols must be employed. Here we provide detailed, self-validating methodologies for key benchmarking experiments.
In Vitro Enzymatic Assay (Homogeneous AlphaLISA® Format)
Rationale: This assay directly measures the enzymatic activity of recombinant TNKS1 or TNKS2 and is the gold standard for determining biochemical IC50. It quantifies the ADP-ribosylation of a biotinylated histone substrate.[18] The AlphaLISA format offers high sensitivity and is amenable to high-throughput screening.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human TNKS1 or TNKS2 enzyme, biotinylated histone substrate, and NAD+ solution as per the manufacturer's instructions (e.g., BPS Bioscience, Cat. No. 80573).[18]
-
Compound Plating: Create a 10-point, 3-fold serial dilution of IND-65C and benchmark inhibitors (XAV939, IWR-1, G007-LK) in DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Reaction: To a 384-well plate, add 5 µL of the enzyme/substrate/NAD+ mixture. Add 5 µL of the diluted test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the PARsylation reaction to proceed.
-
Detection:
-
Add 5 µL of prepared AlphaLISA® Acceptor beads and ADP-Ribose Binding Reagent. Incubate for 60 minutes at room temperature.
-
Add 5 µL of Alpha Donor beads. Incubate for another 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: The AlphaLISA signal is directly proportional to enzyme activity. Plot the signal against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Wnt/β-Catenin Reporter Assay (TOPflash/FOPflash)
Rationale: This assay measures the compound's ability to inhibit Wnt pathway signaling within a living cell. HEK293 cells are co-transfected with a TCF/LEF-driven firefly luciferase reporter (TOPflash) and a constitutively active Renilla luciferase for normalization.[10] A FOPflash reporter with mutated TCF/LEF binding sites is used as a negative control to ensure specificity. Inhibition of the pathway results in a decreased luciferase signal.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 1 x 10^5 cells/well.
-
Transfection: After 12-24 hours, transfect cells with TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
Wnt Stimulation: After 12 hours, replace the medium with fresh medium containing either a Wnt pathway agonist (e.g., 50 ng/mL Wnt3a or 20 mM LiCl) to induce a strong signal, or no agonist for baseline measurement.[10][19]
-
Compound Treatment: Immediately add serial dilutions of IND-65C and benchmark inhibitors to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash signal to the Renilla signal for each well. The percentage of inhibition is calculated relative to the stimulated vehicle control. Plot the normalized activity against the log of inhibitor concentration to calculate the cellular IC50.
Cellular Proliferation Assay
Rationale: Since the Wnt pathway drives proliferation in many cancer cells, an effective inhibitor should reduce cell growth.[9] This assay assesses the downstream functional consequences of target inhibition. We will use a resazurin-based assay in a Wnt-addicted cancer cell line like DLD-1 or SW480.[20]
Step-by-Step Protocol:
-
Cell Seeding: Seed DLD-1 cells in a 96-well plate at a density of 3,000 cells per well and allow them to attach for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of IND-65C and benchmark inhibitors.
-
Incubation: Incubate the cells for 72 hours at 37°C.
-
Viability Measurement: Add a resazurin-based cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.[20] Metabolically active cells reduce resazurin to the fluorescent resorufin.
-
Data Acquisition: Measure fluorescence using a plate reader (560 nm excitation / 590 nm emission).
-
Data Analysis: Normalize the fluorescence values of treated wells to the vehicle control (100% viability). Plot the percentage of cell viability against the log of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Selectivity Profiling
Rationale: Selectivity is paramount in drug development to minimize off-target effects. Since tankyrases belong to the 17-member PARP superfamily, it is essential to assess the selectivity of IND-65C against other PARP enzymes, especially PARP1 and PARP2, which are involved in DNA damage repair.[6] High selectivity for TNKS1/2 over PARP1/2 is a desirable feature, as seen with adenosine-site binders like G007-LK.[3][12]
Methodology: The enzymatic assay described in section 3.1 can be adapted to profile IND-65C against a panel of recombinant PARP enzymes. The IC50 values are then compared to determine the selectivity ratio.
| Inhibitor | TNKS1 IC50 | PARP1 IC50 | Selectivity (PARP1/TNKS1) | Reference(s) |
| IND-65C | TBD | TBD | TBD | N/A |
| XAV939 | 11 nM | ~2,100 nM | ~190-fold | [3] |
| IWR-1 | 180 nM | >25,000 nM | >138-fold | [21] |
| G007-LK | 46 nM | >20,000 nM | >434-fold | [3][16] |
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for benchmarking the novel compound this compound (IND-65C) against established tankyrase inhibitors. By systematically evaluating its biochemical potency, cellular activity, functional impact on proliferation, and PARP family selectivity, researchers can generate a comprehensive data package to determine its therapeutic potential.
Successful initial results from these assays would warrant further investigation, including:
-
Co-crystallography studies to determine the precise binding mode of IND-65C within the tankyrase catalytic domain.
-
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models to assess bioavailability and in vivo target engagement.
-
In vivo efficacy studies in relevant cancer xenograft models, such as the COLO-320DM model, which is highly sensitive to tankyrase inhibition.[3][9]
By following this structured approach, drug development professionals can make informed, data-driven decisions about advancing promising new chemical entities targeting the Wnt/β-catenin pathway.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening | MDPI [mdpi.com]
- 9. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. b.aun.edu.eg [b.aun.edu.eg]
- 12. pubs.acs.org [pubs.acs.org]
- 13. IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to 6-Methoxy-1H-indazole-5-carboxylic Acid: A Versatile Scaffold for Drug Discovery
Introduction: The Privileged Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The indazole ring system, a bicyclic aromatic heterocycle, is a prime example of such a scaffold.[1][2] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it a cornerstone in the design of novel therapeutics.[1]
This guide focuses on a specific, functionalized member of this class: 6-methoxy-1H-indazole-5-carboxylic acid . While direct efficacy data for this particular molecule is not extensively published, its true value lies in its role as a versatile chemical building block.[3] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential, grounded in the established biological activities of the broader indazole family. We will explore its synthetic utility, compare it to structurally related compounds with known efficacy, and provide detailed experimental protocols for evaluating novel derivatives in key therapeutic areas.
Molecular Profile: this compound
A clear understanding of the starting material is fundamental. Below are the key physicochemical properties of the title compound.
| Property | Value | Reference |
| CAS Number | 1082041-60-8 | [4] |
| Molecular Formula | C₉H₈N₂O₃ | [3][4][5] |
| Molecular Weight | 192.17 g/mol | [3][4] |
| Structure |
Caption: Chemical structure of this compound.
The structure features three key components ripe for chemical modification: the indazole nitrogen (N1), the carboxylic acid group at position 5, and the methoxy group at position 6. These handles allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key functional groups for synthetic modification.
Comparative Efficacy of Indazole Analogs in Key Therapeutic Areas
The promise of this compound as a scaffold is best understood by examining the proven efficacy of its analogs. The indazole core is a key pharmacophore in compounds targeting oncology, infectious diseases, and inflammation.[1][3]
Oncology
The indazole scaffold is prevalent in numerous kinase inhibitors and other anticancer agents. Its ability to form critical hydrogen bonds within ATP-binding sites is a key reason for its success.
| Compound | Target/Mechanism | Reported Efficacy | Reference |
| Axitinib | VEGFR, PDGFR, c-KIT inhibitor | Approved for advanced renal cell carcinoma | N/A |
| Pazopanib | Multi-kinase inhibitor | Approved for renal cell carcinoma and soft tissue sarcoma | N/A |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives | Cytotoxicity against various cancer cell lines | Cytotoxicity reported against HEP3BPN-11, MDA-453, and HL-60 cells | [1] |
The carboxylic acid moiety on the title compound is a prime site for creating amide libraries, a common strategy in kinase inhibitor design. The methoxy group can influence solubility and metabolic stability, and its position offers opportunities for further derivatization to probe specific sub-pockets of a target enzyme.
Antimicrobial Activity
Indazole derivatives have demonstrated notable antibacterial and antifungal properties.[1] This is a critical area of research given the rise of antimicrobial resistance.
| Compound | Activity | Reported Efficacy | Reference |
| 3-methyl-1H-indazole derivatives | Antibacterial | Active against B. subtilis and E. coli, with zones of inhibition up to 22 mm and 46 mm, respectively. | [1] |
| 1H-Indazole-3-carboxamide derivatives | Antibacterial, Antifungal | Showed varying degrees of activity against bacterial and fungal strains. | [6] |
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Antifungal | A structural analog (indole for indazole), it has demonstrated promising antifungal activity against C. albicans.[7] | [7] |
The structural similarity between our title compound and the antifungal MICA is particularly noteworthy.[7] The bioisosteric replacement of the indole core with an indazole core is a classic medicinal chemistry strategy.[1] This suggests that derivatives of this compound are strong candidates for antifungal screening programs.
Caption: Bioisosteric relationship between indazole and indole scaffolds.
Experimental Protocols for Efficacy Screening
To translate the potential of this compound into tangible data, robust and validated experimental protocols are essential. Below are step-by-step methodologies for initial screening in oncology and microbiology.
Protocol 1: In Vitro Anticancer Efficacy (MTT Cell Viability Assay)
This protocol assesses the ability of a test compound to reduce the viability of cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel indazole derivatives against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116).
Methodology:
-
Cell Culture: Culture cancer cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Antibacterial Efficacy (Broth Microdilution for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Objective: To determine the MIC of novel indazole derivatives against clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Methodology:
-
Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate using MHB. The final concentration range typically spans from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
(Optional) MBC Determination: To determine the minimum bactericidal concentration (MBC), plate a small aliquot from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.
Caption: A typical workflow for screening novel indazole derivatives.
Conclusion and Future Outlook
This compound represents a starting point rich with potential. While it may not be a therapeutic agent in its own right, its strategic functionalization provides a clear and rational path toward the discovery of novel drugs. The extensive body of literature on the biological activities of the indazole scaffold provides a strong foundation for such endeavors.[1][6] By leveraging the synthetic handles on this molecule and applying robust screening protocols, researchers in oncology, infectious disease, and inflammation can explore new chemical space with a high probability of identifying potent and selective lead compounds. The journey from building block to breakthrough drug is complex, but it begins with versatile and promising scaffolds like this one.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. This compound [myskinrecipes.com]
- 4. 1082041-60-8 | this compound - Moldb [moldb.com]
- 5. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-methoxy-1H-indazole-5-carboxylic acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper handling and disposal of novel chemical compounds, such as 6-methoxy-1H-indazole-5-carboxylic acid, are paramount. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound utilized in medicinal chemistry and drug discovery.[1] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from structurally similar indazole and carboxylic acid derivatives provide a strong basis for a precautionary approach.
Known and Inferred Hazards: Based on data for analogous compounds, this compound should be handled as a substance that is:
-
A skin and eye irritant: Compounds with similar functional groups are known to cause skin irritation and serious eye irritation.[2]
-
A respiratory tract irritant: Inhalation of dust or aerosols may cause respiratory irritation.[2]
-
Potentially harmful if swallowed.
-
Of unknown environmental toxicity: The environmental fate and ecotoxicity of this specific compound are not well-documented. Therefore, it must be prevented from entering drains or waterways.
During thermal decomposition, indazole derivatives can release toxic gases, including oxides of nitrogen (NOx) and carbon monoxide (CO).[3][4] This necessitates that the compound is not incinerated outside of a specialized hazardous waste facility.
| Hazard Category | Assessed Risk | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Precautionary, based on general toxicity of related heterocycles. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Based on GHS classifications for similar indazole carboxylic acids.[2] |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | Based on GHS classifications for similar indazole carboxylic acids.[2] |
| STOT - Single Exposure | Category 3 (Respiratory Irritation) | Based on GHS classifications for similar indazole carboxylic acids.[2] |
| Aquatic Hazard | Unknown, handle as hazardous | Lack of specific data necessitates a conservative approach. |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, appropriate PPE must be worn.
-
Hand Protection: Nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved N95 respirator is recommended.
Segregation and Waste Accumulation: The Foundation of Safe Disposal
The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions. The disposal plan for this compound must begin at the point of generation.
Workflow for Waste Segregation:
Caption: Waste Segregation and Accumulation Workflow.
Step-by-Step Protocol:
-
Identify Waste Streams: At the point of generation, determine if the waste is solid or liquid.
-
Solid Waste: Includes unused or expired pure compound, contaminated paper towels, gloves, weigh boats, and empty stock bottles.
-
Liquid Waste: Includes solutions containing the compound and the first rinse from cleaning contaminated glassware.
-
-
Use Designated Waste Containers:
-
All waste must be collected in containers that are compatible with the chemical. High-Density Polyethylene (HDPE) or Polypropylene (PP) containers are recommended for their broad chemical resistance.[5][6]
-
Containers must be in good condition, with no leaks, and must have a secure, screw-on cap.
-
Keep solid and liquid waste in separate, clearly designated containers.[7]
-
-
Labeling: Proper labeling is a critical regulatory requirement. The label must be securely affixed to the container and include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ". If in a solution, list all components and their approximate percentages.
-
The associated hazards: "Irritant ".
-
The date the first waste was added to the container.
-
On-Site Storage and Handling
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel. A designated area within a fume hood or a secondary containment tray on a bench is a common practice.
-
Containment: Store waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Segregation: Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents and bases.[3][8]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[8] Do not overfill containers; leave at least 10% headspace to allow for expansion.
Disposal Procedure
On-site treatment or drain disposal of this compound is strictly prohibited . The unknown environmental impact and the potential for hazardous reactions or byproducts make such methods unsafe and non-compliant.
The only approved disposal method is through a licensed environmental services or hazardous waste management company.
Disposal Workflow:
Caption: Step-by-Step Disposal Procedure.
-
Institutional Protocol: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This is typically managed by an Environmental Health & Safety (EHS) department.
-
Request Pickup: Once a waste container is full, or if it has been in the SAA for close to one year, submit a request for pickup through your EHS department.[8]
-
Documentation: Your EHS department will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from the point of generation to its final disposal location (a Treatment, Storage, and Disposal Facility - TSDF).[9]
-
Collection: Trained professionals from a licensed hazardous waste disposal company (e.g., Clean Harbors, Stericycle, GFL Environmental) will collect the sealed and labeled containers from your laboratory's designated main accumulation area.[7][10][11][12]
-
Final Disposition: The waste will be transported to a permitted TSDF for final disposal, which is typically high-temperature incineration for organic solids and liquids.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Spill: For a small spill of solid material (<1 gram), trained laboratory personnel can manage the cleanup. For larger spills or any spill of a solution, contact your institution's EHS emergency line immediately.
-
Cleanup (Small Solid Spill):
-
Don appropriate PPE (gloves, goggles, lab coat).
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep the material into a dustpan and place it in a designated hazardous waste container.
-
Clean the spill area with a detergent and water solution, collecting the cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup.
-
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.fr [fishersci.fr]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. dwk.com [dwk.com]
- 7. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Waste Services for Homes and Business | GFL Environmental [gflenv.com]
- 11. sharpsmws.com [sharpsmws.com]
- 12. Stericycle | Medical Waste Disposal & Compliance Training | Stericycle [stericycle.com]
Navigating the Safe Handling of 6-methoxy-1H-indazole-5-carboxylic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-methoxy-1H-indazole-5-carboxylic acid (CAS 1082041-60-8), a key building block in medicinal chemistry. By moving beyond a simple checklist and delving into the causality behind each safety recommendation, this document aims to build a deep, trusting relationship with the scientific community, ensuring that safety and innovation proceed hand-in-hand.
Understanding the Hazard Profile
Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is crucial. Based on the Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Toxicity (Category 4): Harmful if swallowed or inhaled.[1]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
These classifications necessitate a stringent set of handling procedures and the use of appropriate Personal Protective Equipment (PPE) to mitigate the risk of exposure. The powdery nature of this solid compound increases the risk of aerosolization, making inhalation a key exposure route to control.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that should be tailored to the specific laboratory operation. The following table outlines the recommended PPE for handling this compound, with justifications rooted in its hazard profile.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are the minimum requirement for handling this compound.[2] For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves to prevent skin contact and potential irritation.[2] |
| Eyes/Face | Safety goggles or a face shield | Safety glasses with side shields offer minimum protection.[2] However, due to the risk of serious eye irritation from airborne particles, tightly sealed safety goggles are strongly recommended.[3][4] When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[3][4] |
| Body | Laboratory coat | A standard laboratory coat is required to protect the skin and personal clothing from contamination.[2][4] Ensure the lab coat is fully buttoned. |
| Respiratory | NIOSH-approved respirator | A respirator is essential when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[3][5] The type of respirator and cartridge should be selected based on a formal risk assessment of the specific procedure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical for minimizing exposure and ensuring a safe working environment. The following workflow provides a procedural guide for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Work Area: All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Verify Equipment: Before commencing work, ensure that all necessary PPE is readily available and in good condition. Confirm that the safety shower and eyewash station are accessible and have been recently tested.[6]
-
Gather Materials: Have all necessary equipment (spatulas, weighing paper, containers, etc.) within the fume hood to avoid unnecessary movements in and out of the containment area.
Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.
-
Minimize Dust Formation: When transferring the solid material, use spatulas and other appropriate tools to handle the compound gently. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.
-
Weighing: If weighing the compound, do so within the fume hood or in a balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is crucial.
In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8][9][10][11] Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water.[7][8] Remove any contaminated clothing.[7][8] If skin irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12][13] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11][12]
In Case of a Spill
-
Evacuate: Alert others in the immediate vicinity and evacuate the area if necessary.
-
Assess: Determine the extent of the spill and whether you are equipped and trained to handle it. For large or unmanageable spills, contact your institution's environmental health and safety department.
-
Contain: If the spill is small and manageable, wear the appropriate PPE, including respiratory protection.
-
Clean-up: Carefully sweep up the solid material, avoiding the generation of dust, and place it into a clearly labeled, sealed container for disposal.[6][12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][12]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[14]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com.au [westlab.com.au]
- 5. hazmatschool.com [hazmatschool.com]
- 6. fishersci.ca [fishersci.ca]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. myhealth.umassmemorial.org [myhealth.umassmemorial.org]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 12. tcichemicals.com [tcichemicals.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
